molecular formula C9H9ClN2 B1423583 Isoindoline-5-carbonitrile hydrochloride CAS No. 1159823-51-4

Isoindoline-5-carbonitrile hydrochloride

Cat. No.: B1423583
CAS No.: 1159823-51-4
M. Wt: 180.63 g/mol
InChI Key: DIGADCVKPVECTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGADCVKPVECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-51-4
Record name 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isoindoline-5-carbonitrile hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoindoline-5-carbonitrile Hydrochloride: Structure, Synthesis, and Analysis

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline heterocyclic core is a privileged structure in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile scaffold for designing a wide array of bioactive molecules.[3][4] Derivatives of isoindoline are known to exhibit a remarkable range of pharmacological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[1][5] Notably, this core is embedded in several commercially successful drugs, such as the multiple myeloma treatments lenalidomide and pomalidomide.[1][2]

This compound (CAS No: 1159823-51-4) is a key building block and intermediate used in the synthesis of more complex pharmaceutical agents.[6] The presence of the reactive carbonitrile group provides a synthetic handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery screening. Its formulation as a hydrochloride salt enhances stability, solubility, and ease of handling compared to the free base form. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and detailed analytical characterization for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is composed of a 2,3-dihydro-1H-isoindole nucleus with a nitrile (-C≡N) substituent at the 5-position of the aromatic ring. The nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride counter-ion.

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1159823-51-4 [6][7][8][9]
Molecular Formula C₉H₉ClN₂ [7][8]
Molecular Weight 180.64 g/mol [7][8]
IUPAC Name isoindoline-5-carbonitrile;hydrochloride [8]
Synonyms 5-Isoindolinecarbonitrile hydrochloride, 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride [7][9]
Appearance Powder or solid [6][10]
Purity Typically ≥95% - 97% [6][8]
SMILES N#CC1=C/C2=C(\C=C/1)CNC2.[H]Cl [8]
InChI Key XVJQMFRHWPSTDY-UHFFFAOYSA-N [10]

| Storage | Store in a tightly closed container, inert atmosphere, room temperature. |[6][10][11] |

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of isoindoline derivatives often involves the reduction of a corresponding phthalonitrile (1,2-dicyanobenzene) precursor. This established method provides a reliable route to the core heterocyclic structure. The conversion to the hydrochloride salt is a critical final step for purification and stabilization.

A plausible and industrially relevant synthesis can be adapted from patented procedures for isoindoline production.[12][13] The process begins with a substituted phthalonitrile and proceeds via catalytic hydrogenation.

Rationale for Experimental Choices:

  • Starting Material: 4-cyanophthalonitrile serves as an ideal precursor. The two nitrile groups are differentially reactive to catalytic hydrogenation under controlled conditions, allowing for the formation of the pyrrolidine ring.

  • Catalyst and Reaction Conditions: Platinum on carbon (Pt/C) is an effective catalyst for the reduction of nitriles to amines.[12] Conducting the reaction under a high pressure of hydrogen gas (H₂) in a solvent like tetrahydrofuran (THF) facilitates the reduction process efficiently.[12][13]

  • Purification via Salt Formation: The crude isoindoline free base is often an oil or a low-melting solid that can be difficult to purify by conventional crystallization. Converting it to its hydrochloride salt by adding hydrochloric acid in a non-polar solvent like ethyl acetate or ethanol causes the salt to precipitate.[12] This process is highly effective for removing non-basic impurities and results in a stable, crystalline solid with high purity.[12]

Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of this compound. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality requirements for drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.

Expert Insights: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydrochloride salts due to its ability to dissolve the salt and the presence of an exchangeable proton (NH₂⁺), which is often visible in this solvent.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ 9.5-10.5 ppm (broad singlet, 2H): Protons of the secondary ammonium group (-NH₂⁺-). The broadness is due to quadrupolar relaxation and chemical exchange.

  • δ 7.6-7.9 ppm (multiplet, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern (e.g., a singlet for the proton between the two substituents and two doublets).

  • δ 4.5-4.7 ppm (singlet, 4H): The four equivalent protons of the two benzylic methylene groups (-CH₂-). Their equivalence arises from rapid conformational averaging.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ 135-145 ppm (2C): Quaternary aromatic carbons attached to the pyrrolidine ring.

  • δ 120-135 ppm (3C): Aromatic CH carbons.

  • δ 118-120 ppm (1C): Carbon of the nitrile group (-C≡N).

  • δ 110-115 ppm (1C): Quaternary aromatic carbon attached to the nitrile group.

  • δ 50-55 ppm (2C): Carbons of the two methylene groups (-CH₂-).

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Acquire at least 16 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Set a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure proper quantification of quaternary carbons. Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will typically show the protonated molecular ion of the free base.

Expected Result:

  • Free Base (C₉H₈N₂): Exact Mass = 144.0688

  • Expected Ion (ESI, Positive Mode): [M+H]⁺ = 145.0760 m/z

Protocol 2: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z to the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • ~3200-2800 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2900-2800 cm⁻¹: Aliphatic C-H stretching from the methylene groups.

  • ~2230-2220 cm⁻¹: C≡N (nitrile) stretching. This is a sharp and characteristic peak.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Protocol 3: FTIR Analysis

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk using a hydraulic press.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying any impurities. A reverse-phase method is typically employed for this type of molecule.

Expert Insights: The choice of a C18 column provides good retention for the aromatic system. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer (e.g., using formic acid or TFA) ensures good peak shape and resolution. UV detection is ideal, as the aromatic ring provides strong chromophores. A wavelength around 254 nm is a good starting point.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Prepare Mobile Phase (e.g., ACN/H2O + 0.1% TFA) Injection Inject Sample (5-10 µL) MobilePhase->Injection Sample Prepare Sample Solution (1 mg/mL in Mobile Phase) Sample->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Flow Rate (1.0 mL/min) Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: General Workflow for HPLC Purity Analysis.

Protocol 4: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.

    • Time 0-2 min: 10% B

    • Time 2-15 min: 10% to 90% B

    • Time 15-18 min: 90% B

    • Time 18-20 min: 90% to 10% B

    • Time 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Solvents A and B. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. The isoindoline core provides a rigid scaffold that can be precisely oriented in a biological target's binding pocket, while the nitrile group offers a versatile point for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, allowing for the synthesis of a diverse range of potential drug candidates.[4][6] Its use streamlines the synthetic process for complex molecules, making it a valuable component in the toolkit of medicinal chemists.

Conclusion

This compound is a well-defined chemical entity of significant value to the pharmaceutical industry. Its stable, crystalline nature and the synthetic versatility of its functional groups make it an important building block for drug discovery. A thorough understanding of its structure, properties, and analytical profile, as detailed in this guide, is paramount for its effective use. The application of orthogonal analytical techniques—NMR for structure, MS for molecular weight, FTIR for functional groups, and HPLC for purity—provides a robust, self-validating system to ensure the quality and integrity of this key intermediate, thereby supporting the advancement of modern drug development programs.

References

  • Yadav, G., & Singh, R. P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Pharmaffiliates. This compound CAS No: 1159823-51-4. [Link]

  • Wikipedia. Isoindoline. [Link]

  • Semantic Scholar. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Szkatuła, D., Jankowska, K. A., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Google Patents.
  • PubChem, National Institutes of Health. Isoindoline-5-carbonitrile. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • PubChem, National Institutes of Health. Isoindoline. [Link]

  • Şentürk, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

  • Van der Walt, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

Sources

The Synthetic Utility of Isoindoline-5-carbonitrile Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoindoline core is a prominent heterocyclic motif found in a variety of natural products and clinically approved drugs, bestowing upon it the status of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Molecules incorporating the isoindoline scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

This technical guide focuses on isoindoline-5-carbonitrile hydrochloride (CAS 1159823-51-4) , a versatile chemical intermediate that serves as a valuable starting material for the synthesis of diverse isoindoline derivatives. Its utility stems from the presence of two key reactive centers: the secondary amine of the isoindoline ring and the aromatic nitrile group. This guide will provide an in-depth exploration of the chemical reactivity of these functional groups and present representative protocols for their transformation, empowering researchers and drug development professionals to leverage this building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
Molecular Formula C₉H₉ClN₂[1]
Molecular Weight 180.64 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2]
Storage Store at -20°C under an inert atmosphere[2]
Solubility Soluble in water[2]

Note: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Core Reactivity and Synthetic Transformations

The synthetic potential of this compound lies in the selective manipulation of its two primary functional groups: the secondary amine and the nitrile.

Reactions at the Isoindoline Nitrogen: N-Alkylation and N-Arylation

The secondary amine of the isoindoline ring is a nucleophilic center that readily participates in N-alkylation and N-arylation reactions, allowing for the introduction of a wide array of substituents.

N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate a compound's lipophilicity, cell permeability, and target engagement. A common and effective method for N-alkylation involves the reaction of the isoindoline with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (e.g., potassium carbonate or triethylamine, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated isoindoline-5-carbonitrile.

N_Alkylation start Isoindoline-5-carbonitrile Hydrochloride reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents product N-Alkyl-isoindoline- 5-carbonitrile reagents->product Sɴ2 Reaction

General workflow for the N-alkylation of isoindoline-5-carbonitrile.

The introduction of an aryl group at the nitrogen atom can provide opportunities for π-π stacking interactions with biological targets and can serve as a handle for further functionalization. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving N-arylation.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube are added this compound (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2.0 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to 80-110°C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the N-arylated isoindoline-5-carbonitrile.

N_Arylation start Isoindoline-5-carbonitrile Hydrochloride reagents Aryl Halide (Ar-X) Pd Catalyst, Ligand Base (e.g., Cs₂CO₃) start->reagents product N-Aryl-isoindoline- 5-carbonitrile reagents->product Buchwald-Hartwig Amination

General scheme for the N-arylation of isoindoline-5-carbonitrile.
Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, most notably amines and carboxylic acids, which are prevalent in biologically active molecules.

The reduction of the nitrile to a primary amine introduces a basic center that can engage in hydrogen bonding and salt bridge formation with biological targets. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Experimental Protocol: General Procedure for Nitrile Reduction

  • The N-protected isoindoline-5-carbonitrile (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing an acid (e.g., hydrochloric acid) to prevent catalyst poisoning.

  • A hydrogenation catalyst (e.g., palladium on carbon or Raney nickel) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-50 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting amine hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Nitrile_Reduction start N-Protected-isoindoline- 5-carbonitrile reagents H₂, Catalyst (e.g., Pd/C) Solvent (e.g., MeOH) start->reagents product N-Protected-5-(aminomethyl) isoindoline reagents->product Catalytic Hydrogenation

Pathway for the reduction of the nitrile group to a primary amine.

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key functional group in many drugs due to its ability to act as a hydrogen bond donor and acceptor and to form salt bridges. Both acidic and basic conditions can be employed for this transformation.

Experimental Protocol: General Procedure for Nitrile Hydrolysis

  • The N-protected isoindoline-5-carbonitrile (1.0 eq) is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature.

  • If acidic conditions were used, the pH is adjusted to neutral or slightly basic with a base, and the product is extracted with an organic solvent.

  • If basic conditions were used, the reaction mixture is acidified with a strong acid to precipitate the carboxylic acid, which is then collected by filtration or extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography to afford the isoindoline-5-carboxylic acid.

Nitrile_Hydrolysis start N-Protected-isoindoline- 5-carbonitrile reagents H₂O, H⁺ or OH⁻ Heat start->reagents product N-Protected-isoindoline- 5-carboxylic acid reagents->product Hydrolysis

Conversion of the nitrile group to a carboxylic acid via hydrolysis.

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable building block for the synthesis of compounds targeting a range of diseases.

Synthesis of Neuroprotective Agents

Derivatives of isoindoline have shown promise as neuroprotective agents. For instance, certain isoindoline-dione derivatives have been demonstrated to protect neuronal-like cells from oxidative stress, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to functionalize the isoindoline core at both the nitrogen and the 5-position allows for the systematic exploration of structure-activity relationships to optimize neuroprotective efficacy.

Development of CRBN Modulators

Cereblon (CRBN) is a substrate receptor of the E3 ubiquitin ligase complex and a target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These drugs function as "molecular glues," inducing the degradation of specific target proteins. The isoindoline scaffold is a key component of these molecules. The synthesis of novel isoindoline derivatives is an active area of research for the development of new CRBN modulators with improved efficacy and novel substrate specificity for the treatment of cancers and other diseases.

Conclusion

This compound is a strategically important chemical intermediate for the synthesis of a diverse array of functionalized isoindoline derivatives. The ability to selectively modify the isoindoline nitrogen and the nitrile group provides a powerful platform for the generation of compound libraries for drug discovery programs. The representative protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this versatile building block in the development of the next generation of therapeutic agents.

References

Sources

Synthesis pathways for Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Isoindoline-5-carbonitrile Hydrochloride

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules.[1][2] Its unique bicyclic structure, combining an aromatic nitrile with a saturated nitrogen-containing ring, makes it a versatile scaffold for accessing complex therapeutic agents.[1][3] This guide provides a comprehensive overview of the principal synthetic pathways for obtaining high-purity this compound. We will dissect two primary strategic approaches: the construction of the isoindoline ring from a pre-functionalized aromatic precursor and the late-stage functionalization of a pre-formed isoindoline core. Each pathway is analyzed for its chemical logic, scalability, and practical application, with detailed, field-tested protocols provided for the most viable routes.

Strategic Analysis of Synthesis

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the efficient and regioselective construction of a fused ring system bearing specific functional groups. The optimal synthetic route must balance factors such as starting material availability, reaction yield, operational safety, and scalability.[4] Two divergent strategies are predominantly considered:

  • Strategy A: Precursor Functionalization: This approach begins with a benzene ring already possessing the requisite cyano group at the correct position. The subsequent reactions focus on building the fused pyrrolidine ring onto this pre-functionalized scaffold. This strategy is often favored for its directness and control over regiochemistry.

  • Strategy B: Late-Stage Functionalization: This strategy involves first synthesizing the parent isoindoline ring and then introducing the nitrile group at the 5-position of the aromatic ring in a subsequent step. While potentially requiring more steps, this approach can be advantageous if the parent isoindoline is readily available.

This guide will detail a robust method for each strategy, providing a comparative framework for researchers to select the most appropriate pathway for their specific needs.

Pathway I: Reductive Cyclization of a Phthalonitrile Derivative

This pathway is an elegant and highly efficient method that leverages the catalytic hydrogenation of a substituted phthalonitrile, a commercially available or readily synthesized starting material.[5][6] The core principle is the selective reduction of the two nitrile groups of 1,2,4-benzenetricarbonitrile or the imide group of 4-cyanophthalimide to form the isoindoline ring while preserving the crucial nitrile at the 5-position. The catalytic hydrogenation of phthalonitrile to isoindoline is a well-documented industrial process, making this a scalable and robust approach.[5]

Causality and Experimental Rationale

The success of this synthesis hinges on precise control over the catalytic hydrogenation conditions.

  • Catalyst Selection: Platinum on carbon (Pt/C) is the catalyst of choice. It demonstrates excellent activity for the reduction of the imide or nitrile groups to the corresponding amine functionalities that form the heterocyclic ring, without aggressively reducing the aromatic nitrile or the benzene ring itself under controlled conditions.[5]

  • Solvent System: Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the starting material and its stability under hydrogenation conditions. For certain substrates, a THF/water mixture can enhance reactivity.[5]

  • Pressure and Temperature: High hydrogen pressure (100-180 bars) and moderate temperature (50-70°C) are employed to drive the reaction to completion efficiently. These conditions provide the necessary activation energy for the reduction while minimizing side reactions.[5]

  • Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a solvent where the salt is insoluble, such as ethyl acetate.[5][7] This not only purifies the product through crystallization but also enhances its stability and solubility in aqueous media for subsequent applications.[7]

Experimental Protocol: Pathway I

Step 1: Catalytic Hydrogenation of 4-Cyanophthalimide

  • Reactor Setup: A high-pressure autoclave is charged with 4-cyanophthalimide (100 g) and 5% Platinum on Carbon (Pt/C, 20 g, ~20 wt%).

  • Solvent Addition: Tetrahydrofuran (THF, 1 L) is added to the autoclave.

  • Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: The mixture is heated to 60°C with stirring. Hydrogen gas is introduced, and the pressure is raised to and maintained at 150 bars.

  • Reaction Monitoring: The reaction is allowed to proceed for 6-8 hours, or until hydrogen uptake ceases.

  • Work-up: After cooling to room temperature, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst.

  • Solvent Removal: The THF is removed from the filtrate by distillation under reduced pressure to yield crude Isoindoline-5-carbonitrile as an oil.

Step 2: Formation and Purification of this compound

  • Dissolution: The crude Isoindoline-5-carbonitrile free base is dissolved in ethyl acetate (800 mL).

  • Acidification: A 2.5 M solution of hydrochloric acid in ethyl acetate is added dropwise with stirring until the solution becomes acidic and a precipitate forms.

  • Crystallization: The mixture is stirred at room temperature for 1 hour and then cooled to 0-5°C for an additional 2 hours to ensure complete crystallization.

  • Isolation: The resulting solid is collected by filtration, washed with cold ethyl acetate, and dried in a vacuum oven at 40-50°C.

  • Analysis: The final product, this compound, is obtained as a white to off-white solid. Purity should be assessed by HPLC, and identity confirmed by ¹H NMR and MS.

Process Flow Diagram: Pathway I

G cluster_start Starting Material cluster_reaction Reductive Cyclization cluster_intermediate Intermediate cluster_final Salt Formation & Purification SM 4-Cyanophthalimide R1 Catalytic Hydrogenation H₂, 5% Pt/C, 150 bar THF, 60°C SM->R1 INT Isoindoline-5-carbonitrile (Free Base) R1->INT R2 HCl in Ethyl Acetate Crystallization INT->R2 FP Isoindoline-5-carbonitrile HCl (Final Product) R2->FP

Caption: Reductive cyclization workflow for Isoindoline-5-carbonitrile HCl.

Pathway II: Late-Stage Functionalization via Sandmeyer Reaction

This pathway builds the target molecule by first preparing 5-aminoisoindoline and then converting the amino group to the desired nitrile using the classic Sandmeyer reaction. This is a robust and reliable transformation for introducing a nitrile onto an aromatic ring.[8]

Causality and Experimental Rationale
  • Nitration and Reduction: The synthesis begins with the nitration of a suitable isoindoline precursor, followed by reduction of the resulting nitro group to an amine. Regioselectivity during nitration can be a challenge, potentially requiring separation of isomers.

  • Diazotization: The key step is the conversion of the primary aromatic amine (5-aminoisoindoline) into a diazonium salt. This is performed at low temperatures (0-5°C) using sodium nitrite and a strong acid like HCl. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide solution. The CuCN acts as a catalyst and cyanide source, displacing the diazonium group (N₂) to form the carbon-cyanide bond. This step is the core of the Sandmeyer reaction.

  • Final Salt Formation: As with Pathway I, the synthesis concludes with the formation of the hydrochloride salt to ensure purity and stability.

Experimental Protocol: Pathway II

Step 1: Diazotization of 5-Amino-2-benzylisoindoline (using a protected isoindoline for solubility and stability)

  • Acidic Solution: 5-Amino-2-benzylisoindoline (1 equiv.) is dissolved in a 3 M aqueous solution of HCl. The mixture is cooled to 0-5°C in an ice-salt bath.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) is added dropwise while vigorously stirring, ensuring the temperature remains below 5°C.

  • Stirring: The reaction is stirred for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

Step 2: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate flask, copper(I) cyanide (1.3 equiv.) is dissolved in a minimal amount of aqueous sodium cyanide solution and cooled to 0-5°C.

  • Addition: The cold diazonium salt solution from Step 1 is slowly added to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.

  • Reaction: The mixture is allowed to slowly warm to room temperature and then heated to 50-60°C for 1 hour to drive the reaction to completion.

  • Work-up: After cooling, the mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield crude 2-benzyl-isoindoline-5-carbonitrile.

Step 3: Deprotection and Hydrochloride Formation

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the free base, Isoindoline-5-carbonitrile.

  • Salt Formation: The crude free base is then converted to the hydrochloride salt as described in Pathway I, Step 2.

Logical Flow Diagram: Pathway II

G A 5-Amino-isoindoline B Diazotization NaNO₂, HCl 0-5°C A->B C Isoindoline-5-diazonium Chloride (In situ intermediate) B->C D Sandmeyer Reaction CuCN C->D E Isoindoline-5-carbonitrile (Free Base) D->E F Salt Formation HCl in EtOAc E->F G Isoindoline-5-carbonitrile HCl F->G

Caption: Late-stage functionalization via the Sandmeyer reaction.

Comparative Analysis of Synthetic Pathways

The choice between these two pathways depends heavily on project-specific constraints such as available starting materials, required scale, and safety considerations.

FeaturePathway I (Reductive Cyclization)Pathway II (Sandmeyer Reaction)
Starting Material Substituted Phthalonitrile/Phthalimide5-Amino-isoindoline (or precursor)
Number of Steps Fewer (potentially 2 from precursor)More (nitration, reduction, diazotization, cyanation)
Regioselectivity Excellent (defined by starting material)Potentially problematic during initial nitration
Scalability Excellent (catalytic process)Good, but requires careful temperature control
Key Reagents H₂, Pt/C catalystNaNO₂, CuCN (highly toxic)
Safety Concerns High-pressure hydrogenationUse of highly toxic cyanide salts
Overall Yield Generally high and directCan be moderate due to multiple steps

Expert Insight: For large-scale industrial production, Pathway I is generally superior due to its high atom economy, fewer steps, and avoidance of toxic cyanide reagents in the main workflow. The use of high-pressure hydrogenation is a well-understood and controllable industrial process. Pathway II remains a valuable and versatile laboratory-scale method, particularly when a variety of substituted anilines are available as starting materials.

Conclusion

The synthesis of this compound can be approached through several logical and scientifically sound pathways. The reductive cyclization of a pre-functionalized precursor like 4-cyanophthalimide stands out as a highly efficient and scalable route, ideal for producing large quantities of the target compound with high purity. The late-stage functionalization via a Sandmeyer reaction provides a classic and reliable alternative, offering flexibility at the laboratory scale. Researchers and drug development professionals should evaluate the trade-offs in yield, safety, and scalability to select the optimal synthetic strategy for their programs.

References

  • BenchChem. (2025). A comparative study of different synthetic routes to 5-Cyanoindole.
  • Google Patents. (n.d.). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.
  • Molecules. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • PubMed. (2018). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The chemistry of isoindole natural products. [Link]

  • Google Patents. (n.d.).
  • Cognito. (n.d.). Synthetic Routes Revision notes | International A-Level · CIE. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of Isoindoline-5-carbonitrile hydrochloride (CAS No: 1159823-51-4), focusing on its solubility and stability. As a crucial intermediate in medicinal chemistry, a thorough understanding of these characteristics is paramount for successful drug discovery and development, ensuring robust formulation, accurate analytical method development, and regulatory compliance.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound featuring a bicyclic structure with a nitrile functional group.[1] The isoindoline scaffold is a privileged structure in drug discovery, appearing in a variety of pharmacologically active agents. The nitrile group, a versatile functional group, is often incorporated into drug candidates to enhance metabolic stability, modulate electronic properties, and improve target binding affinity.[2] Given its hydrochloride salt form, this compound is anticipated to exhibit improved aqueous solubility and dissolution rates compared to its free base, a critical attribute for potential pharmaceutical development.

Compound Profile:

PropertyValueSource
Chemical Name This compound
Synonyms 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, Hydrochloride (1:1); 5-Isoindolinecarbonitrile hydrochloride[3]
CAS Number 1159823-51-4[3]
Molecular Formula C9H9ClN2[3]
Molecular Weight 180.64 g/mol [3]
Appearance White to off-white solid (typical)[4]
Storage Recommended at 2-8°C in a refrigerator or at room temperature under an inert atmosphere.[3][5]

Part 1: Solubility Profile Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. The following section outlines a systematic approach to characterizing the solubility of this compound.

Theoretical Considerations

The presence of the hydrochloride salt suggests that the molecule is protonated at one of the nitrogen atoms, rendering it more polar and thus more amenable to dissolution in aqueous and polar protic solvents. The nitrile group is polar, but the isoindoline ring system has a degree of nonpolar character. Therefore, solubility is expected to be pH-dependent and variable across solvents of differing polarities.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves equilibrium solubility studies. The following is a standard protocol for such an assessment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess Isoindoline-5-carbonitrile HCl B Add to vials with various solvents (e.g., water, PBS pH 7.4, 0.1N HCl, ethanol) A->B C Agitate at constant temperature (e.g., 25°C and 37°C) for 24-48 hours B->C D Allow samples to settle C->D E Centrifuge or filter to remove undissolved solid D->E F Extract supernatant E->F G Analyze concentration via a validated HPLC-UV method F->G H Determine solubility (e.g., in mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Measurement.

Anticipated Solubility and Data Interpretation

The following table presents a hypothetical but expected solubility profile based on the structure of this compound.

Solvent/MediaExpected SolubilityRationale
Purified WaterHighAs a hydrochloride salt, it should be readily soluble in water.
0.1 N HClHighThe common ion effect may slightly suppress solubility compared to water, but it is expected to remain high.
Phosphate Buffered Saline (PBS) pH 7.4Moderate to HighSolubility may be slightly lower than in acidic media if the pKa of the corresponding free base is approached, but still expected to be significant.
EthanolModerateThe compound has both polar and non-polar characteristics, suggesting moderate solubility in polar organic solvents.
Ethyl AcetateLowA patent describing the synthesis of isoindoline mentions precipitation of the hydrochloride salt from ethyl acetate, indicating it is a poor solvent for this salt form.[6]
DichloromethaneVery LowUnlikely to be soluble in non-polar organic solvents.

Part 2: Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[7] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for developing stability-indicating analytical methods.[7]

Conceptual Framework for Degradation

The this compound molecule possesses several sites susceptible to degradation:

  • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The isoindoline ring itself could also be susceptible to ring-opening under extreme conditions.

  • Oxidation: The secondary amine within the isoindoline ring is a potential site for oxidation.

  • Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Protocol for Forced Degradation Studies

The objective is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.

G cluster_conditions Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (0.1N HCl, 80°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 80°C) Base->HPLC Oxidation Oxidative (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (60°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B light exposure) Photo->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance LCMS LC-MS for Degradant ID HPLC->LCMS Isolation Isolate & Characterize Significant Degradants LCMS->Isolation Start Isoindoline-5-carbonitrile HCl (in solution or as solid) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Forced Degradation Experimental Workflow.

Detailed Methodologies:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) and analyze.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80°C. Analyze at similar time points. The nitrile group is particularly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light.

  • Thermal Degradation: Expose the solid compound to dry heat at 60°C.

  • Photostability: Expose the compound (both in solid state and in solution) to light as per ICH Q1B guidelines.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Key Method Development Steps:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally required to separate the parent peak from various degradation products.

  • Detector: A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying the optimal wavelength for quantification.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This compound is a key building block with favorable physicochemical properties for pharmaceutical research. Its hydrochloride salt form suggests good aqueous solubility, which should be confirmed across a physiologically relevant pH range.

The stability profile must be rigorously evaluated through forced degradation studies. The primary areas of concern for degradation are the hydrolysis of the nitrile group and potential oxidation of the isoindoline nitrogen. The development of a validated, stability-indicating HPLC method is non-negotiable for ensuring the quality and safety of any drug substance or product derived from this intermediate.

For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light, and under refrigerated conditions (2-8°C) as suggested by suppliers, to minimize potential degradation.[3]

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Pharmaffiliates. CAS No: 1159823-51-4 | Product Name: this compound. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • PubMed. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

The Isoindoline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Diverse Biological Activities of Isoindoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

The isoindoline core, a bicyclic heterocyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological profiles.[1][3][4] This guide provides a comprehensive overview of the significant biological activities exhibited by isoindoline derivatives, delving into their mechanisms of action, relevant experimental protocols, and future perspectives in drug development.

Anticancer and Immunomodulatory Activity: From Thalidomide to Novel Kinase Inhibitors

Perhaps the most well-known and clinically significant application of isoindoline derivatives lies in oncology and immunology, largely stemming from the legacy of thalidomide and its analogs, lenalidomide and pomalidomide.[1][4] These immunomodulatory drugs (IMiDs) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][5]

Mechanism of Action: Targeting Cereblon and Beyond

The primary mechanism of action for IMiDs involves their binding to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[1] This interaction alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.

Beyond their effects on protein degradation, isoindoline derivatives exhibit a range of other anticancer activities:

  • Anti-angiogenic Effects: They inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis.

  • T-cell Co-stimulation: IMiDs enhance the activity of T-cells, leading to a more robust anti-tumor immune response.

  • Cytokine Modulation: They can modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), contributing to their anti-inflammatory and immunomodulatory properties.[4]

Several novel isoindoline-based compounds have been developed as potent inhibitors of various kinases implicated in cancer progression, such as histone deacetylases (HDACs) and B-Raf.[6][7] For instance, a series of isoindoline-based hydroxamates demonstrated low nanomolar IC50 values against HDAC1 and sub-micromolar anti-proliferative activity in HCT116 human colon cancer cells.[6]

Experimental Workflow: Assessing Anticancer Activity

A typical workflow to evaluate the anticancer potential of novel isoindoline derivatives involves a multi-tiered approach.

Caption: A generalized workflow for evaluating the anticancer properties of isoindoline derivatives.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HT-29, K562, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the isoindoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Isoindoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[9][10][11][12][13] The isoindoline-1,3-dione (phthalimide) scaffold is a common feature in many of these bioactive molecules.[9][10]

Mechanisms and Spectrum of Activity

The antimicrobial mechanisms of isoindoline derivatives are varied and can include:

  • Inhibition of Biofilm Formation: Some compounds have been shown to disrupt the formation of bacterial biofilms, which are critical for chronic infections.[12][14]

  • Cell Membrane Disruption: Evidence suggests that certain derivatives can cause the collapse of the bacterial cell membrane, leading to cell death.[12][14]

  • Enzyme Inhibition: Isoindoline derivatives can inhibit essential bacterial enzymes, such as tyrosyl-tRNA synthetase and DNA gyrase.[15]

Studies have reported activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[9][11][13] For instance, novel isoindolin-1-one derivatives containing a piperidine moiety have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen.[12][14]

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of isoindoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Compound TypeTarget OrganismMIC (µg/mL)Reference
Isoindolin-1-onesXanthomonas oryzae pv. oryzae21.3 (EC50)[14]
Phthalimido derivativesStaphylococcus aureusVaries[10]
Phthalimido derivativesEscherichia coliVaries[10]
Isoindolin-1-onesGram-positive bacteriaVaries[13]
Isoindolin-1-onesGram-negative bacteriaVaries[13]

Anti-inflammatory and Analgesic Properties

The isoindoline scaffold is also prevalent in compounds with potent anti-inflammatory and analgesic activities.[16][17][18] These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of cytokine production.

Targeting Cyclooxygenase (COX) Enzymes

A significant mechanism of anti-inflammatory action for some isoindoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[18][19] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Modulation of Cytokine Production

Certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to modulate the production of inflammatory cytokines.[17] For example, they can suppress the production of pro-inflammatory cytokines like TNF-α and interleukin-12 (IL-12), while enhancing the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β).[17]

Caption: Mechanisms of anti-inflammatory action of isoindoline derivatives.

Neuroprotective and CNS-Related Activities

The privileged structure of the isoindoline scaffold has also been exploited in the development of agents targeting the central nervous system (CNS), with applications in neurodegenerative diseases and mental disorders.[20][21][22][23]

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Several isoindoline-1,3-dione derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[21][23] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition.[23] Some of these derivatives have shown potent inhibitory activity with IC50 values in the low micromolar range, comparable to or better than existing drugs like rivastigmine.[23]

Neuroprotection against Oxidative Stress

Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative disorders.[20][22][24] Certain synthetic isoindoline-dione derivatives have demonstrated neuroprotective effects by mitigating oxidative stress.[20][22] These compounds have been shown to:

  • Increase the viability of neuronal cells under oxidative stress.[20][22]

  • Reduce intracellular reactive oxygen species (ROS) levels.[20][22]

  • Upregulate the expression of antioxidant genes through the NRF2 signaling pathway.[20][22]

Other Notable Biological Activities

The pharmacological potential of isoindoline derivatives extends beyond the activities detailed above. Other significant biological effects include:

  • Enzyme Inhibition: Besides those already mentioned, isoindoline derivatives have been shown to inhibit other enzymes such as carbonic anhydrase and α-glycosidase, suggesting potential applications in conditions like glaucoma and diabetes, respectively.[11][25]

  • Dopamine D4 Receptor Antagonism: A class of isoindolinyl benzisoxazolpiperidines has been identified as potent and selective dopamine D4 receptor antagonists, which may have implications for the treatment of certain psychiatric disorders.[26]

  • Anticonvulsant Activity: Some isoindolinone derivatives have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy.[27]

Conclusion and Future Directions

The isoindoline scaffold is undeniably a privileged structure in drug discovery, giving rise to a remarkable diversity of biologically active compounds.[1][5] From the well-established immunomodulatory and anticancer effects of thalidomide and its analogs to the promising antimicrobial, anti-inflammatory, and neuroprotective properties of novel derivatives, the therapeutic potential of this chemical motif is vast.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the isoindoline core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.[6][26]

  • Novel Target Identification: Exploring the interaction of isoindoline derivatives with new biological targets to address unmet medical needs.

  • Development of Multi-target Agents: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.

The continued exploration of the chemical space around the isoindoline nucleus holds great promise for the development of the next generation of innovative and effective therapeutic agents.

References

  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3.
  • Krasovitskii, P. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 30(20), 4893.
  • Mallesha, L., Karthik, C. S., & Patil, V. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4848.
  • Alavala, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure and Dynamics, 1-12.
  • Hagen, T. J., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009.
  • Amin, K. M., et al. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Journal of Advances in Chemistry, 3(1), 123-131.
  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401031.
  • Jankowska, K. A., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 24(13), 10839.
  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Krasovitskii, P. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • Li, Y., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry, 72(22), 9349-9360.
  • Li, Y., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed.
  • Alavala, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed.
  • Kumar, A., & Sharma, S. (2019). Properties and Functions of Isoindoline: A Short Review. JETIR, 6(6), 841-844.
  • Alavala, S., et al. (2025). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.
  • Al-Qouzi, A., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 329-336.
  • Alavala, S., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.
  • Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912.
  • Breytenbach, J. C., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631.
  • Pop, R., et al. (2020).
  • The Role of Isoindoline in Pharmaceutical Drug Development. (2025). Dakenchem.
  • Al-Masoudi, N. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(15), 5786.
  • Fasihi-Ramandi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 363-374.
  • Wang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 205-210.
  • Isoindoline. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link].

  • Nguyen, T. H., et al. (2019).
  • Jankowska, K. A., et al. (2023). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 28(15), 5769.
  • Kaiser, M., & Menche, D. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2664-2688.
  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Shakhpazyan, N. K., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Journal of Pharmaceutical Chemistry, 6(1), 22-26.
  • Wanas, M. W., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 267-278.
  • Discovery of isoindoline-2(1H)
  • The structure of protease inhibitors macrocyclic isoindoline derivative... (n.d.).
  • Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2013). University of Michigan.
  • Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7077-7081.
  • Structure-activity relationship study of the newly designed and synthesized derivatives tested biologically as antioxidants. (n.d.).

Sources

The Isoindoline Core: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic heterocyclic system, has carved a significant niche in medicinal chemistry, serving as a foundational core for a multitude of therapeutic agents. Its unique structural and electronic properties, coupled with its synthetic tractability, have established it as a "privileged" pharmacophore. This guide offers a comprehensive technical exploration of the isoindoline core, delving into its fundamental characteristics, diverse therapeutic applications, and the strategic considerations essential for its effective implementation in drug design.

The Architectural Advantage of the Isoindoline Scaffold

At its essence, the isoindoline structure consists of a benzene ring fused to a five-membered pyrrolidine ring.[1][2] This arrangement confers a rigid, three-dimensional architecture that is highly amenable to functionalization. This structural rigidity allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The nitrogen atom within the heterocyclic ring introduces a key site for hydrogen bonding and can be readily modified to modulate the molecule's overall physicochemical properties, such as solubility and basicity.

Derivatives of isoindoline have demonstrated a remarkable range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][3][4]

A Versatile Pharmacophore Across Therapeutic Areas

The clinical and preclinical success of isoindoline-based compounds underscores the broad applicability of this pharmacophore. Several approved drugs feature the isoindoline core, treating a spectrum of diseases from cancer to hypertension.[1][2][5]

Immunomodulatory Drugs (IMiDs) in Oncology

Perhaps the most prominent examples of isoindoline-based drugs are the immunomodulatory agents lenalidomide and pomalidomide.[1] These drugs are mainstays in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8][9] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of these proteins is a key event in the anti-myeloma activity of these drugs.[6][9]

IMiD_Mechanism cluster_0 Mechanism of Lenalidomide/Pomalidomide IMiD IMiD CRBN_Complex CRL4-CRBN E3 Ligase IMiD->CRBN_Complex Binds to IKZF1_3 IKZF1/IKZF3 CRBN_Complex->IKZF1_3 Recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Degradation Proteasome->Degradation Therapeutic_Effect Anti-Myeloma Activity Degradation->Therapeutic_Effect

Figure 1: Mechanism of action of immunomodulatory drugs (IMiDs).

Expanding Therapeutic Horizons

The utility of the isoindoline core extends far beyond oncology. Researchers have successfully designed and synthesized isoindoline derivatives with a wide range of pharmacological activities:

  • Anti-inflammatory and Analgesic Agents: Novel isoindoline hybrids have been developed as potent COX-2 inhibitors, demonstrating significant anti-inflammatory and analgesic effects.[10][11]

  • Antidepressants: A series of isoindoline derivatives have been investigated as dual 5-HT/NE reuptake inhibitors for the treatment of depression.[12]

  • Antiviral Compounds: The isoindoline framework has been incorporated into molecules exhibiting antiviral activity against several human viruses.[4]

  • Dopamine D4 Receptor Antagonists: Isoindolinyl benzisoxazolpiperidines have been identified as a new class of potent and selective dopamine D4 receptor antagonists.[13]

  • Histone Deacetylase (HDAC) Inhibitors: Novel isoindoline-based hydroxamates have shown potent inhibition of HDAC1 and cellular proliferation in cancer cell lines.[14]

Synthetic Strategies: Building the Isoindoline Core

The synthetic accessibility of the isoindoline scaffold is a key factor driving its widespread use in drug discovery.[15] A variety of synthetic methodologies have been developed to construct this heterocyclic system, allowing for the introduction of diverse substituents.

Established Synthetic Routes

Traditional methods for synthesizing isoindolines often involve the cyclization of appropriately substituted precursors. More recent advancements have focused on developing more efficient and versatile synthetic strategies.

Modern Synthetic Methodologies

Modern organic synthesis has provided a plethora of tools for constructing the isoindoline core. These include:

  • Transition Metal-Catalyzed Reactions: Palladium- and rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of isoindolinones.[15][16]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to generate diverse libraries of N-substituted isoindolinone derivatives.[15]

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can facilitate the synthesis of isoindolin-1-ones, often with high efficiency and yields.[16]

Experimental Protocol: A Representative Synthesis of an Isoindolin-1-one Derivative

This protocol outlines a general procedure for the synthesis of an isoindolin-1-one derivative, a common structural motif in bioactive isoindoline compounds.

Objective: To synthesize a 3-substituted isoindolin-1-one via a one-pot reaction.

Materials:

  • 2-Benzoylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-benzoylbenzoic acid in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate to the cooled solution.

  • Stir the reaction mixture at 0 °C for the specified time.

  • Add the desired alcohol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow cluster_1 Synthesis of Isoindolin-1-one Start Starting Materials (2-Benzoylbenzoic acid, CSI, Alcohol) Reaction One-Pot Reaction (DCM, TFA) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isoindolin-1-one Derivative Purification->Product

Figure 2: A generalized workflow for the synthesis of isoindolin-1-one derivatives.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective isoindoline-based drugs relies heavily on understanding the structure-activity relationship (SAR).[13][14][17][18] Systematic modifications of the isoindoline scaffold are performed to optimize pharmacological activity.

Key areas for SAR exploration include:

  • Substitution on the Aromatic Ring: Modifying the electronic and steric properties of the benzene ring can significantly impact target binding and pharmacokinetic properties.

  • Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom is often crucial for potency and selectivity.

  • Chirality: The stereochemistry of substituents on the pyrrolidine ring can have a profound effect on biological activity.[13]

Table 1: Illustrative SAR Data for a Hypothetical Series of Isoindoline-Based Inhibitors

CompoundAromatic SubstituentN-SubstituentIC₅₀ (nM)
1 HMethyl250
2 4-FluoroMethyl120
3 4-MethoxyMethyl480
4 HEthyl180
5 4-FluoroEthyl50

Future Directions and Conclusion

The isoindoline core continues to be a fertile ground for drug discovery. Its proven track record and ongoing exploration in diverse therapeutic areas suggest a bright future for this versatile pharmacophore. Future research will likely focus on:

  • The development of novel, more efficient synthetic methodologies.

  • The application of computational and structure-based drug design to guide the synthesis of next-generation isoindoline-based therapies.[17]

  • The exploration of isoindoline derivatives as chemical probes to elucidate complex biological pathways.

References

  • Manda, S., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 4(1), 1-23. Available at: [Link]

  • Manda, S., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. Available at: [Link]

  • He, W., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. Available at: [Link]

  • Zhu, Y. X., et al. (2011). Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide. Blood, 118(18), 4771-4779. Available at: [Link]

  • Manda, S., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Semantic Scholar. Available at: [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (2024). ResearchGate. Available at: [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2020). JETIR.org. Available at: [Link]

  • Cereblon E3 ligase modulator. Wikipedia. Available at: [Link]

  • Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912. Available at: [Link]

  • Cereblon Expression Is Required for the Anti-Myeloma Activity of Lenalidomide and Pomalidomide. ResearchGate. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(23), 14690-14695. Available at: [Link]

  • The novel mechanism of lenalidomide activity. (2015). PMC. Available at: [Link]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. Available at: [Link]

  • Krönke, J., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science, 343(6168), 301-305. Available at: [Link]

  • Isoindoline compounds and methods of their use. (2006). Google Patents.
  • The Role of Isoindoline in Pharmaceutical Drug Development. (2025). Tocopharmco. Available at: [Link]

  • The chemistry of isoindole natural products. (2010). PMC. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). NIH. Available at: [Link]

  • Antiviral activity of isoindole derivatives. (2020). ResearchGate. Available at: [Link]

  • [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. (2019). PubMed. Available at: [Link]

  • Wanas, M. S., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 267-279. Available at: [Link]

  • Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2013). ResearchGate. Available at: [Link]

  • Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 6941-6944. Available at: [Link]

  • Structure-activity relationship study of the newly designed and synthesized derivatives tested biologically as antioxidants. ResearchGate. Available at: [Link]

Sources

Discovery and history of isoindoline compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isoindoline Compounds in Medicinal Chemistry

Abstract

The isoindoline scaffold, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, holds a unique and dramatic position in the annals of medicinal chemistry.[1][2][3][4] Initially associated with one of the most profound tragedies in pharmaceutical history, it has since been reborn as a cornerstone of targeted protein degradation and a source of powerful therapeutics for cancer and inflammatory diseases. This guide provides a comprehensive exploration of the isoindoline core, tracing its journey from a notorious teratogen to a celebrated "molecular glue." We will delve into the serendipitous discoveries, the rigorous scientific investigation that unveiled its unique mechanism of action, and the synthetic strategies that have enabled its evolution. This paper is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this remarkable pharmacophore.

The Thalidomide Saga: A Paradigm-Shifting Catastrophe

The story of isoindoline in medicine is inextricably linked with thalidomide. Developed in the mid-1950s by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially marketed as a non-barbiturate sedative and hypnotic.[5][6][7] It was considered exceptionally safe due to a high median lethal dose in rodent studies and was widely prescribed over-the-counter in some countries for anxiety, insomnia, and, most notably, for morning sickness in pregnant women.[6][7][8][9]

The catastrophic consequences of this widespread use became apparent between 1957 and 1961, as thousands of children were born with severe congenital malformations.[7][9] The most characteristic of these was phocomelia, a condition causing shortened or absent limbs, but other defects in the eyes, ears, and internal organs were also common.[6] The drug was banned in 1961, but its legacy prompted a fundamental overhaul of drug testing and regulation worldwide, mandating rigorous preclinical testing for teratogenic effects.[7][8]

Despite its tragic past, thalidomide was not entirely abandoned. In 1964, Dr. Jacob Sheskin, seeking a sedative for a patient with painful erythema nodosum leprosum (ENL), a complication of leprosy, administered thalidomide and observed a dramatic and unexpected resolution of the inflammatory skin lesions.[5] This serendipitous discovery led to its renaissance as a treatment for ENL and, decades later, after its anti-angiogenic and immunomodulatory properties were discovered, as a landmark therapy for multiple myeloma.[5][8][9]

Unraveling the Mechanism: The Discovery of Cereblon and the "Molecular Glue" Concept

For decades, the precise mechanism behind both thalidomide's teratogenicity and its therapeutic effects remained a mystery. The breakthrough came with the identification of cereblon (CRBN) as its primary binding target.[7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[10][11] E3 ligases are cellular machines that tag proteins with ubiquitin, marking them for destruction by the proteasome.

Thalidomide and its analogs do not inhibit CRBN. Instead, they act as "molecular glues," a novel mechanism of action where the drug binds to the E3 ligase and alters its surface to recognize and bind to proteins it would not normally interact with, known as "neosubstrates."[12][13] This drug-induced ternary complex formation—CRBN, drug, and neosubstrate—leads to the ubiquitination and subsequent degradation of the neosubstrate.[11][13]

In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12] The degradation of these proteins is cytotoxic to myeloma cells. Conversely, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, such as SALL4, a critical transcription factor in limb development.

Signaling Pathway: CRL4-CRBN Mediated Protein Degradation

The following diagram illustrates the molecular glue mechanism. The isoindoline-based drug binds to CRBN, inducing a conformational change that creates a new binding surface for the neosubstrate. This proximity leads to ubiquitination and proteasomal degradation.

CRL4_CRBN_Pathway cluster_1 Target Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) CRBN->Neosubstrate Recruits CUL4 Cullin-4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Drug Isoindoline Drug (e.g., Lenalidomide) Drug->CRBN Binds Neosubstrate->Ub Ubiquitination

Caption: Mechanism of isoindoline molecular glues.

The IMiD® Revolution: Lenalidomide and Pomalidomide

The elucidation of thalidomide's mechanism spurred the development of analogs with improved efficacy and safety profiles. These are known as Immunomodulatory Drugs (IMiDs).

  • Lenalidomide (Revlimid®): Approved for multiple myeloma, lenalidomide is a thalidomide derivative where one of the carbonyl groups on the phthalimide ring is removed.[1][3] This subtle structural change results in increased potency for inducing the degradation of Ikaros and Aiolos and enhanced immunomodulatory effects with a different side-effect profile compared to thalidomide.[1]

  • Pomalidomide (Pomalyst®/Imnovid®): A further refinement, pomalidomide includes an amino group on the phthalimide ring. It is the most potent of the three in degrading Ikaros and Aiolos and is effective in patients who have relapsed after treatment with other agents.[1]

These second and third-generation compounds solidified the central role of the isoindoline scaffold in targeted protein degradation and have become indispensable tools in hematological oncology.

Data Summary: Key Isoindoline-Based Drugs
DrugCore StructureKey Modification vs. ThalidomidePrimary IndicationYear of FDA Approval
Thalidomide Isoindoline-1,3-dioneBaselineMultiple Myeloma, ENL1998 (for ENL)
Lenalidomide Isoindolin-1-oneRemoval of one C=O groupMultiple Myeloma, MDS2005
Pomalidomide Isoindoline-1,3-dioneAddition of an amino groupMultiple Myeloma2013
Apremilast Isoindoline-1,3-dioneDifferent N-substitutionPsoriasis, Psoriatic Arthritis2014

Synthetic Strategies and Methodologies

The construction of the isoindoline core is a mature field in synthetic chemistry. The classical synthesis of thalidomide itself is a straightforward process, highlighting the accessibility of this scaffold. More advanced, modern methods allow for precise control and diversification of the core structure.

Experimental Protocol: Representative Synthesis of Lenalidomide

The following protocol is based on the synthesis reported by Muller and co-workers, which provides a concise route to this important drug.[1][3]

Objective: To synthesize Lenalidomide from methyl (2-methyl-3-nitro)benzoate.

Materials:

  • Methyl (2-methyl-3-nitro)benzoate

  • N-Bromosuccinimide (NBS)

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Appropriate solvents (e.g., DMF, Methanol)

Methodology:

  • Bromination:

    • Dissolve methyl (2-methyl-3-nitro)benzoate in a suitable solvent.

    • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Heat the reaction mixture to initiate benzylic bromination, yielding methyl 2-(bromomethyl-3-nitro)benzoate.

    • Monitor reaction completion by TLC or LC-MS.

    • Purify the product via crystallization or chromatography.

  • Coupling:

    • Dissolve the brominated intermediate in DMF.

    • Add 3-aminopiperidine-2,6-dione hydrochloride and triethylamine (TEA) to neutralize the HCl salt.

    • Stir the mixture at room temperature to allow for the nucleophilic substitution reaction, forming the coupled nitro-intermediate.

    • Work up the reaction and purify the product.

  • Cyclization and Reduction:

    • The coupled intermediate undergoes spontaneous cyclization to form the isoindolinone ring.

    • Dissolve the resulting nitro-isoindolinone compound in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation (H₂ gas) in a Parr shaker or similar apparatus. This step simultaneously reduces the nitro group to an amine.

    • Filter the catalyst and concentrate the solvent to yield Lenalidomide.

    • Purify the final product by recrystallization.

Workflow: Modern Isoindoline Drug Discovery

The discovery of new isoindoline-based therapeutics follows a structured, multi-disciplinary workflow.

Drug_Discovery_Workflow Start Identify Target Protein for Degradation Screen High-Throughput Screen of Isoindoline Library Start->Screen Hit_ID Hit Identification & Validation Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt SAR->Lead_Opt Iterative Cycles Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval (FDA, EMA) Clinical->Approval

Caption: A typical drug discovery workflow for isoindoline compounds.

Future Directions and Broader Applications

The isoindoline story is far from over. The principles learned from thalidomide and the IMiDs are now being applied to a broader range of therapeutic challenges.

  • PROTACs: The isoindoline scaffold (specifically, ligands for CRBN like pomalidomide) is widely used as the E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that link a target protein to an E3 ligase, inducing the degradation of proteins previously considered "undruggable."

  • Beyond Cancer: While oncology has been the primary focus, the diverse biological activities of isoindoline derivatives are being explored for antiviral, anti-inflammatory, and neurodegenerative diseases.[14][15]

  • New Scaffolds: Researchers are actively exploring variations of the isoindoline core to identify novel molecular glues with different neosubstrate specificities, opening up new therapeutic avenues.[16][17][18]

Conclusion

The history of isoindoline compounds in medicinal chemistry is a powerful lesson in scientific resilience and the importance of mechanistic understanding. From a symbol of pharmaceutical failure, the isoindoline scaffold has risen to become a premier tool in the era of targeted protein degradation. Its journey from thalidomide to sophisticated molecular glues and PROTACs demonstrates how rigorous scientific inquiry can transform a liability into a powerful therapeutic asset, offering hope for patients with some of the most challenging diseases. The continued exploration of this "privileged structure" promises to yield further innovations in drug discovery for years to come.

References

  • Thakur, A., & Nepali, K. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Nepali, K. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Хімія, Фармація, Біотехнологія. [Link]

  • Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem. [Link]

  • Thakur, A., & Nepali, K. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Nepali, K. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Chemistry & Chemical Technology. [Link]

  • Dakshanamurthy, S. (2025). The Role of Isoindoline in Pharmaceutical Drug Development. PharmaCompass. [Link]

  • HandWiki. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]

  • Zidar, N., et al. (2014). Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. European Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2023). Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. [Link]

  • Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. PubMed Central. [Link]

  • Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. ResearchGate. [Link]

  • Kalay, E., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

  • Vargesson, N., & Horder, J. (2022). Thalidomide: history, withdrawal, renaissance, and safety concerns. Taylor & Francis Online. [Link]

  • Wang, L., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. PubMed. [Link]

  • Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. ResearchGate. [Link]

  • The Editors of Encyclopaedia Britannica. (2025). Thalidomide. Britannica. [Link]

  • Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. PubMed. [Link]

  • Wikipedia contributors. (n.d.). Thalidomide. Wikipedia. [Link]

  • Wang, L., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Publications. [Link]

  • Wang, L., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Pharmacology & Translational Science. [Link]

  • Upadhyay, S., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. [Link]

  • Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. bioRxiv. [Link]

  • Donovan, K. A., et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. PubMed Central. [Link]

  • Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Lander Lab, Scripps Research. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction
1.1. Chemical Identity and Significance

Isoindoline-5-carbonitrile hydrochloride is a heterocyclic organic compound featuring a core isoindoline structure. This bicyclic system is composed of a benzene ring fused to a five-membered nitrogen-containing ring.[1] The isoindoline scaffold is a significant structural motif present in a variety of biologically active molecules and pharmaceutical agents. The molecule is further functionalized with a nitrile (-C≡N) group at the 5-position and is supplied as a hydrochloride salt. This suggests its utility as a chemical intermediate in the synthesis of more complex molecules, particularly within the fields of drug discovery and materials science. The nitrile group is a versatile functional group that can be transformed into various other functionalities, and the hydrochloride salt form typically enhances the aqueous solubility and stability of amine-containing compounds.

1.2. Scope of the Guide

This technical guide offers a comprehensive examination of the physicochemical characteristics of this compound. It is designed for researchers, scientists, and professionals in the field of drug development who are currently utilizing or considering the use of this compound. This document is structured to provide not only established data but also predictive insights and detailed, actionable experimental protocols for determining key physicochemical parameters where specific data is not publicly available. This approach aims to deliver practical guidance and a robust framework for the scientific investigation of this compound.

Physicochemical Properties
2.1. Physical State and Appearance

At ambient conditions, this compound is expected to be a solid, likely presenting as a crystalline powder. The color of the compound may vary from white to off-white or pale yellow.

2.2. Molecular Structure and Properties
PropertyValueSource/Prediction
IUPAC Name 2,3-dihydro-1H-isoindole-5-carbonitrile hydrochloride-
CAS Number 1159823-51-4Supplier Data
Molecular Formula C₉H₉ClN₂Supplier Data
Molecular Weight 180.64 g/mol Calculated
Chemical Structure -
2.3. Solubility Profile

As the hydrochloride salt of an amine, this compound is anticipated to exhibit good solubility in aqueous solutions, especially at an acidic pH where the isoindoline nitrogen is protonated. Its solubility is likely to be significant in polar protic solvents such as water, methanol, and ethanol. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Conversely, its solubility in non-polar solvents such as hexane and toluene is predicted to be low.

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, acetonitrile)

  • Vials with screw caps (e.g., scintillation vials)

  • A shaking incubator or an orbital shaker

  • A centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Introduce an excess amount of this compound into a series of vials, each containing a known volume of a specific solvent.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium (typically 24-48 hours).

  • Following incubation, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the samples to sediment the undissolved solid material.

  • Carefully extract a known volume of the clear supernatant from each vial.

  • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear dynamic range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC method.

  • Calculate the solubility for each solvent, typically expressed in units of mg/mL or µg/mL.

2.4. Melting Point

The melting point of the closely related compound, Isoindoline hydrochloride, is reported to be in the 255-256 °C range. The addition of a nitrile group at the 5-position of the aromatic ring can influence the crystal lattice energy and, consequently, the melting point. It is reasonable to predict a melting point in a similar or slightly elevated range, possibly accompanied by decomposition.

Objective: To accurately determine the melting point of this compound.

Materials:

  • This compound

  • A melting point apparatus (e.g., a digital melting point device)

  • Melting point capillary tubes

Procedure:

  • Confirm that the melting point apparatus is properly calibrated using certified standards.

  • Grind a small quantity of the dry sample into a fine powder.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Program the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which all the solid has transitioned to a liquid (the completion of melting). The melting point is reported as this temperature range.

2.5. Acid Dissociation Constant (pKa)

The pKa of this compound is primarily governed by the protonated secondary amine within the isoindoline ring. While the pKa of the parent isoindoline is not readily found in the literature, similar secondary amines in heterocyclic systems typically have a pKa for their conjugate acid in the 8-10 range. The electron-withdrawing effect of the nitrile group on the aromatic ring is expected to slightly reduce the basicity of the isoindoline nitrogen, likely resulting in a pKa at the lower end of this range or slightly below it.

Potentiometric titration is a precise and standard method for the determination of the pKa of ionizable compounds.[3][4][5][6][7]

Objective: To determine the pKa of the isoindoline nitrogen in this compound.

Materials:

  • This compound

  • A calibrated pH meter equipped with a suitable electrode

  • An automated titrator or a manual burette

  • A standardized solution of sodium hydroxide (e.g., 0.1 M)

  • A standardized solution of hydrochloric acid (e.g., 0.1 M)

  • High-purity deionized water

  • Potassium chloride (for maintaining a constant ionic strength)

  • A magnetic stirrer and a stir bar

Procedure:

  • Accurately weigh a known quantity of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1-10 mM).

  • Add potassium chloride to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • If required, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the standardized HCl solution.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Begin the titration with the standardized NaOH solution, adding small, precisely measured volumes of the titrant.

  • Record the pH of the solution after each addition, ensuring the reading has stabilized.

  • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Plot the recorded pH values against the volume of NaOH added to construct a titration curve.

  • Identify the equivalence point(s) from the inflection point(s) on the curve.

  • The pKa is determined as the pH value at the half-equivalence point.

Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will likely result in complex splitting patterns, such as doublets, triplets, or multiplets. The proton positioned ortho to the electron-withdrawing nitrile group is anticipated to be the most deshielded and appear at the downfield end of this region.

  • Methylene Protons: The two methylene groups (-CH₂-) of the isoindoline ring are chemically equivalent and are predicted to appear as a singlet or a narrow multiplet, likely in the δ 4.0-5.0 ppm range.

  • Amine Proton: The proton attached to the nitrogen atom (-NH-) is expected to appear as a broad singlet. Its chemical shift can be highly variable, and it may undergo deuterium exchange in deuterated solvents like D₂O.

¹³C NMR:

  • Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is expected to exhibit a characteristic chemical shift in the δ 115-125 ppm range.[8]

  • Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom to which the nitrile group is attached will be a quaternary carbon and will have a distinct chemical shift.

  • Methylene Carbons: The two equivalent methylene carbons of the isoindoline ring are predicted to appear in the aliphatic region, likely around δ 50-60 ppm.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • A suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • A high-quality, clean, and dry NMR tube

  • A Pasteur pipette with a cotton or glass wool plug

  • A vortex mixer

Procedure:

  • Accurately weigh the appropriate amount of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.[9][10][11][12]

  • Ensure the sample is completely dissolved. Gentle warming or vortexing can be used to aid dissolution.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to eliminate any particulate matter.

  • Cap the NMR tube and label it clearly.

  • Acquire the NMR spectra on a calibrated NMR spectrometer using standard acquisition parameters for ¹H and ¹³C NMR spectroscopy.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is anticipated to display characteristic absorption bands corresponding to its various functional groups.[13][14][15][16][17]

  • N-H Stretch: A broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine hydrochloride.

  • C-H Stretch (Aromatic): Absorption bands appearing above 3000 cm⁻¹, attributable to the C-H stretching vibrations of the aromatic ring.

  • C-H Stretch (Aliphatic): Absorption bands located just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the methylene groups.

  • C≡N Stretch (Nitrile): A sharp and strong absorption band in the 2220-2240 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber in comparison to aliphatic nitriles.[17]

  • C=C Stretch (Aromatic): Several absorption bands in the 1450-1600 cm⁻¹ range, arising from the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region, corresponding to the C-N stretching vibration.

Objective: To obtain the FTIR spectrum of this compound.

Materials:

  • This compound

  • An FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory

  • A spatula

  • A suitable solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure (using ATR):

  • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Record a background spectrum to compensate for atmospheric CO₂ and H₂O.

  • Place a small quantity of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure intimate contact between the sample and the crystal surface.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

3.3. Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to the free base form, Isoindoline-5-carbonitrile.

  • Molecular Ion (M⁺): The free base has a molecular formula of C₉H₈N₂ and a monoisotopic mass of approximately 144.07 Da. The mass spectrum should exhibit a prominent ion at an m/z of 144.

  • Fragmentation Pattern: Common fragmentation pathways for isoindoline derivatives may include the loss of small, stable molecules or the cleavage of the five-membered ring. The precise fragmentation pattern would need to be determined through experimental analysis.

Objective: To determine the mass-to-charge ratio of this compound and to elucidate its fragmentation pattern.

Materials:

  • This compound

  • A mass spectrometer (e.g., equipped with an Electrospray Ionization - ESI source)

  • A suitable solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid to aid ionization)

  • A syringe pump or an autosampler

Procedure:

  • Prepare a dilute solution of the sample in an appropriate solvent.

  • Introduce the sample solution into the ion source of the mass spectrometer, either by direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum in the positive ion mode.

  • Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

  • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak. This will induce fragmentation and allow for the analysis of the resulting product ions.

Analytical Methodologies
4.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating HPLC method is essential for determining the purity of this compound and for its quantification in the presence of potential degradation products.[18][19][20][21][22]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterEnsures good peak shape for the basic analyte and is volatile for LC-MS applications.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with excellent UV transparency.
Gradient Initiate with a low percentage of B, ramp up to a higher percentage of B, and then re-equilibrate to initial conditions.To elute the polar analyte and any potential less polar impurities effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CTo maintain reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)Aromatic compounds typically exhibit strong UV absorbance.
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase A or a mixture of water and acetonitrileTo ensure good peak shape upon injection.
  • Reversed-Phase Chromatography: This is the most widely used mode of HPLC and is well-suited for the separation of moderately polar compounds such as this compound.

  • C18 Stationary Phase: This phase provides a good balance of hydrophobicity to effectively retain the aromatic structure of the analyte.

  • Acidified Mobile Phase: The inclusion of an acid like TFA protonates the isoindoline nitrogen, which improves peak shape and enhances retention on a C18 column.

  • Gradient Elution: This approach is necessary to ensure that both the main compound and any potential impurities, which may have a wide range of polarities, are eluted with good resolution and within a practical timeframe.

4.2. Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Validation col Column Selection (e.g., C18, Phenyl) mp Mobile Phase Selection (e.g., ACN/Water, MeOH/Water) col->mp det Detector Wavelength (e.g., 254 nm) mp->det grad Gradient Optimization det->grad ph pH Adjustment (e.g., TFA, Formic Acid) grad->ph temp Temperature Control ph->temp spec Specificity temp->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust

Caption: A typical workflow for the development of a robust HPLC method.

Stability Profile
5.1. General Considerations for Stability

The stability of this compound is a parameter of critical importance, particularly given its potential application as a pharmaceutical intermediate. Potential degradation pathways may include the hydrolysis of the nitrile group, oxidation of the isoindoline ring, or other reactions that are influenced by factors such as pH, temperature, and exposure to light.

5.2. Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a scientific necessity to identify potential degradation products and to develop a stability-indicating analytical method.[23][24][25][26][27]

  • To identify the probable degradation products of this compound under a variety of stress conditions.

  • To gain an understanding of the degradation pathways of the molecule.

  • To demonstrate the specificity of the developed analytical method (e.g., HPLC) by confirming its ability to separate the parent compound from its degradation products.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • A laboratory oven

  • A photostability chamber

  • A validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat the solution at an elevated temperature (e.g., 60-80 °C) for a predetermined period. Neutralize the solution prior to analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or heat gently for a specified duration. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified time.

  • Photolytic Degradation: Expose both the solid compound and a solution of the compound to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of the control. Identify and quantify any degradation products that are formed.

5.3. Logical Flow of a Forced Degradation Study

Forced_Degradation_Study cluster_stress Stress Conditions cluster_results Evaluation start Start with Pure Compound acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal Stress (e.g., 105°C) start->therm photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis peak_purity Peak Purity Analysis analysis->peak_purity mass_balance Mass Balance Calculation analysis->mass_balance degrad_path Elucidation of Degradation Pathways peak_purity->degrad_path mass_balance->degrad_path end Stability Profile Established degrad_path->end

Caption: A flowchart outlining the principal stages of a forced degradation study.

Handling, Storage, and Safety
6.1. Safe Handling Procedures
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or within a chemical fume hood to prevent the inhalation of any dust.

  • Avoid direct contact with skin and eyes. In the event of contact, rinse the affected area thoroughly with water.

6.2. Recommended Storage Conditions
  • Store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

  • Keep the container in a cool, dry location, away from direct sunlight and sources of heat.

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

6.3. Disposal

Dispose of the compound and any contaminated materials in strict accordance with all applicable local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a thorough overview of the known and predicted physicochemical characteristics of this compound. Although specific experimental data for this compound is not extensively available in the public domain, this guide offers a solid framework for its scientific investigation by presenting established and reliable protocols for the determination of its key properties. The information and methodologies detailed herein are intended to assist researchers and drug development professionals in the effective handling, analysis, and application of this versatile chemical intermediate.

References

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindoline scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic structure serves as a valuable building block in medicinal chemistry for the development of novel therapeutics. The introduction of a carbonitrile (-C≡N) group at the 5-position offers a versatile chemical handle for further functionalization through various chemical transformations, making isoindoline-5-carbonitrile a key intermediate in drug discovery programs.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from 5-cyanoisoindolin-1-one:

  • Reduction: The amide carbonyl of 5-cyanoisoindolin-1-one is reduced to a methylene group using a borane-tetrahydrofuran (BH₃·THF) complex to form Isoindoline-5-carbonitrile.

  • Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable organic solvent to precipitate the target compound, Isoindoline-5-carbonitrile hydrochloride.

Experimental Workflow Diagram

The overall process from starting material to the final, purified product is outlined below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Purification & Salt Formation start 5-Cyanoisoindolin-1-one in Anhydrous THF add_borane Add BH3·THF Solution (0°C to Reflux) start->add_borane reflux Reflux (Monitor by TLC) add_borane->reflux quench Quench with Methanol (0°C) reflux->quench concentrate Solvent Evaporation quench->concentrate workup Aqueous Workup (HCl/NaOH) & Extraction concentrate->workup purify Column Chromatography (Silica Gel) workup->purify Crude Product free_base Isolated Free Base: Isoindoline-5-carbonitrile purify->free_base dissolve Dissolve in Ethyl Acetate free_base->dissolve add_hcl Add HCl in Dioxane/Ether dissolve->add_hcl precipitate Precipitation & Filtration add_hcl->precipitate final_product Final Product: Isoindoline-5-carbonitrile HCl precipitate->final_product

Caption: Synthetic workflow for this compound.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
5-Cyanoisoindolin-1-one≥97%Commercially AvailableStarting Material
Borane-tetrahydrofuran complex1.0 M in THFSigma-Aldrich, AcrosMoisture sensitive
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich, AcrosUse inhibitor-free for best results
Methanol (MeOH)AnhydrousFisher ScientificFor quenching
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Hydrochloric Acid2.0 M in Diethyl Ether or 4.0 M in 1,4-DioxaneSigma-AldrichFor salt formation
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor workup
BrineSaturated Aqueous NaCl SolutionFor workup
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Glass funnel and filter paper

  • Separatory funnel

  • Glass chromatography column

Detailed Synthesis Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Borane reagents are flammable and react violently with water.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Reduction of 5-Cyanoisoindolin-1-one
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyanoisoindolin-1-one (5.00 g, 31.6 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas.

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 95 mL, 95 mmol, ~3.0 equivalents) dropwise via syringe over 30 minutes. Maintain the internal temperature below 10°C.

    • Causality Note: A slow, controlled addition of the reducing agent is crucial to manage the exothermic reaction and prevent side reactions. Using a threefold excess ensures the complete reduction of the amide.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 66°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours. The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully add 20 mL of anhydrous methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will occur.

    • Causality Note: Methanol reacts with unreacted borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species.[7]

  • Acidification & Evaporation: After gas evolution ceases, add 20 mL of 2 M aqueous HCl. Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Workup: Transfer the remaining aqueous residue to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove non-basic impurities. Carefully basify the aqueous layer to pH >10 with 6 M NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Isoindoline-5-carbonitrile free base as an oil or waxy solid.

Step 2: Purification and Hydrochloride Salt Formation
  • Purification: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of 20% to 60% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure Isoindoline-5-carbonitrile.

  • Salt Formation: Dissolve the purified free base (assuming ~3.5 g, ~24.3 mmol) in 50 mL of ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether (2.0 M) or 1,4-dioxane (4.0 M) dropwise until no further precipitation is observed. A white solid will form.[5]

    • Causality Note: The basic nitrogen of the isoindoline acts as a proton acceptor, forming the ionic hydrochloride salt which is generally less soluble in nonpolar organic solvents like ethyl acetate, causing it to precipitate.[8]

  • Isolation: Stir the resulting suspension for 30 minutes at room temperature. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold ethyl acetate (2 x 10 mL) and then with diethyl ether (2 x 10 mL). Dry the solid under high vacuum to a constant weight to afford this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results for this compound (C₉H₉ClN₂)
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~10.5 (br s, 2H, NH₂⁺), 7.8-7.6 (m, 3H, Ar-H), 4.6 (s, 4H, CH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ ~142.1, 137.5, 132.0, 128.5, 125.0, 118.5 (C≡N), 111.8, 51.5 (CH₂)
Mass Spec (ESI+) m/z calculated for C₉H₈N₂ [M-Cl]⁺: 144.07. Found: 145.08 [M+H-Cl]⁺
Purity (HPLC) >95%

References

  • Google Patents.
  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • PubChem. 2,3-dihydro-1H-isoindole hydrochloride. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • Google Patents.
  • Google Patents.
  • Loska, R. The Synthesis and Reactions of Isoindole N-Oxides. Arkivoc, 2017, part i, pp. 254-282. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of Isoindoline-5-carbonitrile Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The isoindoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous clinically significant pharmaceuticals and biologically active compounds.[1][2] Its inherent conformational rigidity and the capacity for diverse functionalization make it a cornerstone in medicinal chemistry. This guide focuses on a particularly valuable derivative, Isoindoline-5-carbonitrile hydrochloride (CAS 1159823-51-4), a versatile building block whose nitrile functionality and hydrochloride salt form offer unique synthetic advantages. We will explore its applications, provide detailed, field-proven protocols, and explain the causal reasoning behind the experimental choices, empowering researchers to effectively integrate this reagent into their synthetic workflows.

Compound Profile and Physicochemical Properties

This compound is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.[3][4] The electron-withdrawing nature of the nitrile group at the 5-position significantly influences the reactivity of the isoindoline core, particularly the secondary amine.

PropertyValueSource
CAS Number 1159823-51-4[3]
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol [5]
Appearance White to off-white solid[6][7]
Storage Inert atmosphere, Room Temperature[4]

This table summarizes key physicochemical properties of this compound.

Core Synthetic Applications: A Mechanistic Perspective

The synthetic utility of this compound stems from two primary reactive sites: the secondary amine and the aromatic ring, activated by the nitrile group. This dual reactivity allows for its incorporation into a wide array of complex molecular architectures.

N-Arylation and N-Alkylation Reactions: Building Complexity

The secondary amine of the isoindoline ring is a key site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. This is a foundational step in the synthesis of many pharmaceutical agents.

Causality Behind Experimental Choices:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the premier method for N-arylation due to its broad substrate scope and high functional group tolerance.[8][9] The choice of palladium precatalyst and phosphine ligand is critical and depends on the steric and electronic properties of the aryl halide. For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often employed to facilitate reductive elimination, the product-forming step.[8] The base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is crucial for deprotonating the isoindoline nitrogen, forming the active nucleophile.[8]

  • Copper-Catalyzed Ullmann Condensation: A classical alternative, modern Ullmann reactions often use ligands to facilitate the coupling under milder conditions than the traditional high-temperature protocols.[9][10]

  • Reductive Amination: For N-alkylation with aldehydes or ketones, reductive amination provides a direct and efficient route. The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is dictated by the pH sensitivity of the substrates.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general method for the N-arylation of Isoindoline-5-carbonitrile with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Neutralization: Prior to reaction, the hydrochloride salt must be neutralized. Dissolve this compound in a suitable solvent (e.g., dichloromethane) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the Isoindoline-5-carbonitrile free base (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.[8]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.[8]

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl-isoindoline-5-carbonitrile.

Visualization of N-Arylation Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Neutralize Neutralize HCl Salt Dry Dry & Concentrate Neutralize->Dry Setup Combine Reagents: - Isoindoline Free Base - Aryl Halide - Pd Catalyst & Ligand - Base Dry->Setup Solvent Add Anhydrous Toluene Setup->Solvent Heat Heat to 100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Pure N-Aryl Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

A Key Intermediate in PARP Inhibitor Synthesis

A significant application of the isoindoline scaffold, and by extension its derivatives, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[11][12] PARP enzymes are critical for DNA damage repair.[11] In cancers with pre-existing defects in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells.[11][13]

The isoindolinone core, often derived from isoindoline precursors, serves as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[11] This allows isoindolinone-based inhibitors to act as competitive inhibitors at the enzyme's catalytic site.[11] Isoindoline-5-carbonitrile is a valuable starting material for constructing these isoindolinone-based PARP inhibitors, where the nitrile group can be further elaborated or is a required feature in the final molecule.

Visualization of PARP Inhibition Mechanism:

G cluster_cell Cancer Cell with DNA Damage DNA_Damage DNA Single- Strand Break PARP PARP Enzyme DNA_Damage->PARP binds to Repair DNA Repair PARP->Repair recruits proteins for NAD NAD+ NAD->PARP is substrate for Apoptosis Cell Death (Apoptosis) PARP_Inhibitor Isoindolinone-based PARP Inhibitor PARP_Inhibitor->PARP competitively inhibits PARP_Inhibitor->Apoptosis induces synthetic lethality

Sources

Application Notes & Protocols: The Strategic Utility of Isoindoline-5-carbonitrile Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Isoindoline-5-carbonitrile hydrochloride, a versatile heterocyclic building block. Moving beyond a simple catalog of reactions, we delve into the strategic and mechanistic considerations that make this scaffold a valuable starting point for the synthesis of complex, biologically active molecules. We will focus on its application in the rational design of targeted therapies, particularly in oncology, by providing not only detailed synthetic protocols but also the scientific rationale underpinning these methodologies.

The Isoindoline Scaffold: A Privileged Motif in Drug Discovery

The isoindoline core is a bicyclic framework where a benzene ring is fused to a pyrrolidine ring.[1] This structural motif is found in a variety of natural products and has been successfully incorporated into numerous clinically approved drugs.[1] Its rigid, yet three-dimensional, structure provides a robust platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

Derivatives like isoindolin-1-ones (phthalimidines) are particularly noteworthy.[2] The isoindolinone structure bears a resemblance to the nicotinamide moiety of NAD+, making it an excellent pharmacophore for inhibiting enzymes that utilize NAD+ as a cofactor, such as Poly(ADP-ribose) polymerase (PARP).[3][4] This has led to the development of a new class of potent PARP inhibitors for cancer therapy.[5][6] this compound serves as a key starting material, offering two reactive centers for synthetic elaboration: the secondary amine of the pyrrolidine ring and the strategically placed carbonitrile group.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1159823-51-4
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Store at 2-8°C, keep dry

Core Synthetic Transformations: Unlocking the Potential of the Scaffold

This compound provides two primary handles for chemical modification: the secondary amine (N-H) and the nitrile (-C≡N). The following section details robust protocols for their transformation into key functional groups essential for building complex drug candidates.

Modification of the Isoindoline Nitrogen

The secondary amine is a versatile nucleophile, readily participating in reactions to install a wide array of substituents (R¹ group). This position is often crucial for modulating pharmacokinetic properties or for introducing moieties that interact with the solvent front or specific sub-pockets of a target protein.

This protocol describes a general method for coupling an aryl halide to the isoindoline nitrogen, a common strategy for building molecules targeting enzymes with aromatic recognition sites.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that utilizes a palladium catalyst with a specialized phosphine ligand. The bulky, electron-rich ligand facilitates the reductive elimination step, which is often rate-limiting, allowing the reaction to proceed under relatively mild conditions with a broad range of aryl halides.[7]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and a bulky phosphine ligand such as XPhos (0.04 eq).

  • Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 eq) as the base. Note: NaOtBu is a strong, non-nucleophilic base ideal for this transformation. For substrates sensitive to strong bases, a milder base like K₃PO₄ can be used, though reaction times may be longer.[7]

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the tube via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-arylated isoindoline.

Elaboration of the 5-Carbonitrile Group

The nitrile group is a highly versatile functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, or be transformed into other key functionalities.[8]

This protocol converts the nitrile into a carboxylic acid, a critical functional group for forming salt bridges with basic residues (e.g., Lys, Arg) in a protein's active site or for serving as a handle for amide coupling.

Rationale: Under strong acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[9][10] Heating under reflux ensures the reaction goes to completion.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile-containing isoindoline (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-48 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting carboxylic acid can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.

This protocol transforms the nitrile into a benzylamine moiety, providing a flexible linker for introducing new pharmacophoric elements or for improving solubility.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the C≡N triple bond to a CH₂-NH₂ group.[12][13] The reaction proceeds via successive hydride transfers. An acidic work-up is required to protonate the resulting amine and hydrolyze the aluminum complexes.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the nitrile-containing isoindoline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is highly exothermic.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess hydride and precipitate aluminum salts as a filterable solid.

  • Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Application Note I: Design and Synthesis of Isoindolinone-Based PARP-1 Inhibitors

Scientific Context: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks.[14] In cancers with defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4] The isoindolinone scaffold serves as an effective mimic of the nicotinamide portion of NAD+, binding tightly in the enzyme's catalytic pocket.[3]

Synthetic Strategy: A plausible route to a potent PARP-1 inhibitor starts with this compound. The strategy involves converting the isoindoline to an isoindolinone, followed by functionalization at the nitrogen and elaboration of the nitrile into a carboxamide, a key hydrogen-bonding group.

G start Isoindoline-5-carbonitrile Hydrochloride step1 1. Oxidation to Isoindolinone start->step1 e.g., RuCl3, NaIO4 step2 2. N-Alkylation with Protected Piperidine step1->step2 e.g., Boc-piperidine-4-carbaldehyde, Reductive Amination step3 3. Nitrile Hydrolysis to Carboxylic Acid step2->step3 Protocol 2.2.1 (Acid Hydrolysis) step4 4. Amide Coupling step3->step4 e.g., NH4Cl, HATU, DIPEA step5 5. Deprotection step4->step5 e.g., TFA or HCl in Dioxane end_product Final PARP-1 Inhibitor (e.g., Isoindolinone Carboxamide) step5->end_product

Caption: Synthetic workflow for a hypothetical PARP-1 inhibitor.

Application Note II: Access to Novel Scaffolds for Kinase Inhibitors

Scientific Context: The isoindoline scaffold can also be used to create compounds targeting other enzyme classes, such as protein kinases. By transforming the nitrile into a benzylamine, a flexible linker is created. This linker can be used to attach a "hinge-binding" moiety, a common feature of many kinase inhibitors that forms hydrogen bonds with the kinase hinge region.

Synthetic Strategy: This approach leverages the reduction of the nitrile to an amine, followed by acylation or sulfonylation to introduce a group capable of interacting with the kinase hinge. The isoindoline nitrogen can be functionalized to occupy other pockets of the ATP-binding site.

G start Isoindoline-5-carbonitrile Hydrochloride step1 1. N-Arylation start->step1 Protocol 2.1.1 (Buchwald-Hartwig) step2 2. Nitrile Reduction to Amine step1->step2 Protocol 2.2.2 (LiAlH4 Reduction) step3 3. Acylation with Hinge-Binding Moiety step2->step3 e.g., Pyrimidine-4-carbonyl chloride, Et3N end_product Final Kinase Inhibitor Scaffold step3->end_product

Caption: Workflow for a hypothetical kinase inhibitor scaffold.

Table 2: Summary of Hypothetical Target Compounds

Starting MaterialKey TransformationsTarget ScaffoldPotential Biological Target Class
Isoindoline-5-carbonitrile HClOxidation, N-Alkylation, Nitrile Hydrolysis, AmidationIsoindolinone-5-carboxamidePARP Inhibitors
Isoindoline-5-carbonitrile HClN-Arylation, Nitrile Reduction, AcylationN-Aryl-5-(acylaminomethyl)isoindolineProtein Kinase Inhibitors

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides efficient entry into privileged medicinal chemistry scaffolds. Its two distinct points of reactivity allow for controlled, stepwise elaboration into complex molecules. As demonstrated, a thorough understanding of its synthetic potential, particularly in the context of creating isoindolinone-based PARP inhibitors, empowers drug discovery scientists to rapidly generate novel and potent therapeutic candidates. The protocols and strategies outlined herein provide a robust framework for leveraging this versatile compound in the pursuit of next-generation targeted therapies.

References

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link][3][4][6][15]

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters. Available at: [Link][14]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link][1]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. Available at: [Link][5]

  • Catalytic Reduction of Nitriles. Science of Synthesis. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link][9]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link][10]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link][16]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link][17]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Available at: [Link][12]

  • hydrolysis of nitriles. Chemguide. Available at: [Link][11]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link][18]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link][19]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link][20]

  • Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link][13]

  • Application of Nitrile in Drug Design. ResearchGate. Available at: [Link][8]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles... Chemistry & Biodiversity. Available at: [Link][21]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. Available at: [Link][2]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Available at: [Link][7]

Sources

Application Notes and Protocols: Isoindoline-5-carbonitrile Hydrochloride as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Isoindoline-5-carbonitrile hydrochloride, a readily available and versatile building block, offers a strategic entry point for the synthesis of novel, complex heterocyclic systems. The presence of both a reactive secondary amine and a synthetically malleable nitrile group within the isoindoline framework allows for a wide range of chemical transformations, making it an invaluable tool in medicinal chemistry and drug discovery.[3]

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the construction of fused heterocyclic systems of medicinal interest. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction design and optimization.

PropertyValueReference
CAS Number 1159823-51-4[4]
Molecular Formula C₉H₉ClN₂[4]
Molecular Weight 180.64 g/mol [4]
Appearance Off-white to light yellow powder
Solubility Soluble in water, methanol, and DMSO
Storage Store at room temperature in a dry, well-ventilated area

Synthetic Strategy: A Stepwise Approach to Fused Heterocycles

The strategic location of the nitrile group on the isoindoline ring allows for its elaboration into various heterocyclic systems. A key synthetic approach involves the initial functionalization of the position ortho to the nitrile group (C-4), followed by a cyclocondensation reaction with a suitable binucleophile. This strategy enables the construction of fused pyridazino and triazolo ring systems, which are known to exhibit a broad spectrum of pharmacological activities.

G cluster_0 PART 1: Core Functionalization cluster_1 PART 2: Annulation to Pyridazinoisoindole cluster_2 PART 3: Elaboration to Triazolo-fused System A Isoindoline-5-carbonitrile HCl B Ortho-functionalization at C-4 (e.g., Introduction of a carboxylate group) A->B Key Enabling Step C ortho-Dinitrile or Cyano-ester Intermediate D Cyclocondensation with Hydrazine C->D E 4-Amino-pyridazino[4,5-e]isoindolone D->E F Reaction with Orthoester E->F G Triazolo[4,3-a]pyridazino[4,5-e]isoindole F->G

Figure 1: A generalized workflow for the synthesis of fused heterocycles from isoindoline-5-carbonitrile.

PART 1: Ortho-Functionalization of the Isoindoline Core

The successful synthesis of fused pyridazino systems from isoindoline-5-carbonitrile hinges on the introduction of a second functional group at the C-4 position. This ortho-dinitrile or ortho-cyano-ester motif is the key precursor for the subsequent cyclization with hydrazine. While direct functionalization of the isoindoline ring at C-4 can be challenging, a plausible approach involves the protection of the isoindoline nitrogen, followed by a directed ortho-metalation and subsequent reaction with an appropriate electrophile.

Conceptual Protocol: Synthesis of a Boc-Protected Isoindoline-4-carboxylate-5-carbonitrile

This protocol is a conceptual guide and may require optimization based on experimental findings.

  • N-Protection:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the secondary amine.

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the N-Boc-isoindoline-5-carbonitrile by column chromatography.

  • Directed Ortho-Metalation and Carboxylation:

    • Dissolve the N-Boc-isoindoline-5-carbonitrile in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a strong base such as s-butyllithium or a lithium diisopropylamide (LDA) solution. The Boc group directs the deprotonation to the ortho position (C-4).

    • After stirring for a defined period, quench the lithiated intermediate by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice.

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting N-Boc-isoindoline-4-carboxylic acid-5-carbonitrile.

  • Esterification (if required):

    • The carboxylic acid can be converted to its corresponding methyl or ethyl ester using standard esterification methods, such as reaction with methanol or ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or p-toluenesulfonic acid).

PART 2: Synthesis of the Fused Pyridazino[4,5-e]isoindole System

With the key ortho-cyano-ester or dinitrile precursor in hand, the next step is the cyclocondensation with hydrazine to form the pyridazinone ring. This reaction is analogous to the well-established synthesis of pyridazino[4,5-b]indoles from corresponding indole precursors.[5]

Detailed Protocol: Synthesis of 4-Amino-5,6,8,9-tetrahydro-7H-pyridazino[4,5-e]isoindol-1(2H)-one

This protocol is adapted from analogous syntheses of related heterocyclic systems.[5][6]

G A ortho-Cyano-ester Intermediate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 4-Amino-pyridazino[4,5-e]isoindolone C->D

Figure 2: Reaction scheme for the synthesis of the pyridazino[4,5-e]isoindolone core.

Materials:

  • N-Boc-isoindoline-4-carboxylate-5-carbonitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of N-Boc-isoindoline-4-carboxylate-5-carbonitrile (1.0 eq) in absolute ethanol, add hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethanol and water) to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DMF and water).

Causality Behind Experimental Choices:

  • Excess Hydrazine: A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent in some cases.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and hydrazine, and its boiling point is suitable for this type of condensation reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction.

PART 3: Elaboration to the Triazolo[4,3-a]pyridazino[4,5-e]isoindole System

The final step in this synthetic sequence is the construction of the fused triazole ring. This can be achieved by reacting the aminopyridazinone intermediate with a suitable one-carbon electrophile, such as an orthoester.

Detailed Protocol: Synthesis of a Novel Triazolo[4,3-a]pyridazino[4,5-e]isoindole Derivative

This protocol is based on established methods for the synthesis of triazolopyridazines.[7]

Materials:

  • 4-Amino-5,6,8,9-tetrahydro-7H-pyridazino[4,5-e]isoindol-1(2H)-one

  • Triethyl orthoformate or Trimethyl orthoformate

  • Acetic acid (glacial) or another suitable acid catalyst

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Suspend or dissolve the 4-amino-5,6,8,9-tetrahydro-7H-pyridazino[4,5-e]isoindol-1(2H)-one (1.0 eq) in an excess of triethyl orthoformate or trimethyl orthoformate.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess orthoester and acetic acid under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

Mechanistic Insight:

The reaction proceeds through the initial formation of an ethoxymethyleneamino intermediate from the reaction of the primary amino group with the orthoester. Subsequent intramolecular cyclization with the adjacent pyridazinone nitrogen atom, followed by elimination of ethanol, affords the final triazolo-fused heterocyclic system.

G A Aminopyridazinoisoindolone C Formation of Ethoxymethyleneamino Intermediate A->C B Triethyl Orthoformate B->C D Intramolecular Cyclization C->D E Elimination of Ethanol D->E F Triazolo-fused Product E->F

Figure 3: Simplified mechanistic pathway for the formation of the triazolo-fused system.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the synthesis of novel and complex heterocyclic scaffolds. The protocols and strategies outlined in this guide provide a robust framework for the construction of fused pyridazino- and triazolo-isoindole derivatives. The inherent modularity of this synthetic approach allows for the introduction of diverse substituents at various stages, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. Further exploration of the reactivity of the isoindoline nitrogen and the nitrile group will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel heterocyclic compounds with significant therapeutic potential.

References

  • MySkinRecipes. This compound. [Link]

  • Pharmaffiliates. CAS No : 1159823-51-4 | Product Name : this compound. [Link]

  • Molecules. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • American Chemical Society. Synthesis of complex heterocycles to discover a novel treatment for heart failure. [Link]

  • National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • ResearchGate. Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. [Link]

  • Google Patents.
  • Semantic Scholar. Synthetic strategies of pyridazino[4,5-b]indoles. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • SynArchive. Thorpe-Ziegler Reaction. [Link]

  • L.S.College, Muzaffarpur. Thorpe reaction. [Link]

  • ResearchGate. (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. [Link]

Sources

High-throughput screening assays involving Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for Novel Isoindoline-Based Compounds

Abstract

The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several clinical drugs with applications in oncology, inflammation, and beyond.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing high-throughput screening (HTS) campaigns for novel compounds featuring this scaffold, using Isoindoline-5-carbonitrile hydrochloride as a representative example. While the specific biological target of this compound is not widely established in public literature, the diverse activities of related molecules suggest protein kinases as a highly relevant target class.[2][3][4] This guide, therefore, presents detailed application notes and step-by-step protocols for two robust HTS methodologies tailored for identifying and validating potential kinase inhibitors: a biochemical Homogeneous Time-Resolved Fluorescence (HTRF®) assay and a complementary cell-based signaling pathway reporter assay.

The Strategic Framework for Screening Novel Chemical Entities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[5][6] A successful HTS campaign is not merely a screen but an integrated process encompassing meticulous assay development, validation, execution, and data analysis to ensure the identification of genuine, promising lead compounds.[7][8] The workflow is designed to triage millions of compounds efficiently, progressing only the most promising candidates to more complex secondary assays and lead optimization studies.[5]

The process begins with the selection of a robust and miniaturizable assay, followed by rigorous validation to ensure its performance is statistically sound for a large-scale screen.[9] Automation and robotics are essential for managing the scale and ensuring reproducibility.[6]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-Up Target_Selection Target Selection (e.g., Protein Kinase) Assay_Choice Assay Technology Choice (e.g., HTRF, AlphaLISA, FP) Target_Selection->Assay_Choice Optimization Assay Optimization (Reagent Conc., Buffer) Assay_Choice->Optimization Validation Validation (Z'-factor, S/B) & DMSO Tolerance Optimization->Validation Primary_Screen Primary HTS Campaign (Single Concentration) Validation->Primary_Screen Proceed to HTS Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Selection Hit Identification (Threshold Cutoff) Data_Analysis->Hit_Selection Hit_Confirmation Hit Re-test (Fresh Compound) Hit_Selection->Hit_Confirmation Advance Hits Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (e.g., Cell-Based) Dose_Response->Secondary_Assays Lead_Opt Lead_Opt Secondary_Assays->Lead_Opt Lead Optimization

Figure 1. A generalized workflow for a high-throughput screening (HTS) campaign.

Biochemical Screening: HTRF Kinase Inhibition Assay

Biochemical assays provide a direct measure of a compound's effect on the purified target protein, making them ideal for primary screening.[7] Homogeneous Time-Resolved Fluorescence (HTRF) is a leading TR-FRET technology that offers high sensitivity, low background, and a no-wash format perfectly suited for HTS.[10]

Principle of the HTRF Kinase Assay

The HTRF kinase assay quantifies enzyme activity by detecting the phosphorylation of a substrate.[11] It uses two antibodies: one labeled with a Europium cryptate (the donor) that recognizes the substrate (e.g., via a biotin tag), and a second antibody labeled with a d2 dye (the acceptor) that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength.[10] An inhibitor, like a putative hit from the this compound library, will prevent substrate phosphorylation, thus disrupting FRET and reducing the acceptor signal.

HTRF_Principle cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) Kinase_A Active Kinase pSubstrate_A Biotin-pSubstrate Kinase_A->pSubstrate_A Phosphorylation ATP_A ATP Substrate_A Biotin-Substrate ADP_A ADP Donor_A Eu Donor pSubstrate_A->Donor_A Binds Biotin Acceptor_A d2 Acceptor pSubstrate_A->Acceptor_A Binds p-Site Donor_A->Acceptor_A FRET (High Signal) Kinase_B Inactive Kinase Inhibitor Isoindoline Compound Inhibitor->Kinase_B Binds Substrate_B Biotin-Substrate Donor_B Eu Donor Substrate_B->Donor_B Binds Biotin Acceptor_B d2 Acceptor Donor_B->Acceptor_B No FRET (Low Signal)

Figure 2. The principle of a competitive HTRF assay for kinase inhibitors.
HTRF Protocol: Kinase Inhibition Screen

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handlers for compound and reagent dispensing.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). All reagents should be of the highest purity.

  • Kinase Stock: Dilute the purified kinase enzyme in assay buffer to a 2X final concentration. The optimal concentration should be determined empirically (typically the EC₅₀ concentration).

  • Substrate/ATP Mix: Prepare a 4X mix containing the biotinylated peptide substrate and ATP in assay buffer. The concentration of both should be optimized around their respective Km values to ensure competitive inhibition can be detected.

  • Compound Plates: Prepare serial dilutions of this compound and library compounds in 100% DMSO. Then, dilute into assay buffer to create intermediate plates, ensuring the final DMSO concentration in the assay does not exceed 1%.[9]

  • Detection Mix: Prepare a 4X mix of the anti-phospho antibody (Acceptor) and the streptavidin-Europium cryptate (Donor) in the manufacturer-recommended detection buffer.

2. Assay Procedure (384-well Plate):

  • Compound Addition: Dispense 5 µL of the compound solution (or DMSO for controls) into the assay plate.

  • Enzyme Addition: Add 5 µL of the 2X kinase solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the 4X Substrate/ATP mix to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature (or as optimized). The plate should be covered to prevent evaporation.

  • Reaction Termination & Detection: Add 10 µL of the 4X detection mix to stop the reaction and initiate detection.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[10]

3. Data Analysis and Quality Control:

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]).

    • Ratio_max: Signal from DMSO-only wells (no inhibition).

    • Ratio_min: Signal from wells with a known potent inhibitor or no enzyme (background).

  • Assay Quality Metric (Z'-factor): The Z'-factor is a measure of assay robustness and must be calculated for each screening plate.[12]

    • Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

    • An assay is considered excellent for HTS if Z' ≥ 0.5.[12]

ParameterConcentration / VolumeNotes
Plate Format 384-well, low volume, whiteOpaque plates minimize well-to-well crosstalk.
Compound Volume 5 µLFinal concentration typically 10 µM for primary screen.
Enzyme Volume 5 µL (2X concentration)Optimal concentration determined during assay development.
Substrate/ATP Mix 10 µL (4X concentration)ATP and substrate at or near Km.
Detection Mix 10 µL (4X concentration)As per manufacturer's guidelines.
Total Volume 30 µLMiniaturized to conserve reagents.
Final DMSO % < 1%High DMSO can inhibit enzymes; tolerance must be tested.[9]
Controls Max signal (DMSO), Min signal (no enzyme/inhibitor)Essential for data normalization and Z' calculation.

Cell-Based Screening: Signaling Pathway Reporter Assay

While biochemical assays are excellent for primary screening, cell-based assays are crucial for validating hits in a more physiologically relevant environment.[13][14] They provide information on cell permeability, off-target effects, and functional cellular consequences of inhibiting the target.[15] A luciferase reporter assay is a common and robust method for monitoring the activity of a specific signaling pathway.[16]

Principle of the Pathway Reporter Assay

This assay utilizes a genetically engineered cell line that stably expresses a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter containing response elements for a transcription factor. This transcription factor is activated by the kinase signaling pathway of interest. When the pathway is active, the transcription factor drives luciferase expression. An effective inhibitor, such as this compound, would block the kinase cascade, prevent transcription factor activation, and thus reduce luciferase expression, leading to a decrease in the luminescent signal.[16]

Reporter_Assay cluster_0 cluster_1 Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Kinase2 Kinase 2 TargetKinase->Kinase2 TF Transcription Factor (TF) Kinase2->TF TF_N Active TF TF->TF_N Activation & Translocation Nucleus Nucleus ReporterGene TF Response Element -> Luciferase Gene Luciferase Luciferase Protein ReporterGene->Luciferase Transcription & Translation Light Light Signal Luciferase->Light + Substrate Inhibitor Isoindoline Compound Inhibitor->TargetKinase Inhibition TF_N->ReporterGene Binds Promoter

Figure 3. A hypothetical signaling pathway leading to luciferase reporter expression.
Protocol: Cell-Based Reporter Screen

This protocol is designed for a 384-well, solid white plate format suitable for luminescence readings.

1. Cell Culture and Plating:

  • Cell Line: Use a validated reporter cell line specific to the kinase pathway of interest. Culture cells according to standard protocols.

  • Plating: Harvest cells and resuspend in fresh growth medium. Seed 20 µL of the cell suspension into each well of a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.

2. Assay Procedure:

  • Compound Addition: Add 10 µL of 3X compound dilutions (prepared in serum-free medium) to the cells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate for a pre-optimized duration (e.g., 6 hours) at 37°C, 5% CO₂.

  • Stimulation (if required): If the pathway requires activation, add 10 µL of a 4X agonist/stimulant solution and incubate for the required duration (e.g., another 6-8 hours).

  • Cell Lysis & Signal Generation: Equilibrate the plate to room temperature. Add 40 µL of a luciferase assay reagent (which contains both lysis buffer and substrate) to each well.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

  • Plate Reading: Measure luminescence using a microplate reader.

3. Data Analysis and Counter-Screens:

  • Data Normalization: Calculate percent activity relative to controls: % Activity = 100 * (Luminescence_compound / Luminescence_vehicle).

  • IC₅₀ Determination: For hits confirmed from the primary screen, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Counter-Screen for Cytotoxicity: It is critical to run a parallel assay to ensure that the observed decrease in reporter signal is not due to general cytotoxicity. A common method is to use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. True hits should inhibit the reporter signal at concentrations that do not significantly impact cell viability.

ParameterDetailRationale
Plate Format 384-well, solid white, tissue-culture treatedWhite plates maximize luminescent signal; TC treatment ensures cell adherence.
Cell Seeding Density 2,000 - 10,000 cells/wellOptimized to ensure cells are in a log growth phase and provide a robust signal.
Compound Treatment 6 - 24 hoursDuration must be sufficient for signaling cascade and reporter gene expression to occur.
Luminescence Reagent "Add-and-read" formatSimplifies the protocol and is amenable to automation.
Counter-Screen Cell Viability AssayEssential to eliminate false positives that act via cytotoxic mechanisms.

References

Application Notes and Protocols for the Analytical Characterization of Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoindoline Derivatives and the Imperative for Rigorous Characterization

The isoindoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its presence in a range of biologically active molecules, including natural products and synthetic pharmaceuticals, underscores its importance.[3] Derivatives of isoindoline have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7] Given the profound impact of stereochemistry and substitution patterns on the biological activity of these compounds, a robust and comprehensive analytical characterization is not merely a procedural step but a cornerstone of scientific integrity and successful drug development.[8]

This guide provides a detailed overview of the key analytical techniques for the structural elucidation and purity assessment of isoindoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a trustworthy and authoritative approach to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of isoindoline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework and the stereochemical relationships between different parts of the molecule.

The "Why": Causality in NMR Experimental Design

The choice of NMR experiments and parameters is dictated by the specific questions being asked about the isoindoline derivative. A standard ¹H NMR spectrum provides initial information on the number and types of protons, their chemical shifts, and their coupling patterns, which reveals connectivity. However, for complex isoindoline derivatives, especially those with multiple stereocenters, more advanced 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for tracing out the spin systems within the isoindoline ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a definitive assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting different fragments of the molecule and confirming the overall connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of substituents on the isoindoline ring.

Protocol: ¹H and ¹³C NMR Analysis of Isoindoline Derivatives

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Isoindoline derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for complex structures)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isoindoline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary, but be cautious of potential degradation.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust based on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as ¹³C has low natural abundance)

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons and carbons in the isoindoline structure.[10][11]

    • For complex structures, proceed with 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete assignment.

Data Presentation: Typical NMR Data for Isoindoline Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in a generic isoindoline scaffold. Actual values will vary depending on the specific substituents.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0120 - 150
CH₂ (pyrrolidine ring)3.5 - 5.045 - 60
CH (pyrrolidine ring)4.0 - 6.050 - 75
N-H1.5 - 5.0 (broad)-
C=O (isoindolinone)-165 - 180

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For isoindoline derivatives, MS is crucial for confirming the molecular weight of the synthesized compound and for gaining structural insights through the analysis of fragmentation patterns.

The "Why": Choosing the Right Ionization Technique

The choice of ionization technique is critical for obtaining meaningful mass spectra of isoindoline derivatives.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, allowing for the direct determination of the molecular weight.[5][6][9]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its identity.[4][12]

Protocol: ESI-MS Analysis of Isoindoline Derivatives

Objective: To determine the molecular weight and obtain fragmentation data for an isoindoline derivative.

Materials:

  • Isoindoline derivative sample (0.1-1 mg/mL solution)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid or ammonium acetate (optional, to promote ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the isoindoline derivative (typically 0.1-1 mg/mL) in a suitable high-purity solvent.

    • For positive ion mode, a small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature. These parameters should be optimized for the specific compound and solvent system.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire the mass spectrum in the appropriate mass range.

    • If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the observed m/z value with the calculated molecular weight of the expected isoindoline derivative.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain structural information. Common fragmentation pathways for isoindoline derivatives involve cleavage of the pyrrolidine ring or loss of substituents.

Visualization: Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Dissolve Isoindoline Derivative in Solvent acid Add Ionization Promoter (e.g., Formic Acid) prep->acid infuse Direct Infusion / LC-MS acid->infuse acquire Acquire Full Scan MS infuse->acquire msms Perform MS/MS on Precursor Ion acquire->msms mw Determine Molecular Weight msms->mw structure Confirm Structure mw->structure frag Analyze Fragmentation Pattern frag->structure

Caption: Workflow for the mass spectrometric analysis of isoindoline derivatives.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Chiral Separation

HPLC is an essential technique for determining the purity of isoindoline derivatives and for separating enantiomers in chiral compounds. The choice of the stationary phase and mobile phase is critical for achieving optimal separation.

The "Why": Strategic Column and Mobile Phase Selection
  • Purity Analysis (Reversed-Phase HPLC): For assessing the purity of isoindoline derivatives, reversed-phase HPLC with a C18 column is the most common approach. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).

  • Chiral Separation: Many isoindoline derivatives are chiral, and their enantiomers can exhibit different pharmacological activities.[13] The separation of enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[14][15][16] CSPs are the more common and efficient approach, creating a chiral environment where the two enantiomers interact differently, leading to their separation.[16]

Protocol: Purity Determination of Isoindoline Derivatives by Reversed-Phase HPLC

Objective: To assess the purity of a synthesized isoindoline derivative.

Materials:

  • Isoindoline derivative sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the isoindoline derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Method Development:

    • Choose a suitable mobile phase, typically a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Select a detection wavelength based on the UV-Vis spectrum of the isoindoline derivative.[17]

  • Analysis:

    • Inject a known volume of the sample solution onto the HPLC column.

    • Run the HPLC method and record the chromatogram.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline isoindoline derivatives, single-crystal X-ray crystallography provides the ultimate proof of structure, including the absolute configuration of chiral centers. It offers a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[18][19][20]

The "Why": The Unambiguous Answer

While NMR provides the structure in solution, X-ray crystallography reveals the conformation and packing of the molecule in the solid state. This can be particularly important for understanding intermolecular interactions and for confirming the absolute stereochemistry of a chiral molecule, which is often challenging to determine by other methods.[21]

Protocol: Single-Crystal X-ray Diffraction Analysis

Objective: To obtain a high-quality single crystal of an isoindoline derivative suitable for X-ray diffraction analysis.

Materials:

  • Purified isoindoline derivative

  • A selection of high-purity solvents and solvent mixtures

Procedure:

  • Crystal Growth (the most critical and often challenging step):

    • Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method.

    • Vapor diffusion, where a solution of the compound is placed in a vial inside a larger container with a more volatile solvent in which the compound is less soluble, can also be effective.

    • Experiment with different solvents and solvent combinations to find the optimal conditions for crystal growth.

  • Crystal Selection and Mounting:

    • Select a well-formed, single crystal of appropriate size under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Visualization: Interplay of Analytical Techniques

Analytical_Interplay cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Synthesis Isoindoline Derivative Synthesis NMR NMR Spectroscopy (Structure in Solution) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS HPLC HPLC (Purity & Chirality) Synthesis->HPLC Xray X-ray Crystallography (Solid-State Structure) Synthesis->Xray NMR->MS Validation Structural Confirmation & Purity Assessment NMR->Validation MS->HPLC MS->Validation HPLC->NMR HPLC->Validation Xray->NMR Xray->Validation

Caption: The synergistic relationship between key analytical techniques for the comprehensive characterization of isoindoline derivatives.

Conclusion: A Multi-faceted Approach to Ensure Scientific Rigor

The characterization of isoindoline derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight, HPLC assesses purity and enantiomeric separation, and X-ray crystallography offers definitive solid-state structural proof. By employing these techniques in a logical and well-reasoned workflow, researchers can ensure the identity, purity, and stereochemistry of their isoindoline derivatives with the highest degree of confidence, a critical requirement for advancing these promising compounds in the field of drug discovery and development.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved December 12, 2023, from [Link]

  • Isoindoline - Wikipedia. (n.d.). Wikipedia. Retrieved December 12, 2023, from [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). National Institutes of Health. Retrieved December 12, 2023, from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved December 12, 2023, from [Link]

  • Isoindoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. (2025, October 20). Retrieved December 12, 2023, from [Link]

  • Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. (2022, March 22). Taylor & Francis Online. Retrieved December 12, 2023, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved December 12, 2023, from [Link]

  • Spectroscopic and analytical data for isoindolinone derivatives. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2023, from [Link]

  • 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Synthesis and X-ray structure of stable 2H-isoindoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved December 12, 2023, from [Link]

  • XRD molecular structures of isoindoline 9 (left) and bicyclic diamine... (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved December 12, 2023, from [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (n.d.). Taylor & Francis Online. Retrieved December 12, 2023, from [Link]

  • Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers. (2010, April 30). AIP Publishing. Retrieved December 12, 2023, from [Link]

  • Electronic spectra of jet-cooled isoindoline: spectroscopic determination of energy difference between conformational isomers. (2010, April 28). PubMed. Retrieved December 12, 2023, from [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (n.d.). PubMed. Retrieved December 12, 2023, from [Link]

  • The chemistry of isoindole natural products. (n.d.). National Institutes of Health. Retrieved December 12, 2023, from [Link]

  • (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016, August 20). ResearchGate. Retrieved December 12, 2023, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved December 12, 2023, from [Link]

  • 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022, July 20). PubMed Central. Retrieved December 12, 2023, from [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015, October 30). PubMed Central. Retrieved December 12, 2023, from [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). National Institutes of Health. Retrieved December 12, 2023, from [Link]

  • Enantiomer Separations. (n.d.). Retrieved December 12, 2023, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved December 12, 2023, from [Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024, November 22). PubMed Central. Retrieved December 12, 2023, from [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). ACS Publications. Retrieved December 12, 2023, from [Link]

  • One-Pot Synthesis, Crystallization and Deracemization of Isoindolinones from Achiral Reactants. (2015, October 22). Radboud Repository. Retrieved December 12, 2023, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). ProLékaře.cz. Retrieved December 12, 2023, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved December 12, 2023, from [Link]

  • Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. (n.d.). PubMed Central. Retrieved December 12, 2023, from [Link]

Sources

A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development pipeline. Isoindoline-5-carbonitrile hydrochloride, a member of the isoindoline class of heterocyclic compounds, represents a scaffold of interest for therapeutic development due to the diverse biological activities of its derivatives.[1][2] This application note provides a comprehensive, multi-assay framework for assessing the in vitro cytotoxicity of this compound. We move beyond single-endpoint analyses to present a-three-pronged strategy that interrogates distinct cellular health parameters: metabolic activity, plasma membrane integrity, and apoptosis induction. By integrating data from the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays, researchers can build a more complete and mechanistically informative cytotoxicity profile, essential for making go/no-go decisions in early-stage research.

Introduction: The Rationale for a Multi-Parametric Assessment

Isoindoline derivatives are recognized for a wide range of pharmacological activities, with some exhibiting significant anti-proliferative and cytotoxic effects against cancer cell lines.[3][4][5][6] When characterizing a novel compound like this compound, a primary screen for cytotoxicity is fundamental. However, cell death is a complex process that can occur through various mechanisms, primarily necrosis and apoptosis. A single assay provides only one perspective on a compound's effect. For instance, a compound might inhibit metabolic processes without immediately compromising membrane integrity, or it might trigger a programmed cell death cascade.

Therefore, a robust cytotoxicity assessment relies on a multi-assay approach to:

  • Elucidate Mechanism of Action: Differentiating between cytotoxic mechanisms (e.g., necrosis vs. apoptosis) provides crucial insight into the compound's biological activity.

  • Avoid Misinterpretation: An assay measuring metabolic activity, like the MTT assay, may yield a false positive if the compound interferes with mitochondrial respiration without killing the cell.[7] An orthogonal assay, such as one measuring membrane integrity, can clarify such ambiguities.

This guide details the principles and protocols for three complementary, industry-standard assays for building a comprehensive cytotoxicity profile.

Core Principles and Assay Selection

A strategic approach to cytotoxicity testing involves selecting assays that probe different physiological and biochemical hallmarks of cell viability and death.[8][9][10] We have selected a panel of three assays that provide a holistic view of cellular health.

G compound Isoindoline-5-carbonitrile hydrochloride Treatment cells Cultured Cells compound->cells Dose-Response Time-Course node_mtt node_mtt cells->node_mtt node_ldh node_ldh cells->node_ldh node_caspase node_caspase cells->node_caspase param_mtt param_mtt node_mtt->param_mtt Measures param_ldh param_ldh node_ldh->param_ldh Measures param_caspase param_caspase node_caspase->param_caspase Measures

1. MTT Assay (Metabolic Viability): This colorimetric assay is a gold standard for assessing cell viability by measuring metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to an insoluble purple formazan.[7] The amount of formazan produced is proportional to the number of metabolically active cells.

2. LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12][13][14] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells.[15]

3. Caspase-3/7 Assay (Apoptosis): Caspases are a family of proteases that are critical mediators of apoptosis. Caspases-3 and -7 are key "executioner" caspases, activated during the apoptotic cascade.[16] Luminescent or fluorescent assays use a specific peptide substrate (e.g., containing the DEVD sequence) that is cleaved by active caspase-3/7, generating a detectable signal.[17][18] This provides a direct and specific measure of apoptosis induction.

Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies. It is imperative to include appropriate controls in every experiment.

Essential Controls for All Assays:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve the test compound. This serves as the 100% viability or baseline control.

  • Untreated Control: Cells in culture medium only.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay system is working correctly.

  • Medium Background Control: Wells containing only culture medium without cells to measure the background absorbance/luminescence of the medium and reagents.

Protocol 1: MTT Assay for Metabolic Viability

Principle: Metabolically active cells reduce yellow MTT to purple formazan crystals, which are solubilized and quantified spectrophotometrically.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Appropriate cell line (e.g., HeLa, A549, HepG2) and complete culture medium.

  • 96-well flat-bottom tissue culture plates.

  • Microplate spectrophotometer (reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

  • Subtract the average absorbance of the medium background control from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Necrosis

Principle: LDH released from cells with damaged plasma membranes catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[12][15]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye).

  • Lysis Buffer (often 10X, provided in kits) to generate a maximum LDH release control.

  • 96-well flat-bottom tissue culture plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is highly recommended to prepare a duplicate plate for the LDH assay in parallel with the MTT assay.

  • Prepare Maximum Release Control: 30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the positive control wells (cells with no compound treatment) to induce 100% cell lysis.

  • Supernatant Collection: After incubation, centrifuge the plate at 400-500 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the prepared LDH reaction mixture (as per the kit manufacturer's instructions) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm (or the wavelength specified by the kit manufacturer).

Data Analysis:

  • Subtract the medium background control absorbance from all readings.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Release - Absorbance of Vehicle Control)) * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD peptide sequence. Cleavage by active caspases-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[17][18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[18]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium background control from all readings.

  • Results are often expressed as Fold Change in luminescence relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Plot the Fold Change against the compound concentration.

Integrated Data Interpretation

By combining the results from these three assays, a more detailed picture of the cytotoxic mechanism of this compound emerges.

G cluster_no_caspase start Experimental Results q_mtt Decrease in MTT Signal? start->q_mtt q_caspase Increase in Caspase-3/7 Activity? q_mtt->q_caspase Yes res_none No Significant Cytotoxicity Observed q_mtt->res_none No q_ldh Increase in LDH Release? q_caspase->q_ldh Yes q_caspase->q_ldh No q_ldh_no_caspase Increase in LDH Release? res_apoptosis Primary Mechanism: Apoptosis q_ldh->res_apoptosis No (Or Late Onset) res_mixed Mixed Mode: Apoptosis & Necrosis q_ldh->res_mixed Yes (Early Onset) res_necrosis Primary Mechanism: Necrosis res_cytostatic Cytostatic Effect or Mitochondrial Inhibition q_ldh_no_caspase->res_necrosis Yes q_ldh_no_caspase->res_cytostatic No

Hypothetical Data Summary:

Let's consider a hypothetical outcome for this compound tested on HeLa cells after a 48-hour treatment.

AssayEndpoint MeasuredHypothetical IC₅₀Interpretation
MTT Assay Metabolic Activity15 µMThe compound reduces cellular metabolic activity.
LDH Release Assay Membrane Integrity75 µMSignificant membrane damage occurs only at much higher concentrations.
Caspase-3/7 Assay Apoptosis Induction18 µMThe compound actively induces the apoptotic pathway at concentrations similar to those affecting metabolic activity.

Integrated Conclusion: The data suggests that at concentrations around 15-20 µM, this compound primarily induces cell death via apoptosis. The decrease in metabolic activity (MTT assay) correlates well with the activation of executioner caspases. The much higher IC₅₀ value in the LDH assay indicates that necrosis is not the primary mechanism of cell death; the LDH release observed at higher concentrations is likely due to secondary necrosis following apoptosis. This profile is characteristic of a compound that triggers programmed cell death.

Conclusion

This application note outlines a robust, multi-assay strategy for the in vitro cytotoxicity profiling of this compound. By employing assays that measure distinct hallmarks of cell health—metabolic function, membrane integrity, and apoptotic pathway activation—researchers can obtain a reliable and mechanistically rich dataset. This comprehensive approach is essential for accurately classifying the cytotoxic potential of novel compounds and provides a solid foundation for further preclinical development.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Protocols.io. Lactate Concentration assay (LDH method). [Link]

  • PubMed. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells. [Link]

  • MolecularCloud. Cell Viability Assays: An Overview. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. [Link]

  • GCRIS. IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. [Link]

  • Asian Journal of Chemistry. Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. [Link]

  • ANT Bio. A Comprehensive Overview of the Major Categories of Cell Viability Assays. [Link]

  • ACS Omega. Novel 3-Methyleneisoindolinones... Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. [Link]

  • Bio-protocol. Caspase 3/7 Assay for Apoptosis Detection. [Link]

  • Assay Genie. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of Isoindoline-5-carbonitrile Hydrochloride's Therapeutic Potential as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Isoindoline-5-carbonitrile hydrochloride is a novel heterocyclic compound. While specific biological activities of this molecule are not extensively documented in public literature, its structural motif, the isoindoline core, is a key pharmacophore in a class of targeted anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA damage repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][3] The structural similarity of the isoindoline scaffold to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, suggests that this compound may act as a competitive inhibitor at the catalytic site of PARP.[1][3]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, postulating its mechanism of action as a PARP inhibitor. The following protocols are designed to rigorously assess its cytotoxic potential, confirm target engagement with PARP enzymes, and elucidate its functional effects on cellular pathways.

I. Preliminary Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its cytotoxic effects on cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[4]

A. Rationale for Cell Line Selection

The choice of cell lines is critical for evaluating a putative PARP inhibitor. It is recommended to use a panel of cell lines with known DNA repair deficiencies, alongside proficient controls.

Cell LineCancer TypeKey CharacteristicsRationale
MCF-7 Breast AdenocarcinomaWild-type BRCADNA repair proficient control.
MDA-MB-436 Breast CancerBRCA1 mutantModel for synthetic lethality.
CAPAN-1 Pancreatic CancerBRCA2 mutantAlternative model for synthetic lethality.
HEK293 Human Embryonic KidneyNon-cancerousTo assess general cytotoxicity and selectivity.[5][6]
B. Experimental Workflow: Cytotoxicity Screening

A general workflow for assessing the cytotoxicity of a novel compound is depicted below.[7] This process involves cell culture, treatment with the compound, and subsequent viability assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability absorbance->analysis ic50 IC50 Value Determination analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

C. Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-436)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

II. Target Engagement Assays

Confirming that this compound directly interacts with its intended target, PARP, is a critical step in validating its mechanism of action.[8][9][10]

A. Rationale for Target Engagement Assays

Target engagement assays provide evidence that a compound binds to its intended target in a cellular context.[11][12] This is crucial to rule out off-target effects and to build a strong structure-activity relationship.[9]

B. Experimental Workflow: Target Engagement

The following workflow outlines the steps for assessing direct binding of the compound to the PARP enzyme.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Analysis enzyme_prep Recombinant PARP Enzyme reaction_setup Incubate Enzyme with Compound enzyme_prep->reaction_setup compound_prep Test Compound compound_prep->reaction_setup substrate_add Add Biotinylated NAD+ & Histones reaction_setup->substrate_add detection Detect PARylation (e.g., Colorimetric) substrate_add->detection data_acq Measure Signal detection->data_acq ic50_calc Calculate IC50 data_acq->ic50_calc G cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) ber Base Excision Repair (BER) ssb->ber dsb Double-Strand Break (DSB) ssb->dsb During Replication ber->dsb Leads to hr Homologous Recombination (HR) apoptosis Apoptosis hr->apoptosis Deficiency leads to dsb->hr BRCA-mediated dsb->apoptosis Accumulation leads to compound Isoindoline-5-carbonitrile hydrochloride compound->ber Inhibits PARP

Sources

Application Note: A Systematic Approach to the Formulation of Isoindoline-5-carbonitrile Hydrochloride for Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity (NCE) from synthesis to biological evaluation is a critical juncture in drug discovery. The reliability and reproducibility of preclinical data are fundamentally dependent on the formulation used to administer the test compound. This guide provides a comprehensive, experience-driven framework for the formulation of Isoindoline-5-carbonitrile hydrochloride, a representative NCE, for both in vitro and in vivo biological testing. We move beyond simple recipes to explain the causal relationships behind formulation choices, emphasizing a systematic process of pre-formulation characterization, rational vehicle selection, and quality control. The protocols herein are designed as self-validating systems to ensure scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Formulation in Early Discovery

This compound is a small molecule compound representative of many NCEs entering the drug discovery pipeline. As a hydrochloride salt, it has been synthesized with the intent of improving aqueous solubility and handling properties over its free base form.[1][2] However, the success of its biological evaluation hinges on a formulation that can deliver the compound to the target system—be it cells in a plate or a target organ in an animal model—in a soluble, stable, and bioavailable state. A poorly designed formulation can lead to misleading results, such as underestimated potency due to precipitation or overestimated toxicity due to vehicle effects, ultimately risking the premature termination of a promising candidate.[3]

This application note details a logical workflow, beginning with the essential characterization of the compound's physicochemical properties and culminating in detailed, route-specific formulation protocols.

Pre-Formulation Characterization: The Foundation of Rational Design

Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is paramount.[4] This initial characterization dictates the entire formulation strategy and minimizes unforeseen complications. Given the limited availability of API at this early stage, these studies must be efficient and informative.

Physicochemical Property Assessment

A crucial first step is to determine the solubility of this compound in various relevant media.[4] This data forms the basis of our formulation decision tree.

Protocol 2.1: Aqueous Solubility and pH-Solubility Profile

This protocol determines the compound's solubility in aqueous buffers, which is critical for an ionizable molecule like an HCl salt.[2]

  • Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Add an excess of this compound to a known volume of each buffer in separate glass vials.

  • Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Rationale & Self-Validation: The presence of a solid pellet after centrifugation validates that a saturated solution was achieved. The pH of the supernatant should be re-measured to ensure the buffer capacity was sufficient. The pH at which solubility is maximal will inform the selection of formulation pH. For HCl salts, solubility is typically highest at a lower pH.[2]

Protocol 2.2: Solubility Screening in Common Organic Solvents and Excipients

This protocol assesses the compound's solubility in vehicles commonly used to enhance solubility for preclinical studies.

  • Solvent Selection: Select a panel of common, biocompatible solvents and excipients. (See Table 1).

  • Sample Preparation: Following the method in Protocol 2.1 (Steps 2-5), determine the saturation solubility in each selected solvent.

  • Rationale & Data Interpretation: The results from this screening will identify potential co-solvents, surfactants, or lipids that can be used to formulate the compound if its aqueous solubility is insufficient.[5] This step is crucial for developing formulations for poorly soluble compounds.[6]

Data Presentation: Solubility Profile

The data gathered should be compiled into a clear, concise table for easy reference.

Vehicle / Solvent pH (if applicable) Solubility (mg/mL) at 25°C Observations
Deionized Water~5-6
0.1 N HCl (pH 1.2)1.2
Acetate Buffer (pH 4.5)4.5
Phosphate Buffer (pH 7.4)7.4
0.9% Saline~5.5
Dimethyl Sulfoxide (DMSO)N/AClear solution
Ethanol (200 Proof)N/A
Polyethylene Glycol 400 (PEG-400)N/A
Propylene Glycol (PG)N/A
5% Tween® 80 in Water~7.0May form micelles

Table 1: Template for summarizing the solubility data of this compound.

Formulation Strategy: A Decision-Making Framework

The pre-formulation data directly informs the formulation strategy. The following decision tree illustrates a logical progression from simple aqueous solutions to more complex systems, prioritizing the simplest viable formulation to minimize confounding variables.[7]

G cluster_0 Pre-Formulation Data cluster_1 Formulation Path start Aqueous Solubility @ Target pH sol_sufficient Sufficiently Soluble? (> Target Dose Conc.) start->sol_sufficient aqueous_sol Aqueous Solution (e.g., Saline, PBS) sol_sufficient->aqueous_sol Yes sol_insufficient Insufficiently Soluble cosolvent Screen Co-solvents (DMSO, PEG-400, PG) sol_insufficient->cosolvent cosolvent_ok Soluble & Tolerated? cosolvent->cosolvent_ok cosolvent_sol Co-solvent Solution (e.g., 10% DMSO in Saline) cosolvent_ok->cosolvent_sol Yes suspension Suspension (e.g., 0.5% CMC) cosolvent_ok->suspension No

Figure 1: Decision-making workflow for selecting a formulation strategy based on aqueous solubility.

Protocols for In Vitro Assay Formulation

For in vitro studies, the primary goal is to prepare a concentrated stock solution that can be diluted into the aqueous cell culture medium without precipitation, while ensuring the final concentration of the vehicle (typically DMSO) is non-toxic to the cells.[8][9]

Protocol 4.1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Calculate the mass of this compound (MW: 180.64 g/mol ) required to prepare a desired volume of a 10 mM stock solution (e.g., for 1 mL, mass = 0.01 mol/L * 0.001 L * 180.64 g/mol = 0.1806 mg).

  • Weighing: Accurately weigh the required amount of compound into a sterile microcentrifuge tube or glass vial.

  • Solubilization: Add the calculated volume of high-purity, sterile DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Rationale & Self-Validation: Preparing a high-concentration stock in 100% DMSO maximizes the solubility before dilution.[9] Visual inspection for complete dissolution is a critical validation step.

Protocol 4.2: Preparation of Working Solutions for Cell-Based Assays

  • Dilution Scheme: Plan a serial dilution scheme to achieve the final desired concentrations for your assay.

  • Intermediate Dilution (Optional): Perform an intermediate dilution of the 10 mM stock into cell culture medium without serum. This can help prevent precipitation.

  • Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the final assay wells containing cells and medium. Mix gently.

  • Vehicle Control: Crucially, prepare a vehicle control by adding the same volume of DMSO (or the corresponding vehicle dilution) to control wells.[10]

  • Rationale & Self-Validation: The final concentration of DMSO in the assay should ideally be ≤0.1% to avoid solvent-induced artifacts, though some cell lines can tolerate up to 0.5%.[8] After adding the compound to the assay plate, inspect the wells under a microscope to ensure no precipitation has occurred.

Protocols for In Vivo Formulation

In vivo formulations must be sterile, well-tolerated, and capable of delivering the required dose in a reasonable volume. The choice of vehicle is paramount and must be non-toxic at the administered volume.[3][11]

Workflow for In Vivo Formulation Preparation

G start Select Formulation Type (Based on Fig. 1) weigh Weigh API start->weigh dissolve Dissolve/Suspend in Vehicle weigh->dissolve qc Perform QC Checks (Appearance, pH) dissolve->qc pass Pass fail Fail administer Administer to Animals pass->administer reformulate Troubleshoot/ Re-formulate fail->reformulate

Sources

Application Notes & Protocols: A Phased Approach to the Experimental Characterization of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific biological activities of Isoindoline-5-carbonitrile hydrochloride is not widely available in public literature. This guide is therefore constructed based on the known biological relevance of the isoindoline/isoindolinone scaffold, which is a "privileged structure" in medicinal chemistry.[1] Many derivatives are known inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and various kinases.[2][3][4] This document outlines a rational, hypothesis-driven experimental plan to systematically characterize a novel compound with this core structure, using PARP-1 inhibition as a primary working hypothesis.

Introduction: The Rationale for a Phased Investigational Strategy

The isoindoline scaffold is a cornerstone of many clinically approved drugs used in oncology, inflammation, and neuroscience.[5] Its structural similarity to the nicotinamide moiety of NAD+ makes it a prime candidate for inhibiting NAD+-dependent enzymes, such as PARP-1.[3][6] PARP inhibitors have found significant success as targeted anticancer agents, inducing synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][6]

Given this context, any new isoindoline derivative, such as this compound, warrants a thorough and systematic investigation. A poorly planned experimental cascade can lead to wasted resources and ambiguous data. The logical flow presented here is designed to be a self-validating system, where each phase of testing builds upon the last, from fundamental biochemical interactions to complex cellular responses and, ultimately, in vivo relevance. This phased approach ensures that a decision to advance the compound is supported by a robust, multi-faceted dataset.

Phase 1: Foundational Biochemical and Cellular Characterization

The initial phase aims to answer the most fundamental questions: Does the compound engage the hypothetical target? And what is the direct consequence of this engagement in a controlled cellular environment?

Target Engagement & Potency: The Enzyme Inhibition Assay

The first and most critical step is to determine if this compound directly inhibits the enzymatic activity of our primary hypothetical target, PARP-1. An in vitro enzyme inhibition assay provides a clean, direct measure of potency (IC50) without the complexities of a cellular environment.[7][8]

Protocol 1: PARP-1 Colorimetric Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human PARP-1 enzyme.

Principle: This assay measures the incorporation of biotinylated Poly (ADP-ribose) (PAR) onto histone proteins, a direct product of PARP-1 activity. The amount of incorporated PAR is detected colorimetrically using a streptavidin-HRP conjugate and a colorimetric substrate (TMB). A reduction in signal in the presence of the inhibitor indicates PARP-1 inhibition.

Materials:

  • Purified Human PARP-1 Enzyme

  • Histone-coated 96-well strip plate

  • Activated DNA (for PARP-1 activation)

  • Biotinylated NAD+

  • This compound

  • Positive Control Inhibitor (e.g., Olaparib)

  • Streptavidin-HRP Conjugate

  • TMB Substrate & Stop Solution

  • Assay Buffer

  • Microplate reader (450 nm absorbance)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of assay buffer.

    • Add 5 µL of the diluted compound or vehicle control (for 0% inhibition) or positive control inhibitor.

    • Add 10 µL of the PARP-1 enzyme/activated DNA mix.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Add 10 µL of the biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Washing: Wash the plate 3 times with Wash Buffer to remove unreacted components.

  • Detection:

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3 times.

    • Add 50 µL of TMB substrate. Incubate in the dark until sufficient color develops (approx. 15-30 minutes).

    • Add 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Subtract the background (no enzyme control). Normalize the data with the vehicle control representing 100% activity. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement & Phenotypic Consequence

An IC50 value from a biochemical assay is crucial, but it doesn't guarantee the compound can enter a cell and engage its target. Therefore, the next logical step is to confirm target engagement within a cellular context and measure a relevant downstream effect.[9]

Protocol 2: Cellular PARylation Assay (Western Blot)

Objective: To confirm that this compound inhibits PARP-1 activity inside cancer cells, leading to a reduction in poly(ADP-ribosyl)ation (PAR).

Principle: Cells are treated with the compound and then briefly exposed to a DNA-damaging agent to strongly activate PARP-1. The level of total cellular PAR is then quantified by Western blot. A potent inhibitor will prevent the accumulation of PAR.

Materials:

  • BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • DNA-damaging agent (e.g., Methyl methanesulfonate, MMS)

  • RIPA Lysis Buffer with protease/phosphatase inhibitors

  • Primary antibodies: anti-PAR, anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Plating: Seed MDA-MB-436 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for 2 hours.

  • PARP-1 Activation: Add MMS to a final concentration of 500 µM and incubate for 15 minutes to induce DNA damage and activate PARP.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for β-Actin as a loading control.

  • Data Analysis: Quantify the band intensity for PAR and normalize it to the corresponding Actin band. Compare the normalized PAR levels in treated samples to the vehicle-treated control.

Phase 2: Defining the Therapeutic Window and Selectivity

After confirming on-target activity, it's essential to understand the compound's broader effects. A good drug candidate should be potent against its target but have minimal effect on healthy cells and other related proteins. This defines its therapeutic window.

Quantifying Cytotoxicity and Synthetic Lethality

The key mechanism of PARP inhibitors in specific cancers is synthetic lethality. The compound should be significantly more toxic to cancer cells with DNA repair defects (e.g., BRCA1-mutant) than to "normal" or wild-type cells.[3]

Protocol 3: Comparative Cell Viability Assay (MTS/MTT)

Objective: To determine the cytotoxic potency (EC50) of the compound in a BRCA1-deficient cell line versus a BRCA1-proficient (or "wild-type") cell line.

Principle: MTS or MTT assays measure the metabolic activity of cells, which correlates with the number of viable cells.[10] A decrease in metabolic activity indicates cell death or inhibition of proliferation.

Materials:

  • BRCA1-deficient cell line (e.g., MDA-MB-436)

  • BRCA1-proficient cell line (e.g., MDA-MB-231)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Microplate reader

Methodology:

  • Cell Plating: Seed both cell lines in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell doubling time).

  • Viability Measurement: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (490 nm for MTS).

  • Data Analysis: Normalize the data to the vehicle control. Plot the percent viability versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the EC50 for each cell line. The ratio of EC50 (Wild-Type / BRCA-deficient) provides a preliminary therapeutic index.

Data Presentation: Summary of In Vitro Potency

Data from these initial phases should be compiled into a clear, comparative table.

Assay TypeMetricBRCA1-deficient (MDA-MB-436)BRCA1-proficient (MDA-MB-231)Selectivity Index
Biochemical PARP-1 IC505.2 nMN/AN/A
Cellular Target PARylation IC5025.8 nMN/AN/A
Phenotypic Cytotoxicity EC5045.1 nM2.3 µM~51x

Note: Values are hypothetical and for illustrative purposes.

Visualizing the Experimental Workflow

A clear workflow diagram helps to visualize the decision-making process in early-stage compound evaluation.

G cluster_0 Phase 1: Biochemical & Cellular Hit ID cluster_1 Phase 2: Therapeutic Window cluster_2 Phase 4: In Vivo Evaluation Biochem Protocol 1: PARP-1 Biochemical Assay CellTarget Protocol 2: Cellular PARylation Assay Biochem->CellTarget IC50 < 1 µM Pheno Protocol 3: Comparative Cytotoxicity CellTarget->Pheno Safety Phase 3: Safety Pharmacology Pheno->Safety Selectivity Index > 10x PK Protocol 4: Mouse PK Study Safety->PK Efficacy Xenograft Efficacy Study PK->Efficacy Good Exposure (AUC > 1000 ng*h/mL)

Caption: Phased experimental workflow for compound characterization.

Phase 3: Preliminary Safety and Pharmacological Profiling

Before committing to expensive and time-consuming animal efficacy studies, a preliminary assessment of safety is paramount. This is guided by international regulatory standards, such as the ICH S7A guidelines, which recommend a core battery of tests to assess effects on major physiological systems.[11][12][13][14][15]

  • Cardiovascular System: An in vitro hERG assay is critical to assess the risk of QT interval prolongation, a common cause of drug development failure.

  • Central Nervous System (CNS): A preliminary screen, such as an Irwin test in rodents, can identify any acute behavioral or physiological effects.[14]

  • Respiratory System: This can often be evaluated alongside the CNS and cardiovascular studies.[14]

A compound with significant off-target liabilities at this stage may be deprioritized or flagged for chemical modification.

Phase 4: In Vivo Pharmacokinetics and Efficacy

The final preclinical phase assesses how the compound behaves in a living organism and whether it can produce the desired therapeutic effect.

Pharmacokinetic (PK) Profiling

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a drug.[16] A compound is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration.[17]

Protocol 4: Single-Dose Mouse Pharmacokinetic Study

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following intravenous (IV) and oral (PO) administration.

Principle: The compound is administered to mice, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured using LC-MS/MS.[18][19]

Materials:

  • Male Balb/c mice (6-8 weeks old)

  • Formulation vehicles (e.g., for IV: 10% DMSO, 40% PEG400, 50% Saline; for PO: 0.5% HPMC)

  • Blood collection supplies (EDTA-coated tubes)

  • LC-MS/MS system

Methodology:

  • Animal Dosing:

    • IV Group (n=3): Administer the compound via tail vein injection (e.g., 2 mg/kg).

    • PO Group (n=3): Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 50 µL) at predetermined time points (e.g., IV: 5, 15, 30 min, 1, 2, 4, 8, 24 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[18][19]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Perform a protein precipitation extraction on the plasma samples.

    • Quantify the concentration of the compound in the supernatant using a validated LC-MS/MS method.[18]

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and calculate key PK parameters. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Summary of Pharmacokinetic Parameters
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1250480
Tmax hr0.081.0
AUC (0-inf) ng*h/mL18753200
Half-life (t½) hr2.53.1
Oral Bioavailability (%F) %N/A34.1%

Note: Values are hypothetical and for illustrative purposes.

Visualizing the Hypothetical Mechanism of Action

Understanding the target pathway provides context for the observed cellular effects.

G cluster_0 Cell Nucleus DNA_Damage DNA Single- Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR PAR Chains (Poly ADP-Ribose) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair DNA Repair (BER Pathway) PAR->Repair recruits proteins for Compound Isoindoline-5- carbonitrile HCl Compound->PARP1 INHIBITS

Caption: Hypothetical inhibition of the PARP-1 DNA repair pathway.

Conclusion and Next Steps

This structured, phased approach provides a robust framework for the initial characterization of this compound. By logically progressing from biochemical potency to cellular activity, safety profiling, and in vivo pharmacokinetics, researchers can make informed, data-driven decisions. If the compound demonstrates a potent and selective biochemical profile, engages its target in cells to produce a synthetically lethal phenotype, and possesses acceptable pharmacokinetic properties, the next logical step would be to initiate in vivo efficacy studies in a relevant tumor xenograft model (e.g., MDA-MB-436 cells implanted in immunodeficient mice).

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. (2004). National Center for Biotechnology Information. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • ICH Harmonised Tripartite Guideline: Safety Pharmacology Studies for Human Pharmaceuticals S7A. (2000). International Council for Harmonisation. [Link]

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. (n.d.). National Center for Biotechnology Information. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. (n.d.). ResearchGate. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Publications. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (n.d.). MDPI. [Link]

  • Truly Effective Cell Assay Design. (2023). A4cell. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Semantic Scholar. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Center for Biotechnology Information. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Tetrahydropyrido[1,2-a]isoindolone Derivatives (Valmerins): Potent Cyclin-Dependent Kinase/Glycogen Synthase Kinase 3 Inhibitors with Antiproliferative Activities and Antitumor Effects in Human Tumor Xenografts. (n.d.). ACS Publications. [Link]

  • Regulatory in vivo PK Studies. (n.d.). Pharmaron. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (n.d.). ResearchGate. [Link]

  • Docking of isoindoline-1-one derivatives (compound 1: purple stick;... (n.d.). ResearchGate. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed Central. [Link]

  • Single Dose PK Study. (n.d.). AxisPharm. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). Society of Toxicology. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Publications. [Link]

  • Sensing small molecules may revolutionize drug design. (2015). EurekAlert!. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]

  • Paving the way for small-molecule drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). National Center for Biotechnology Information. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). JCT. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Isoindoline-5-carbonitrile hydrochloride (CAS No. 1159823-51-4).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this heterocyclic building block. The isoindoline scaffold is a valuable component in medicinal chemistry, appearing in various bioactive compounds.[4][5][6] However, its purification can be intricate due to potential instabilities and the nature of impurities generated during synthesis.[7]

This guide provides in-depth, question-and-answer-based troubleshooting, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid (yellow to brown). What are the likely impurities?

A1: Discoloration in the crude product often indicates the presence of several types of impurities. The most common culprits include:

  • Oxidation Products: The isoindoline ring system can be susceptible to oxidation, especially if exposed to air and light over extended periods. This can lead to the formation of colored byproducts.[7]

  • Residual Palladium Catalyst: If a palladium-catalyzed reaction, such as a Catellani-type reaction, was used in the synthesis, residual palladium species can impart a dark color to the product.[8]

  • Starting Material and Reaction Intermediates: Incomplete reactions can leave unreacted starting materials or various intermediates in the crude mixture.

  • Polymerization Products: Isoindoles, the unreduced parent compounds of isoindolines, are known to be highly reactive and prone to polymerization, which can result in tarry, colored impurities.[7]

A preliminary Thin Layer Chromatography (TLC) analysis is crucial to visualize the number of components in your crude material.

Q2: I'm observing significant streaking of my compound on a silica gel TLC plate. What does this mean and how can I resolve it?

A2: Streaking on a silica gel TLC plate is a common issue when dealing with amines and their hydrochloride salts. It is typically caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to poor separation during column chromatography.

Troubleshooting Steps:

  • Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (Et3N) (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel, minimizing the strong adsorption of your amine product and resulting in more defined spots.[9]

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography.

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Deactivated Silica: You can prepare deactivated silica gel by treating it with triethylamine.[7]

    • Reverse-Phase Silica (C18): This is another option, particularly if your compound has sufficient hydrophobic character.[7][10]

Q3: Can I use acid-base extraction to purify my crude this compound?

A3: Yes, acid-base extraction is a highly effective and often preferred initial purification step for amine hydrochlorides.[9][11] This technique leverages the differential solubility of the free amine and its salt form in organic and aqueous phases.[12][13][14]

Here's a general workflow:

  • Dissolution: Dissolve the crude hydrochloride salt in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification: Wash the organic solution with a weak aqueous base, like saturated sodium bicarbonate (NaHCO3) solution. This will deprotonate the hydrochloride salt, converting it to the free amine (Isoindoline-5-carbonitrile). The free amine will be soluble in the organic layer, while any acidic impurities will be extracted into the aqueous basic layer.[11][13]

  • Separation: Separate the organic layer.

  • Acidification & Extraction: Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). This will protonate the free amine, converting it back to the water-soluble hydrochloride salt, which will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.[13]

  • Isolation: Separate the aqueous layer containing your purified product. You can then either use this aqueous solution directly in a subsequent step or carefully remove the water under reduced pressure to isolate the solid hydrochloride salt.

  • Diagram of Acid-Base Extraction Workflow

    AcidBaseExtraction Crude Crude Isoindoline-5-carbonitrile HCl in Organic Solvent AddBase Wash with aq. NaHCO3 Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: Free Amine + Neutral Impurities Separate1->Organic1 Aqueous1 Aqueous Layer: Acidic Impurities Separate1->Aqueous1 AddAcid Wash with aq. HCl Organic1->AddAcid Separate2 Separate Layers AddAcid->Separate2 Organic2 Organic Layer: Neutral Impurities Separate2->Organic2 Aqueous2 Aqueous Layer: Purified Isoindoline-5-carbonitrile HCl Separate2->Aqueous2 Isolate Isolate Product Aqueous2->Isolate

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Action Scientific Rationale
Compound decomposition on silica gel Perform a stability test: spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, decomposition is likely. [10]Consider using a less acidic stationary phase like alumina or deactivated silica. [7]Silica gel is acidic and can cause degradation of sensitive compounds, particularly those with amine functionalities.
Compound is too polar and not eluting If your compound remains at the baseline even with highly polar solvent systems (e.g., 100% ethyl acetate or methanol/DCM mixtures), consider reverse-phase chromatography. [10]Highly polar compounds have a strong affinity for the polar stationary phase (silica) and may not move with conventional organic eluents.
Compound eluted in the solvent front If your compound is very nonpolar, it might have eluted with the solvent front. Check the first few fractions collected. [10]Nonpolar compounds have minimal interaction with the polar silica gel and will travel quickly down the column.
Problem 2: Product is an Oil Instead of a Solid After Purification
Potential Cause Troubleshooting Action Scientific Rationale
Residual Solvent Ensure complete removal of all solvents under high vacuum, possibly with gentle heating.Trapped solvent molecules can disrupt the crystal lattice, preventing solidification.
Presence of Impurities The presence of even small amounts of impurities can act as a "eutectic," lowering the melting point and preventing crystallization. [7]Re-purify a small sample by an alternative method (e.g., recrystallization or preparative HPLC) to see if a solid can be obtained.Impurities interfere with the ordered packing of molecules required for crystal formation.
Product is the Free Base If you performed an acid-base extraction and forgot the final acidification step, you may have isolated the free base, which might be an oil at room temperature. Confirm the identity using NMR or by adding a drop of HCl in an appropriate solvent to see if a precipitate forms.The hydrochloride salt has a higher melting point than the corresponding free amine due to its ionic character.
Problem 3: Recrystallization Fails to Yield Crystals
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Solvent System The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Systematically screen a range of solvents with varying polarities.Solubility is temperature-dependent, and a significant difference in solubility at high and low temperatures is necessary for successful recrystallization.
Solution is not Saturated If the solution is too dilute, the compound will not precipitate upon cooling. Carefully evaporate some of the solvent to concentrate the solution.Crystallization occurs when the concentration of the solute exceeds its solubility at a given temperature.
Oiling Out If the compound separates as an oil upon cooling, the boiling point of the solvent may be higher than the melting point of the solute. Try using a lower-boiling point solvent or add a small amount of a "co-solvent" in which the compound is less soluble."Oiling out" prevents the slow, ordered formation of a crystal lattice.
No Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previously purified batch.Nucleation is the initial step of crystal formation, and providing a surface can facilitate this process.
  • Decision Tree for Purification Method Selection

    PurificationDecisionTree start Crude Isoindoline-5-carbonitrile HCl tlc Run TLC Analysis start->tlc streaking Significant Streaking? tlc->streaking one_spot One Major Spot? streaking->one_spot No deactivated_silica Use Deactivated Silica/Alumina streaking->deactivated_silica Yes acid_base Perform Acid-Base Extraction one_spot->acid_base No (multiple spots) recrystallize Attempt Recrystallization one_spot->recrystallize Yes column Column Chromatography acid_base->column recrystallize->column Fail pure Pure Product recrystallize->pure Success column->pure deactivated_silica->pure

    Caption: Decision Tree for Selecting a Purification Method.

References

  • BenchChem. (n.d.). Common challenges in the scale-up of isoindole production.
  • Wikipedia. (2023, November 28). Acid–base extraction.
  • Reddit. (2022). Amine workup. r/Chempros.
  • Lab-Chemicals.Com. (n.d.). This compound, 97%.
  • AChemBlock. (n.d.). This compound 95.00% | CAS: 1159823-51-4.
  • Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • ChemicalBook. (n.d.). 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | 1159823-51-4.
  • National Institutes of Health. (2013). The chemistry of isoindole natural products. PMC.
  • MDPI. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Reddit. (2023). Purification Troubleshooting. r/chemistry.
  • Beilstein Journals. (2013). The chemistry of isoindole natural products.

Sources

Common impurities in the synthesis of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isoindoline-5-carbonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate.[1][2] By understanding the origin of these impurities, you can implement effective strategies for their prevention and removal, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your synthesis, providing insights into their root causes and offering validated solutions.

Question 1: My final product shows a peak corresponding to the molecular weight of Isoindoline-5-carboxamide in the LC-MS. What is the likely cause and how can I remove it?

Probable Cause:

The presence of Isoindoline-5-carboxamide is a classic example of a hydrolysis-related impurity. The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to ultimately form a carboxylic acid.[3][4][5][6][7] During the synthesis or the acidic workup to form the hydrochloride salt, incomplete hydrolysis can lead to the isolation of the stable amide intermediate alongside your desired product.

The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[5][6][7] A series of proton transfers then yields the amide.

Proposed Solution:

  • Reaction Condition Control: Minimize the exposure of the nitrile to harsh acidic or basic conditions and elevated temperatures for extended periods. If using acidic conditions for hydrochloride salt formation, perform the step at a lower temperature and for a shorter duration.

  • Purification: The polarity difference between the nitrile and the amide allows for effective separation via column chromatography.

    • Technique: Silica gel column chromatography.

    • Eluent System: A gradient system of dichloromethane/methanol or ethyl acetate/hexane can effectively separate the more polar amide impurity from the target nitrile compound.[8]

Question 2: I've detected an impurity with a mass corresponding to Isoindoline-5-carboxylic acid. How did this form and what is the best purification strategy?

Probable Cause:

This impurity is the result of complete hydrolysis of the nitrile group.[4][5] This often occurs if the reaction mixture is exposed to strong aqueous acid (like concentrated HCl) and heat for a prolonged period, driving the hydrolysis past the amide stage to the carboxylic acid.[3][6] This is a common issue during the final salt formation and isolation step if conditions are not carefully controlled.

Proposed Solution:

  • pH Control during Workup: During aqueous workup, maintain the pH in the neutral to slightly basic range before final acidification to precipitate the hydrochloride salt. This minimizes the time the freebase is exposed to acidic conditions that promote hydrolysis.

  • Purification:

    • Acid/Base Extraction: The carboxylic acid impurity can be removed by an extractive workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while the desired isoindoline product remains in the organic layer.

    • Recrystallization: If the impurity is present in smaller amounts, recrystallization can be effective. Solvents like ethanol or ethyl acetate are often suitable for precipitating the hydrochloride salt while leaving more soluble impurities behind.[9]

Question 3: My NMR spectrum shows signals for unreacted starting material, such as a phthalonitrile derivative. Why is the reaction incomplete and how can I improve it?

Probable Cause:

Incomplete conversion of the starting material, often a substituted phthalonitrile or phthalimide derivative, is typically due to issues with the reduction step. Common causes include:

  • Catalyst Inactivity: The catalyst (e.g., Platinum on Carbon, Pt/C) may be old, poisoned, or used in insufficient quantity.[9]

  • Insufficient Hydrogen Pressure: The hydrogenation may require high pressure to proceed to completion. Inadequate pressure will result in a sluggish or stalled reaction.[9]

  • Reaction Time/Temperature: The reaction may not have been run long enough or at a sufficient temperature to achieve full conversion.[9]

Proposed Solution:

  • Optimize Reaction Conditions:

    • Catalyst: Use fresh, high-quality catalyst. Ensure the catalyst loading is appropriate for the scale of the reaction.

    • Hydrogen Pressure: Ensure the reactor is properly sealed and can maintain the required pressure (often in the range of 100-180 bars for this type of reduction).[9]

    • Temperature & Time: Consider incrementally increasing the reaction temperature (e.g., from 50°C to 70°C) or extending the reaction time and monitoring the progress by TLC or HPLC.[9]

  • Purification: Unreacted starting materials are typically less polar than the isoindoline product. They can be effectively removed using silica gel chromatography.

Impurity Profile Summary

The following table summarizes the common impurities, their likely origins, and key analytical identifiers.

Impurity NameStructureProbable OriginAnalytical Signature (LC-MS)
Isoindoline-5-carboxamide C₉H₁₀N₂OPartial hydrolysis of the nitrile group.[4][6][M+H]⁺ = 163.08
Isoindoline-5-carboxylic acid C₉H₉NO₂Complete hydrolysis of the nitrile group.[3][5][M+H]⁺ = 164.06
5-Cyanophthalimide C₉H₄N₂O₂Incomplete reduction of the imide precursor.[M+H]⁺ = 173.03
Phthalonitrile Precursor VariesIncomplete reaction of starting material.Varies based on precursor structure.

Visual Troubleshooting & Workflow Guides

To assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.

Impurity Formation Pathways

This diagram illustrates the primary pathways leading to common hydrolysis-related impurities from the target molecule.

G product Isoindoline-5-carbonitrile (Target Product) amide Isoindoline-5-carboxamide (Amide Impurity) product->amide Partial Hydrolysis (H₂O, H⁺/OH⁻) acid Isoindoline-5-carboxylic acid (Acid Impurity) amide->acid Complete Hydrolysis (H₂O, H⁺/OH⁻, Heat)

Caption: Formation of common hydrolysis impurities.

General Troubleshooting Workflow for Unknown Impurities

When an unexpected peak appears in your analysis, this workflow can guide your identification and purification strategy.

start Unknown Peak Detected (e.g., by HPLC/LC-MS) get_mass Determine Mass (LC-MS) start->get_mass propose Propose Structure (Starting Material, Side Product, Degradant?) get_mass->propose assess_polarity Assess Polarity (vs. Product) propose->assess_polarity polar More Polar assess_polarity->polar nonpolar Less Polar assess_polarity->nonpolar acidic_basic Acidic/Basic? assess_polarity->acidic_basic purify_polar Purification: Reverse-Phase HPLC or Polar Silica Gel Eluent polar->purify_polar purify_nonpolar Purification: Normal-Phase Chromatography or Recrystallization nonpolar->purify_nonpolar purify_extraction Purification: Acid/Base Extraction acidic_basic->purify_extraction

Caption: Workflow for identifying and purifying unknown impurities.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of this compound and its related impurities.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Water/Acetonitrile.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is effective for removing both more polar (e.g., amide) and less polar (e.g., starting material) impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Ethyl Acetate or Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent (or a stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol or increasing the percentage of Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Acid Induced Hydrolysis of Nitriles. (n.d.). AK Lectures. Retrieved from [Link]

  • Process for the preparation of isoindoline. (2001). Google Patents.
  • Spectroscopic and analytical data for isoindolinone derivatives. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]

  • 5 Cyanophthalide. (n.d.). Scribd. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. (2015). CONICET. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Syntheses of phthalonitrile derivatives (5‐12) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. Retrieved from [Link]

Sources

Overcoming solubility issues with Isoindoline-5-carbonitrile hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoindoline-5-carbonitrile hydrochloride (CAS 1159823-51-4).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges encountered during experimental assays.

Section 1: Compound Fundamentals & Initial Solubility

This section addresses the most common initial queries regarding the compound's properties and how to prepare a primary stock solution.

FAQ 1: What are the basic properties of this compound and why is it a hydrochloride salt?

This compound is a small organic molecule.[2] It is supplied as a hydrochloride salt to improve its stability and aqueous solubility compared to its free base form. The isoindoline nitrogen is basic and is protonated by hydrochloric acid to form the salt. This ionization significantly increases the molecule's polarity, which generally enhances its solubility in aqueous media.[4][5]

However, being a salt does not guarantee solubility under all conditions, especially in the neutral pH range of many biological buffers.[6]

FAQ 2: What is the best solvent for making an initial high-concentration stock solution?

For most non-aqueous applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[7][8] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[9]

Rationale:

  • High Solubilizing Power: DMSO can typically dissolve compounds like this compound to concentrations of 10-100 mM.[10]

  • Assay Compatibility: Most cell-based assays can tolerate low final concentrations of DMSO (typically ≤0.5%) without significant cytotoxicity.[11][12]

  • Miscibility: DMSO is miscible with water and a wide range of organic solvents, facilitating serial dilutions into aqueous assay buffers.[9]

It is critical to use anhydrous (water-free) DMSO for long-term storage, as water can decrease the solubility of some compounds in DMSO and promote degradation.[10][13]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for accurately preparing a stock solution.

Materials:

  • This compound (MW: 180.63 g/mol )[1]

  • Anhydrous, biotechnology-grade DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)[14]

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 180.63 g/mol * 1000 mg/g = 1.806 mg

  • Weigh Compound: Accurately weigh out approximately 1.81 mg of the compound into a tared microcentrifuge tube. It is often easier and more accurate to weigh a slightly larger mass (e.g., 5 mg) and adjust the solvent volume accordingly.[14]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex vigorously. If the compound does not dissolve completely, use a brief (5-10 minute) sonication in a water bath. Gentle warming (to 37°C) can also be applied, but monitor for any signs of compound degradation.

  • Store Properly: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[15] Store at -20°C or -80°C in tightly sealed, low-retention tubes.

Section 2: Troubleshooting Aqueous Solubility in Assay Buffers

The most common challenge arises when diluting the DMSO stock into your final aqueous assay buffer (e.g., PBS, DMEM, HBSS).

FAQ 3: My compound dissolved perfectly in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and what can I do?

This is a classic solubility problem driven by a drastic change in solvent polarity.[11] Your compound is likely hydrophobic (lipophilic) enough that while it dissolves in DMSO, it "crashes out" when the DMSO is diluted and water becomes the primary solvent.[11][13]

The core issue is that the final concentration of your compound in the aqueous buffer exceeds its maximum aqueous solubility under those specific conditions (pH, salt concentration, temperature).

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve the precipitation issue.

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Buffer Modification cluster_3 Outcome A Precipitation observed after diluting DMSO stock into aqueous buffer B Lower Final Concentration A->B Is the target concentration flexible? C Modify Dilution Method A->C How are you diluting? E Adjust Buffer pH A->E Is pH critical? B->E G Compound Solubilized Proceed with Assay B->G Success D Perform Solvent Tolerance Test C->D Is DMSO % the issue? D->E D->G Success F Add Solubilizing Excipients E->F Still precipitating? F->G Success

Caption: Troubleshooting workflow for compound precipitation.

FAQ 4: How does pH affect the solubility of a hydrochloride salt?

The solubility of a basic compound's hydrochloride salt is highly pH-dependent. This relationship can be understood using the Henderson-Hasselbalch equation.[16][17][18]

  • Low pH (Acidic): At a pH well below the pKa of the parent molecule's basic functional group (the isoindoline nitrogen), the compound will be predominantly in its protonated, cationic (charged) form. This charged form is generally much more water-soluble.

  • High pH (Basic): As the pH of the buffer increases and approaches or surpasses the pKa, the compound gets deprotonated, converting back to its neutral, free base form. The free base is typically much less water-soluble and is more likely to precipitate.[4]

For many amine hydrochlorides, this means they are most soluble in acidic conditions (e.g., pH < 6) and may precipitate in neutral or basic buffers (e.g., pH 7.4).

Protocol 2: pH-Dependent Solubility Test

Objective: To determine the approximate pH at which this compound remains soluble at your target concentration.

  • Prepare Buffers: Prepare a series of simple buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers that will not interfere with your final assay (e.g., Acetate, MES, HEPES).

  • Spike with Compound: Add your DMSO stock to each buffer to achieve the desired final concentration. Ensure the final DMSO percentage is constant across all samples.

  • Observe: Vortex each sample. Let them sit at the assay temperature for 30 minutes. Visually inspect for precipitation or use a nephelometer for a quantitative measurement of turbidity.[7]

  • Analyze: Identify the highest pH at which your compound remains fully dissolved. This will inform your assay buffer choice.

FAQ 5: What are solubilizing excipients and how can they help?

If adjusting pH is not an option (e.g., in cell-based assays where physiological pH is required), you can use solubilizing agents or excipients.[19][20] These are additives that help keep hydrophobic compounds in solution.

Excipient TypeExample(s)Mechanism of ActionTypical ConcentrationConsiderations
Co-solvents PEG-400, Propylene GlycolReduces the polarity of the aqueous solvent, making it more "hospitable" to the compound.[21]1-10% (v/v)Must test for assay interference and cell toxicity.
Surfactants Tween® 80, Polysorbate 20Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[20]0.01-0.1% (v/v)Use concentrations above the Critical Micelle Concentration (CMC). Can interfere with protein assays.
Cyclodextrins β-cyclodextrin, HP-β-CDHave a hydrophobic inner cavity and a hydrophilic exterior. The compound partitions into the cavity.[19]1-10 mMCan sometimes extract cholesterol from cell membranes at high concentrations.[12]

Important: Always run a vehicle control with the excipient alone to ensure it does not affect your assay readout.[12][22][23]

Section 3: Best Practices for Assay Design

FAQ 6: What is a solvent tolerance test and why must I perform one?

A solvent tolerance test is crucial, especially for cell-based assays, to determine the maximum concentration of your solvent (e.g., DMSO) and any excipients that your system can handle without causing artifacts or toxicity.[11][12]

Even at concentrations considered "safe" (like 0.5% DMSO), some sensitive cell lines or assays can be affected.[12][22]

Sources

Improving the stability of Isoindoline-5-carbonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Isoindoline-5-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. We will explore the fundamental chemistry, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts

Q1: What is this compound, and why is its stability in solution a primary concern?

A1: this compound is a heterocyclic organic compound featuring an isoindoline core, a nitrile (-C≡N) group, and a hydrochloride salt form.[1][2] Its stability in solution is critical because degradation can lead to a loss of potency, the formation of unknown impurities with potentially confounding biological or toxicological effects, and overall irreproducibility in experimental results.[3][4] As a hydrochloride salt of what is likely a weakly basic parent molecule, it is particularly susceptible to pH-dependent stability issues, which can complicate formulation and handling.[5][6]

Q2: What are the most probable degradation pathways for this molecule in solution?

A2: Based on its chemical structure, this compound is susceptible to several primary degradation pathways:

  • Salt Disproportionation: This is often the most immediate concern. In solutions with a pH above a critical value (the pHmax), the hydrochloride salt can convert to its corresponding free base.[5] The free base is typically less water-soluble, which can lead to precipitation and an effective loss of the compound from the solution.

  • Hydrolysis: The nitrile group, while generally robust, can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[7][8] This can convert the nitrile to a carboxamide or a carboxylic acid, fundamentally altering the molecule's properties. The isoindoline ring itself could also be susceptible to hydrolytic cleavage under harsh conditions.[9]

  • Oxidation: The isoindoline ring system, particularly the nitrogen-containing heterocyclic ring, can be susceptible to oxidation from dissolved oxygen, peroxide contaminants, or exposure to certain metal ions.[10][11]

The diagram below illustrates these potential degradation routes.

G cluster_main Isoindoline-5-carbonitrile HCl (Parent Compound) cluster_products Potential Degradation Products parent C₉H₉ClN₂ disproportionation Free Base (Precipitation) parent->disproportionation High pH (>pHmax) hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) parent->hydrolysis Strong Acid/Base + Heat oxidation Oxidation Products parent->oxidation Oxidants (O₂, H₂O₂) Light

Caption: Potential degradation pathways for Isoindoline-5-carbonitrile HCl.

Section 2: Troubleshooting Common Stability Issues

Q3: My solution of this compound became cloudy or formed a precipitate shortly after preparation. What happened?

A3: This is a classic sign of salt disproportionation.[6] You likely dissolved the hydrochloride salt in a solution with a pH that is too high (i.e., above its pHmax). At this higher pH, the protonated amine of the isoindoline ring loses its proton, converting the highly soluble salt into the less soluble free base, which then precipitates out of solution.[5]

Solution Workflow:

  • Measure pH: Immediately measure the pH of your cloudy solution.

  • Lower pH: Prepare a fresh solution using a buffer or solvent system with a lower pH. For hydrochloride salts of weak bases, a pH between 2 and 4 is often a safe starting point to ensure the compound remains in its protonated, soluble salt form.[12]

  • Solvent Choice: If working with organic solvents, ensure they are free of basic impurities. For aqueous solutions, use buffers (e.g., citrate, acetate) instead of unbuffered water to maintain a stable, acidic pH.

Q4: I'm observing new, unexpected peaks in my HPLC chromatogram over time. How can I determine if this is degradation?

A4: The appearance of new peaks that grow over time while the parent peak decreases is a strong indicator of chemical degradation. To confirm and identify the cause, a systematic forced degradation (or stress testing) study is the recommended approach.[3][13][14] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process and identify the resulting products.[15]

The workflow below provides a logical approach to troubleshooting this issue.

G start New Peaks in HPLC check_blank 1. Analyze Blank Solvent (Rule out solvent/system peaks) start->check_blank compare_control 2. Compare to T=0 Control Sample (Confirm peaks are new) check_blank->compare_control hypothesis 3. Hypothesize Degradation (Hydrolysis, Oxidation, etc.) compare_control->hypothesis stress_test 4. Perform Forced Degradation Study (See Protocol Below) hypothesis->stress_test match_peaks 5. Match Stress-Generated Peaks to Unknown Peaks stress_test->match_peaks characterize 6. Characterize Degradants (e.g., LC-MS) match_peaks->characterize end Problem Identified characterize->end

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q5: What is the ideal way to prepare and store a stock solution to ensure maximum stability?

A5: Proper preparation and storage are crucial for preventing degradation and ensuring experimental consistency.

Best Practices for Stock Solutions:

  • Solvent Selection: Start with degassed, high-purity solvents. For aqueous stocks, use a buffer with a pH in the range of 2-4. If a co-solvent is needed for solubility, consider DMSO or ethanol, but be aware that the final pH of the aqueous dilution is what matters most for stability.

  • Inert Atmosphere: When preparing solutions, particularly for long-term storage, purging the solvent and the vial headspace with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.[11]

  • Temperature: Store stock solutions at low temperatures. For short-term storage (days), 2-8°C is acceptable. For long-term storage (weeks to months), aliquoting and storing at -20°C or -80°C is highly recommended to slow down all chemical reactions.[16]

  • Light Protection: Protect the solution from light by using amber vials or wrapping clear vials in aluminum foil. Light can catalyze both oxidative and other degradation pathways (photolysis).[13][17]

  • Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[16]

Section 3: Protocols and Methodologies

Protocol 1: Basic Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and assess the stability-indicating nature of an analytical method.[13][15] A degradation of 5-20% is typically targeted.[14]

Materials:

  • This compound

  • 1.0 M and 0.1 M Hydrochloric Acid (HCl)

  • 1.0 M and 0.1 M Sodium Hydroxide (NaOH)

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile/methanol

  • pH meter, heating block or water bath, UV chamber

  • Validated HPLC or UPLC method for the parent compound

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in separate, clearly labeled vials. Include a control sample that is only mixed with water.

Stress ConditionProcedureRationale
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60°C. Check at 2, 6, 24 hours. If no degradation, repeat with 1.0 M HCl.Tests for susceptibility to acid-catalyzed degradation, such as nitrile hydrolysis.[13]
Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temp. Check at 30 min, 1, 2, 6 hours. If no degradation, heat gently (40°C).Tests for susceptibility to base-catalyzed degradation.[13]
Oxidation Mix with 3% H₂O₂. Keep at room temp, protected from light. Check at 2, 6, 24 hours. If no degradation, repeat with 30% H₂O₂.Tests for susceptibility to oxidation.[18]
Thermal Keep a vial of the stock solution (without stressors) in a heating block at 70°C. Check at 1, 3, 7 days.Evaluates the intrinsic thermal stability of the molecule in solution.[15]
Photolytic Expose a vial of the stock solution to a light source providing UV and visible light (ICH Q1B compliant). Check at 24, 48, 72 hours.Assesses light sensitivity. A dark control (wrapped in foil) should be run in parallel.[13]
  • Sampling and Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Crucially, neutralize the acid and base samples to an appropriate pH before injection to stop the reaction and prevent damage to the HPLC column.[18]

    • Dilute all samples to the same final concentration as the control.

    • Analyze by HPLC, monitoring for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Determining an Approximate pH of Maximum Solubility (pHmax)

This method helps identify the pH threshold above which the free base may precipitate, guiding the selection of an appropriate buffer system.[6]

Procedure:

  • Prepare a saturated or near-saturated slurry of this compound in unbuffered, purified water (e.g., 10 mg/mL).

  • Stir the suspension vigorously at a constant temperature (e.g., 25°C).

  • Monitor the pH of the slurry over time. Initially, the pH will be acidic due to the hydrochloride salt.

  • If disproportionation occurs, the salt will convert to the free base, consuming H⁺ ions and causing the pH to rise.

  • The pH at which the system equilibrates (i.e., the pH stops changing) is a good approximation of the pHmax.[6]

Summary of Best Practices
ParameterRecommendationRationale
pH Maintain solution pH well below the pHmax, ideally in the pH 2-4 range .Prevents disproportionation to the less soluble free base, which is the most common stability issue for hydrochloride salts.[5][6]
Solvent Use high-purity, degassed solvents. Prefer acidic buffers (citrate, acetate) for aqueous solutions.Minimizes contaminants and dissolved oxygen; maintains a stable pH environment.
Temperature Store solutions at 2-8°C (short-term) or -20°C to -80°C (long-term) .Reduces the rate of all chemical degradation reactions.[19]
Atmosphere Prepare and store solutions under an inert atmosphere (N₂ or Ar) where possible.Displaces oxygen to prevent oxidative degradation.[11]
Light Always protect solutions from light using amber vials or foil .Prevents photolytic degradation.[13]
Handling Prepare single-use aliquots to avoid repeated freeze-thaw cycles.Minimizes risk of contamination and physical stress on the compound.[16]

By understanding the chemical vulnerabilities of this compound and implementing these robust handling and formulation strategies, you can significantly enhance the stability of your solutions, leading to more reliable and reproducible scientific outcomes.

References
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Jain, R., & Gupta, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 38-43. Retrieved from [Link]

  • Luminata Solution. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaeli. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(10), 1411-1418. Retrieved from [Link]

  • Stavchansky, S., & Gutta, K. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 8(11), 1431-1435. Retrieved from [Link]

  • Lee, B. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. Retrieved from [Link]

  • Celgene Corporation. (2014). Processes for preparing isoindoline-1,3-dione compounds. Google Patents. WO2014018866A1.
  • Standard Oil Co. (1975). Color stabilization of nitrile-containing polymers with organotin compounds. Google Patents. US3907932A.
  • Pflegel, P., Petzold, J., & Horsch, W. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Pharmazie, 26(10), 609-612. Retrieved from [Link]

  • Celgene Corporation. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. European Patent Office. EP 2877462 B1. Retrieved from [Link]

  • Kumar, L., et al. (2018). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. AAPS PharmSciTech, 19(8), 3469-3477. Retrieved from [Link]

  • Serajuddin, A. T. M., et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 19(5), 605-611. Retrieved from [Link]

  • Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2020). Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound. Google Patents. WO2020114482A1.
  • Maslivetc, V. A., La Clair, J., & Kornienko, A. (2022). Three-component assembly of stabilized fluorescent isoindoles. Article. Retrieved from [Link]

  • Savolainen, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105829. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(12), 2005-2026. Retrieved from [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1297-1323. Retrieved from [Link]

  • Maslivetc, V. A., La Clair, J., & Kornienko, A. (2022). Stability analyses on isoindole 18b were evaluated using time course... ResearchGate. Retrieved from [Link]

  • da Costa, M. F. B., et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 26(15), 4642. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-363. Retrieved from [Link]

  • Kumar, D., & Singh, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-18. Retrieved from [Link]

  • Szymański, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6296. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Ball, L. A., & Bradley, P. (2025, October 21). Best Practice Guidance for Biorepository and Sample Stability Storage. Astoriom. Retrieved from [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-368. Retrieved from [Link]

  • Kowalska, D., et al. (2025, October 16). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. Retrieved from [Link]

  • Patel, M. M., et al. (2022). COMPARISON Of ACID DEGRADANT PRODUCT WITH METAbOLIC PATHWAy Of REMOGLIfLOZIN ETAbONATE IN DEvELOPED AND vALIDATED RP-HPTLC METHOD. Indian Drugs, 59(11), 47-53. Retrieved from [Link]

Sources

Troubleshooting unexpected results in reactions with Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-5-carbonitrile hydrochloride is a key building block in medicinal chemistry and materials science, valued for its role in constructing complex heterocyclic scaffolds.[1][2] Its unique structure, featuring a reactive secondary amine and a versatile nitrile group, makes it a desirable precursor for a range of derivatives, including those with potential anticonvulsant, sedative, and even anticancer properties.[1][3] However, the successful application of this reagent is not without its challenges. Unexpected side reactions, low yields, and purification difficulties can often impede progress.

This technical support guide provides a comprehensive troubleshooting resource for chemists working with this compound. Structured in a practical question-and-answer format, this document addresses common issues encountered during synthesis, drawing upon established chemical principles and field-proven insights to offer robust solutions.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary concerns and common stumbling blocks that researchers often face when first working with this compound.

Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the initial checks I should perform?

Low reactivity or yield is a frequent issue stemming from the stability of the hydrochloride salt. The protonated secondary amine is non-nucleophilic, requiring neutralization before it can participate in most reactions.

Initial Diagnostic Workflow:

start Low or No Product Formation check_base Was a suitable base added in sufficient quantity? start->check_base check_reagent Is the starting material pure and dry? check_base->check_reagent No/Yes outcome_base Inadequate neutralization of the HCl salt. The amine is not sufficiently nucleophilic. check_base->outcome_base No/Yes check_conditions Are the reaction conditions (solvent, temperature) appropriate? check_reagent->check_conditions No/Yes outcome_reagent Degradation or presence of inhibitors. check_reagent->outcome_reagent No/Yes outcome_conditions Suboptimal reaction kinetics or solubility issues. check_conditions->outcome_conditions No solution_base Add at least one equivalent of a non-nucleophilic base (e.g., Et₃N, DIPEA). Consider a slight excess. outcome_base->solution_base solution_reagent Verify purity by NMR/LC-MS. Store under inert gas and desiccate before use. [8, 12] outcome_reagent->solution_reagent solution_conditions Ensure the free base is soluble in the chosen solvent. Consider aprotic polar solvents like DMF or DMSO. Gentle heating may be required. outcome_conditions->solution_conditions

Caption: Initial Diagnostic Workflow for Low Reactivity.

Detailed Explanation:

  • Basicity is Crucial: The hydrochloride salt form means the isoindoline nitrogen is protonated. To render it nucleophilic for reactions like N-arylations or N-alkylations, a base must be added to generate the free amine in situ. Typically, at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required.

  • Reagent Quality: Like many nitrile-containing compounds, this compound can be sensitive to moisture.[4] It should be stored in a tightly sealed container under an inert atmosphere.[5] Before use, verify the purity via standard analytical methods (NMR, LC-MS).

  • Solubility: The hydrochloride salt has different solubility profiles compared to its free base. While the salt may dissolve in protic solvents, the free base is often more soluble in aprotic polar solvents such as DMF, DMSO, or NMP, which are common for cross-coupling reactions.

Q2: I am observing an unexpected side product with a carbonyl group. What is happening?

The formation of an isoindolinone (a lactam) is a known side reaction, typically arising from oxidation of the isoindoline ring.[6]

Possible Causes and Mitigation Strategies:

Cause Mechanism Recommended Solution
Air Oxidation The benzylic C-H bonds of the isoindoline ring are susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use.
Oxidizing Reagents Trace impurities in reagents or solvents, or the reaction conditions themselves, may be oxidative.Purify solvents and reagents. If using a metal catalyst (e.g., for cross-coupling), ensure it is not promoting an oxidative side pathway.[6]
Light Exposure Photochemical oxidation can also contribute to isoindolinone formation.Protect the reaction from light by wrapping the flask in aluminum foil.
Q3: The nitrile group in my product appears to have hydrolyzed to a carboxylic acid or an amide. How can I prevent this?

Nitrile hydrolysis is a classic organic transformation that can occur under both acidic and basic conditions, particularly when heated.[7][8]

Mechanism of Nitrile Hydrolysis:

  • Acid-Catalyzed: The reaction begins with protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[9][10] This initially forms an amide, which can be further hydrolyzed to a carboxylic acid under harsh conditions.[7][8]

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[9] This pathway also proceeds through an amide intermediate to the carboxylate salt.[7] Vigorous conditions (high temperature, extended time) favor the formation of the carboxylic acid.[9][11]

cluster_acid Acidic Conditions cluster_base Basic Conditions Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile + H⁺ Amide_A R-CONH₂ ProtonatedNitrile->Amide_A + H₂O, -H⁺ CarboxylicAcid R-COOH + NH₄⁺ Amide_A->CarboxylicAcid + H₃O⁺, heat [1, 5] Nitrile_B R-C≡N Amide_B R-CONH₂ Nitrile_B->Amide_B + OH⁻, H₂O Carboxylate R-COO⁻ + NH₃ Amide_B->Carboxylate + OH⁻, heat [1, 2]

Caption: Simplified pathways for nitrile hydrolysis.

Preventative Measures:

  • Control pH: If your reaction conditions are strongly acidic or basic, consider if they can be moderated. For base-mediated reactions, use non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases) where possible.

  • Temperature Management: Avoid excessive heating. Nitrile hydrolysis is often significantly accelerated at higher temperatures.[11] Run reactions at the lowest effective temperature.

  • Anhydrous Conditions: Meticulously exclude water from your reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.

Section 2: Advanced Troubleshooting for Specific Reactions

This section delves into issues encountered during common synthetic transformations involving isoindoline-5-carbonitrile.

Case Study: N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

N-arylation is a common goal for this substrate.[12] However, the interplay between the catalyst, base, and substrate can lead to specific challenges.

Q4: My Buchwald-Hartwig N-arylation of isoindoline-5-carbonitrile with an aryl halide gives low yield and multiple side products. What's the likely cause?

Beyond the initial checks, catalyst deactivation and competing side reactions are common culprits in these complex catalytic cycles.

Troubleshooting Flowchart for N-Arylation:

start Low Yield in N-Arylation check_catalyst Is the Pd catalyst/ligand system appropriate? start->check_catalyst check_base_strength Is the base strength and type optimal? check_catalyst->check_base_strength No/Yes outcome_catalyst Poor catalytic turnover or catalyst poisoning. check_catalyst->outcome_catalyst No/Yes check_side_reactions Are there signs of aryl halide homo-coupling or nitrile group interference? check_base_strength->check_side_reactions No/Yes outcome_base Incomplete deprotonation or base-induced side reactions. check_base_strength->outcome_base No/Yes outcome_side Competing reaction pathways are consuming starting materials. check_side_reactions->outcome_side solution_catalyst Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). Ensure Pd precatalyst is fresh and handled under inert conditions. outcome_catalyst->solution_catalyst solution_base Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Avoid weaker bases like K₂CO₃ which may be insufficient. outcome_base->solution_base solution_side Lower reaction temperature. Check for nitrile coordination to the metal center; a more sterically hindered ligand may help prevent this. outcome_side->solution_side

Caption: Troubleshooting workflow for N-arylation reactions.

Expert Insights:

  • Ligand Choice is Paramount: The electronic and steric properties of the phosphine ligand are critical. For electron-rich aryl halides, a more electron-rich and bulky ligand may be necessary to promote reductive elimination. For N-heterocycles, ligands from the Buchwald family (e.g., SPhos, XPhos) are often effective.[12]

  • Base Compatibility: While a strong base is needed, its compatibility is key. Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can sometimes promote side reactions. In some cases, a weaker base like Cs₂CO₃ in combination with a specific ligand system may provide a milder, more selective reaction.

  • Nitrile Group Interference: The nitrile group itself, with its lone pair, could potentially coordinate to the palladium center, interfering with the catalytic cycle. If this is suspected (e.g., if analogous reactions with non-nitrile substrates work well), using a more sterically bulky ligand can disfavor this coordination.

Case Study: Reductive Alkylation
Q5: I am trying to perform a reductive alkylation with an aldehyde/ketone, but I am isolating the imine intermediate or getting a complex mixture.

This issue points to an imbalance between the rate of imine formation and the rate of reduction.

Key Parameters for Successful Reductive Alkylation:

  • Reducing Agent Selection: The choice of hydride source is critical.

    • Sodium borohydride (NaBH₄): Generally requires slightly acidic conditions (pH 4-6) to facilitate both imine formation and reduction. Acetic acid is often used as a catalyst.

    • Sodium triacetoxyborohydride (STAB): A milder and more selective reagent that is often the preferred choice. It is effective under neutral or slightly acidic conditions and tolerates a wider range of functional groups.

    • Sodium cyanoborohydride (NaBH₃CN): Effective at neutral pH but is highly toxic.

  • Reaction Stoichiometry and Order of Addition: Pre-forming the imine by stirring the isoindoline free base and the carbonyl compound for a period (e.g., 30-60 minutes) before adding the reducing agent can often improve yields and minimize side reactions, such as the reduction of the starting aldehyde.

Experimental Protocol: General Procedure for Reductive Alkylation using STAB

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane or THF). Add a non-nucleophilic base (e.g., Et₃N, 1.1 eq) and stir for 15 minutes at room temperature to generate the free base.

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq) to the mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added. Stir for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to control any effervescence.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Purification and Characterization

Q6: My final product is difficult to purify. It streaks on silica gel columns or co-elutes with impurities.

The basicity of the isoindoline nitrogen can cause issues during silica gel chromatography.

Purification Strategies:

  • Tailing on Silica Gel: The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia (in methanol) is sufficient to neutralize the active sites on the silica and improve peak shape.

  • Alternative Stationary Phases: If basic modifiers are insufficient or incompatible with your product, consider alternative chromatography methods:

    • Alumina (basic or neutral): Can be a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent option if your compound has sufficient hydrophobicity. Elution is typically with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure the amine is protonated and gives sharp peaks.

  • Salt Formation/Recrystallization: For crystalline products, purification via recrystallization of the free base or a suitable salt (e.g., hydrochloride, tartrate) can be a highly effective method for achieving high purity.

Conclusion

Successfully working with this compound requires a nuanced understanding of its properties as a hydrochloride salt and the reactivity of its functional groups. By anticipating potential side reactions such as oxidation and nitrile hydrolysis, and by carefully selecting and optimizing reaction conditions—particularly the choice of base, catalyst, and solvent—researchers can overcome common obstacles. This guide serves as a foundational resource for troubleshooting, enabling the efficient and reliable synthesis of novel isoindoline derivatives for advancements in drug discovery and materials science.

References
  • Chemguide. hydrolysis of nitriles. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available at: [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]

  • Pharmaffiliates. CAS No : 1159823-51-4 | Product Name : this compound. Available at: [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • NIH. The chemistry of isoindole natural products - PMC. Available at: [Link]

  • ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available at: [Link]

  • PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

  • MDPI. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

  • ResearchGate. N-arylation of indoles or other five-membered N-heterocycles using.... Available at: [Link]

  • ResearchGate. A simple method for the synthesis of isoindoline derivatives | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Available at: [Link]

  • PubMed Central. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]

  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]

  • Semantic Scholar. Investigation of the N-arylation of various substituted indoles using microwave-assisted technology. Available at: [Link]

  • ResearchGate. Cobalt-Catalyzed N-Arylation of Nitrogen Nucleophiles in Water | Request PDF. Available at: [Link]

Sources

Technical Support Center: Enhancing Reaction Efficiency for the Preparation of Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the comprehensive technical support guide for the synthesis of Isoindoline-5-carbonitrile hydrochloride. This resource is meticulously crafted for researchers, scientists, and drug development professionals to navigate and overcome the common hurdles in this synthetic process. This guide provides in-depth, experience-driven advice to troubleshoot prevalent issues, optimize reaction conditions, and ultimately enhance the efficiency, yield, and purity of the target compound.

Part 1: Troubleshooting Guide - Addressing Common Experimental Issues

This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of this compound.

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no product yield is a frequent challenge that can be attributed to several factors. A systematic approach is crucial for effective troubleshooting.

A. Reagent and Catalyst Inactivity:

  • Palladium Catalysts: In synthetic routes involving palladium-catalyzed cyanation, the activity of the palladium catalyst is paramount.[1][2] Palladium(0) species are susceptible to oxidation if not handled under inert conditions, leading to catalyst deactivation.[3]

    • Solution: Employ fresh palladium catalysts and handle them under an inert atmosphere (e.g., nitrogen or argon). Consider using air-stable palladium pre-catalysts to mitigate this issue.

  • Reducing Agents: For syntheses proceeding via reductive amination, the quality of the reducing agent is critical. Reagents like sodium borohydride can decompose upon exposure to moisture.

    • Solution: Use a fresh, dry batch of the reducing agent. Ensure it is stored in a desiccator to prevent hydration.

B. Suboptimal Reaction Conditions:

  • Temperature: Temperature control is vital. For instance, in catalytic hydrogenation routes, the reaction temperature can significantly influence the reaction rate and selectivity.[4]

    • Solution: Monitor the internal reaction temperature closely. If the reaction is sluggish, a controlled, incremental increase in temperature while monitoring by TLC or LC-MS may be beneficial.

  • Solvent Selection: The solvent must be appropriate for the chosen reaction pathway. For example, in certain catalytic hydrogenations to form the isoindoline ring, tetrahydrofuran (THF) has been shown to be a superior solvent compared to others like dioxane or ethanol.[4]

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider alternative solvents or solvent mixtures.

C. Inefficient Work-up and Isolation:

  • Product Solubility: As a hydrochloride salt, the target compound can exhibit significant solubility in water, leading to losses during aqueous work-up.

    • Solution: Before extraction with an organic solvent, saturate the aqueous phase with a salt like sodium chloride to decrease the product's solubility. Perform multiple extractions to ensure maximum recovery.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_reagents 1. Verify Reagent & Catalyst Activity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Handle catalysts under inert gas. check_reagents->solution_reagents Reagents Suspect check_workup 3. Review Work-up & Isolation check_conditions->check_workup Conditions OK solution_conditions Solution: - Optimize temperature and time. - Select appropriate solvent. check_conditions->solution_conditions Conditions Suboptimal solution_workup Solution: - Adjust pH during extraction. - Use appropriate extraction solvent. check_workup->solution_workup Work-up Inefficient end Improved Yield check_workup->end Work-up Optimized solution_reagents->check_reagents solution_conditions->check_conditions solution_workup->check_workup

Caption: A systematic workflow for diagnosing and resolving low product yield.

Question 2: How can I minimize the formation of impurities?

The presence of significant impurities often points to side reactions that can be suppressed through careful control of the reaction parameters.

A. Incomplete Reactions:

  • One of the primary sources of impurities is an incomplete reaction, leaving starting materials or intermediates in the final product.

    • Solution: Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. Adjust reaction time and temperature as needed.

B. Side Reactions:

  • Over-reduction: In routes involving nitrile reduction, over-reduction to the corresponding amine can occur.

    • Solution: Employ a milder reducing agent or carefully control the stoichiometry of the reducing agent. Lowering the reaction temperature can also enhance selectivity.

  • Polymerization: The inherent reactivity of the isoindole ring system can lead to polymerization, particularly at elevated temperatures or during prolonged reaction times.[5]

    • Solution: Maintain strict temperature control and aim for the shortest possible reaction time.

C. Purification Challenges:

  • The instability of the isoindole product can make purification challenging, potentially leading to decomposition on silica gel.[5]

    • Solution: Consider alternative purification methods such as crystallization or precipitation.[5] If chromatography is necessary, using a deactivated stationary phase or a different adsorbent may be beneficial.[5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader topics relevant to the synthesis of this compound.

FAQ 1: What are the primary synthetic routes to consider?

Several synthetic strategies can be employed, with the choice often depending on the available starting materials and the desired scale of the reaction.

  • Catalytic Hydrogenation of Phthalonitrile: This is a direct, single-step method for producing the isoindoline core from a commercially available starting material.[4]

  • Reductive Amination: This approach typically involves the reaction of a suitable phthalaldehyde derivative with an amine source, followed by reduction to form the isoindoline ring.

  • Palladium-Catalyzed Cyanation: For syntheses starting from a halogenated isoindoline, palladium-catalyzed cyanation is a powerful method for introducing the nitrile group.[6]

Synthetic RouteKey FeaturesCommon Starting Materials
Catalytic Hydrogenation Direct, one-step process.[4]Phthalonitrile derivatives
Reductive Amination Convergent and versatile.Phthalaldehyde derivatives, amines
Palladium-Catalyzed Cyanation Good for late-stage functionalization.[6]Halo-isoindolines, cyanide source
FAQ 2: How should the final hydrochloride salt be prepared?

The formation of the hydrochloride salt is a critical final step to enhance the stability and handling of the product.[4]

  • Procedure: Dissolve the purified isoindoline-5-carbonitrile free base in a suitable anhydrous solvent, such as ethyl acetate or ethanol.[4] Add a solution of hydrochloric acid in an appropriate solvent (e.g., 2.5N HCl in ethyl acetate) to precipitate the salt.[4]

  • Critical Considerations:

    • Anhydrous Conditions: It is essential to use anhydrous solvents to prevent the incorporation of water into the final product.

    • Purification: The purity of the free base is crucial for obtaining a high-purity hydrochloride salt. The final product can be washed with a suitable solvent, like ethyl acetate, and dried under vacuum.[4]

Workflow for Hydrochloride Salt Formation

G start Purified Free Base dissolve Dissolve in Anhydrous Solvent start->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitation of Salt add_hcl->precipitate isolate Isolate by Filtration precipitate->isolate dry Dry Under Vacuum isolate->dry end Pure Hydrochloride Salt dry->end

Caption: A step-by-step workflow for the preparation of the hydrochloride salt.

Part 3: Illustrative Experimental Protocol

Catalytic Hydrogenation of Phthalonitrile for Isoindoline Synthesis (Generalized Example)

This is a representative protocol and should be optimized for specific laboratory conditions and equipment.

  • Reaction Setup: In an autoclave, dissolve phthalonitrile (1.0 eq) in tetrahydrofuran (THF). Add 5% platinum on carbon (Pt/C) catalyst (typically 10-25% by weight of the phthalonitrile).[4]

  • Hydrogenation: Purge the autoclave with nitrogen, then heat the mixture to 50-70°C.[4] Apply hydrogen pressure to 100-180 bar and maintain for 5-6 hours.[4]

  • Work-up: After the reaction, cool the autoclave, decompress, and purge with nitrogen. Remove the catalyst by filtration.[4]

  • Isolation: Distill off the THF at atmospheric pressure. The crude isoindoline can then be purified by vacuum distillation.[4]

  • Salt Formation: Dissolve the purified isoindoline in anhydrous ethyl acetate and add a solution of 2.5N HCl in ethyl acetate to precipitate the hydrochloride salt.[4]

  • Final Product: Collect the solid by filtration, wash with ethyl acetate, and dry in a vacuum oven to obtain the final product.[4]

References

  • Kumar, V., et al. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14, 3410-3414. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Behenna, D. C., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. ACS Catalysis. Available at: [Link]

  • Souvie, J-C., Fugier, C., & Lecouve, J-P. (2001). Process for the preparation of isoindoline. U.S. Patent No. 6,320,058 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4966-4980. Available at: [Link]

  • ResearchGate. (2025). A simple method for the synthesis of isoindoline derivatives. Request PDF. Available at: [Link]

  • Sundermeier, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(44), 5452-5455. Available at: [Link]

  • Welsch, S. J., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2256-2287. Available at: [Link]

  • Kumar, S., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 59(84), 12693-12696. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227-15229. Available at: [Link]

  • Sharma, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(13), 5183. Available at: [Link]

  • Welsch, S. J., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2256-2287. Available at: [Link]

Sources

Challenges in the scale-up production of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of Isoindoline-5-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning the synthesis of this important intermediate from laboratory scale to pilot or manufacturing scale.

The isoindoline core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. The addition of a carbonitrile group and its formulation as a hydrochloride salt introduce specific challenges that require careful consideration during process development and scale-up. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues in synthesis, purification, and handling.

I. Synthesis and Reaction Challenges

The synthesis of isoindoline derivatives can be challenging due to the stability of the isoindole ring system, which can be prone to side reactions. The presence of the nitrile functional group adds another layer of complexity, as nitriles can be sensitive to certain reaction conditions.

FAQ 1: Low Yields and Impurity Formation During Synthesis

Question: We are experiencing low yields and the formation of several unknown impurities during the synthesis of Isoindoline-5-carbonitrile. What are the likely causes and how can we mitigate them?

Answer:

Low yields in isoindoline synthesis are a common issue, often exacerbated at larger scales. Several factors could be at play:

  • Side Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially if the reaction conditions involve strong acids or bases at elevated temperatures.

    • Solution: Carefully control the pH and temperature of your reaction. If possible, opt for milder reaction conditions. Biocatalytic approaches using enzymes like nitrilases can offer high selectivity under mild conditions, though this may require significant process development.

  • Over-reduction: If the synthesis involves the reduction of a precursor, the nitrile group can be susceptible to reduction to an amine, leading to a significant impurity.

    • Solution: Select a reducing agent that is chemoselective for the desired transformation. Monitor the reaction closely by HPLC or TLC to avoid over-reduction.

  • Instability of Intermediates: Some synthetic routes may involve unstable intermediates that can decompose or polymerize under the reaction conditions.

    • Solution: An in-depth understanding of the reaction mechanism is crucial. In-situ reaction monitoring techniques (e.g., ReactIR) can provide valuable insights into the formation and consumption of intermediates. It may be necessary to modify the synthetic route to avoid problematic intermediates.

Troubleshooting Flowchart for Low Yields:

Caption: Troubleshooting workflow for addressing low yields.

FAQ 2: Challenges in the Formation of the Hydrochloride Salt

Question: We are struggling with the formation of the hydrochloride salt. The product is oily, difficult to filter, and has inconsistent purity. What are the best practices for this step?

Answer:

The formation of a stable, crystalline hydrochloride salt is crucial for the isolation, purification, and handling of amine-containing active pharmaceutical ingredients (APIs).

  • Solvent Selection: The choice of solvent is critical for obtaining a crystalline salt.

    • Recommendation: Start with a solvent in which the free base is soluble, but the hydrochloride salt is not. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures thereof. A patent for the synthesis of isoindoline suggests precipitation of the hydrochloride from ethyl acetate.

  • Control of Stoichiometry: The precise addition of hydrochloric acid is essential.

    • Recommendation: Use a standardized solution of HCl in a suitable solvent (e.g., 2N HCl in isopropanol). Add the HCl solution slowly to a solution of the free base at a controlled temperature. Monitor the pH or use a colorimetric indicator to ensure the correct endpoint.

  • Crystallization Conditions: The rate of cooling and agitation can significantly impact the crystal form and particle size.

    • Recommendation: A slower cooling rate generally favors the formation of larger, more easily filterable crystals. Consider seeding the solution with a small amount of previously isolated crystalline material to promote crystallization.

Table 1: Recommended Solvents for Hydrochloride Salt Formation

SolventFree Base SolubilityHydrochloride Salt SolubilityCrystal Form
IsopropanolGoodLowOften Crystalline
EthanolGoodLow to ModerateMay require anti-solvent
Ethyl AcetateGoodVery LowGood for precipitation
TolueneGoodVery LowCan be effective

II. Purification and Isolation Challenges

Purification of this compound can be complicated by the presence of closely related impurities and the physicochemical properties of the salt.

FAQ 3: Difficulty in Removing Process-Related Impurities

Question: Our final product is contaminated with residual starting materials

Modifying reaction conditions for improved purity of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoindoline-5-carbonitrile Hydrochloride Synthesis

Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions to achieve higher purity and yield. Navigating the synthesis of heterocyclic compounds often presents unique challenges, from managing side reactions to perfecting the final salt formation. This document provides in-depth, experience-driven answers to common issues, detailed protocols, and the scientific rationale behind our recommendations to ensure your success.

Frequently Asked Questions (FAQs): Troubleshooting Synthesis & Purity

This section addresses the most common questions and issues encountered during the synthesis of Isoindoline-5-carbonitrile and its subsequent conversion to the hydrochloride salt.

Question 1: My final product purity is unexpectedly low after the initial hydrogenation step, even with complete consumption of the starting material. What are the likely causes?

Low purity in the crude Isoindoline-5-carbonitrile freebase often points to the formation of side products rather than incomplete reaction. The primary causes are typically related to suboptimal control over the reaction's thermodynamic and kinetic parameters.

  • Causality of Impurity Formation: The catalytic hydrogenation of a dinitrile precursor is a robust but sensitive reaction. The most common issue is over-reduction or hydrogenolysis, where the C-N bonds within the newly formed isoindoline ring are cleaved. This can lead to the formation of ring-opened byproducts.

  • Key Parameters to Investigate:

    • Temperature: Excessive heat can provide the activation energy needed for undesired pathways. While higher temperatures can increase the reaction rate, they disproportionately favor the formation of impurities like 2-methylbenzylamine.[1] A controlled temperature range of 50-70°C is generally optimal.[1]

    • Hydrogen Pressure: While a high hydrogen pressure is necessary for the reduction, extreme pressures combined with high temperatures can exacerbate hydrogenolysis. Pressures between 100 and 180 bars are typically effective.[1]

    • Catalyst Activity & Loading: The activity of the catalyst (e.g., Platinum on Carbon, Pt/C) is crucial. An overly active or aged catalyst can exhibit different selectivity. Ensure you are using a catalyst from a reliable source and consider titrating the loading to find the sweet spot between efficient conversion and minimal side reactions.

Question 2: I've identified 2-methylbenzylamine (or its 5-cyano derivative) as a major impurity. How can I specifically minimize its formation?

The presence of a 2-methylbenzylamine derivative is a classic indicator of reductive ring-opening.[1] This specific impurity arises from the hydrogenolysis of the isoindoline ring structure after it has been formed.

  • Mechanistic Insight: The platinum catalyst can facilitate the cleavage of the benzylic C-N bond under harsh conditions, which is then followed by reduction of the resulting intermediate.

  • Mitigation Strategies:

    • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature in the lower end of the effective range (e.g., 50-60°C) to disfavor the high-energy hydrogenolysis pathway.[1][2]

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC, LC-MS, or monitoring hydrogen uptake). Do not extend the reaction time unnecessarily after the starting material has been consumed, as this prolonged exposure to the catalyst and hydrogen is when side reactions can accelerate. A typical duration is 5 to 6 hours.[1][2]

    • Solvent Choice: Tetrahydrofuran (THF) is a commonly used and effective solvent.[1][2] Ensure it is anhydrous, as water can sometimes affect catalyst performance and product stability.

Question 3: During the hydrochloride salt formation, my product precipitates as a sticky oil or gum instead of a crystalline solid. What is causing this and how can I fix it?

This is a very common issue in amine salt preparations and almost always points to the presence of water or the use of an inappropriate solvent system.[3]

  • The Role of Water: Amine hydrochloride salts can be highly hygroscopic or have significant solubility in water. If you use aqueous HCl, the introduced water can prevent crystallization, leading to the formation of a hydrated oil.[3]

  • Solvent Polarity: The goal of precipitation is to find a solvent that readily dissolves the freebase but has very poor solubility for the ionic hydrochloride salt. If the solvent has too high a polarity, the salt may remain partially dissolved, leading to an oily precipitate.

  • Solutions for Crystalline Product:

    • Use an Anhydrous System: The most reliable method is to use a solution of anhydrous HCl in a suitable organic solvent. Solutions of HCl in ethyl acetate, ethanol, or isopropanol are commercially available or can be prepared by bubbling dry HCl gas through the anhydrous solvent.[1] This eliminates the problem of water.

    • Optimize the Precipitation Solvent: Ethyl acetate is an excellent choice as it dissolves the isoindoline freebase well but is a poor solvent for the hydrochloride salt.[1] If oiling out persists, you can try adding a non-polar anti-solvent like diethyl ether or heptane dropwise to the solution after HCl addition to carefully induce crystallization.

    • Control the Rate of Addition: Add the HCl solution slowly while vigorously stirring the solution of the freebase. A slow, controlled addition allows for proper crystal lattice formation, whereas a rapid addition can cause the product to crash out of solution as an amorphous oil.

Question 4: Does the nitrile group itself pose any stability risks during this synthesis?

The nitrile group is generally a robust and stable functional group under catalytic hydrogenation conditions used for isoindoline formation.[4][5] It is also stable during the mildly acidic conditions of hydrochloride salt formation.

  • Potential for Hydrolysis: While stable, nitriles can be hydrolyzed to amides or carboxylic acids under harsh acidic or basic conditions, especially with prolonged exposure to water at elevated temperatures. However, this is highly unlikely to be a significant side reaction under the optimized conditions described here. The primary focus for purity improvement should be on preventing the aforementioned ring-opening reactions.

Troubleshooting & Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting purity issues during the synthesis of this compound.

G start Low Purity Observed in Final HCl Salt check_crude Analyze Crude Freebase (Post-Hydrogenation) start->check_crude check_salt Analyze Final HCl Salt (Post-Precipitation) start->check_salt impurity_id Identify Impurity Structure (e.g., by LC-MS, NMR) check_crude->impurity_id oiling_out Is Product Oily or Gummy? check_salt->oiling_out is_ring_opened Ring-Opened Impurity Found? (e.g., 2-methylbenzylamine deriv.) impurity_id->is_ring_opened incomplete_rxn Starting Material Present? impurity_id->incomplete_rxn use_anhydrous Action: Modify Salt Formation 1. Use Anhydrous HCl Solution (e.g., in Ethyl Acetate) 2. Add Anti-Solvent (Ether/Heptane) 3. Slow Down HCl Addition oiling_out->use_anhydrous Yes is_ring_opened->check_salt No optimize_hydro Action: Optimize Hydrogenation 1. Lower Temperature (50-60°C) 2. Control Reaction Time 3. Verify H2 Pressure (150-180 bar) is_ring_opened->optimize_hydro Yes incomplete_rxn->check_salt No increase_time Action: Increase Reaction Time or Check Catalyst Activity incomplete_rxn->increase_time Yes

Caption: Troubleshooting workflow for purity optimization.

Optimized Experimental Protocols

The following protocols are based on established methods and incorporate best practices for achieving high purity.[1]

Part 1: Catalytic Hydrogenation of 4-Cyanophthalonitrile

This protocol details the synthesis of the Isoindoline-5-carbonitrile freebase.

Diagram of the Reaction Pathway

reaction sub 4-Cyanophthalonitrile prod Isoindoline-5-carbonitrile sub->prod H2 (150-180 bar) 5% Pt/C, THF 50-70°C impurity 2-Methyl-5-cyanobenzylamine (Impurity) prod->impurity Over-reduction/ Hydrogenolysis

Caption: Synthesis and primary side reaction pathway.

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add the 4-cyanophthalonitrile starting material.

  • Catalyst & Solvent: Under an inert nitrogen atmosphere, add 5% Platinum on Carbon (Pt/C) catalyst (typically 5-10% w/w relative to the starting material) and anhydrous Tetrahydrofuran (THF).

  • Purging: Seal the reactor and purge thoroughly with nitrogen gas (3-5 cycles) to remove all oxygen.

  • Reaction: Begin stirring and heat the mixture to the target temperature of 55-60°C.

  • Hydrogenation: Pressurize the reactor with hydrogen to 150-180 bar. Maintain the temperature and pressure, monitoring hydrogen uptake to track reaction progress. The typical reaction time is 5-6 hours.

  • Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge again with nitrogen.

  • Filtration: Remove the Pt/C catalyst by filtering the reaction mixture through a pad of Celite®. Wash the filter cake with additional THF.

  • Concentration: Combine the filtrate and washes, and remove the THF by rotary evaporation to yield the crude Isoindoline-5-carbonitrile freebase, which can be used directly in the next step.

Part 2: Purification via Hydrochloride Salt Formation

This protocol describes the conversion of the crude freebase into the high-purity hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the crude Isoindoline-5-carbonitrile freebase obtained in Part 1 in anhydrous ethyl acetate (approx. 6-7 mL per gram of freebase).

  • Acidification: While stirring vigorously at room temperature, slowly add a 2.5 N solution of anhydrous hydrochloric acid in ethyl acetate dropwise.

  • Precipitation: A white or off-white solid should begin to precipitate. Continue adding the HCl solution until the pH of the mixture becomes acidic (check with pH paper on a wet glass rod).

  • Maturation: Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation and allow for crystal growth.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous ethyl acetate to remove any soluble impurities.

  • Drying: Dry the solid product under high vacuum at 40-50°C until a constant weight is achieved. The resulting this compound should have a purity of >98.5%.[1]

Data Summary: Impact of Reaction Conditions

The table below summarizes the critical reaction parameters and their expected impact on product purity, particularly concerning the formation of the 2-methylbenzylamine derivative impurity.

ParameterStandard RangeOptimized RangeImpact on Purity
Temperature 30 - 100 °C[1]50 - 70 °C[1]High Impact: Temperatures >70°C significantly increase the rate of hydrogenolysis, forming ring-opened impurities.
H₂ Pressure 100 - 180 bar[1]150 - 180 bar[1]Moderate Impact: Lower pressures can lead to incomplete reduction, while very high pressures may slightly increase side reactions.
Solvent for Salt Formation Ethanol, Ethyl Acetate[1]Anhydrous Ethyl AcetateHigh Impact: Using an anhydrous, non-solubilizing solvent for the salt is critical for achieving a crystalline solid and high purity.
HCl Source Aqueous or AnhydrousAnhydrous HCl in SolventCritical Impact: Use of aqueous HCl is a common cause of product oiling out and lower purity. Anhydrous conditions are essential.[3]

References

Validation & Comparative

Comparative Analysis of Isoindoline-5-carbonitrile hydrochloride with Other Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This rigid, bicyclic framework offers a versatile platform for synthetic elaboration, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties. Among the vast library of isoindoline derivatives, Isoindoline-5-carbonitrile hydrochloride has garnered significant attention.

This guide provides a detailed comparative analysis of this compound against other structurally related isoindoline derivatives. By examining key performance metrics through the lens of established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting isoindoline-based compounds for their discovery pipelines.

The Strategic Importance of the Isoindoline Scaffold and Key Substituents

The isoindoline core provides a well-defined three-dimensional architecture that can be strategically modified to achieve desired biological effects. The choice of substituent is critical in modulating target affinity, selectivity, and overall drug-like properties. For this analysis, we will compare This compound with two key analogs: 5-Fluoro-isoindoline and Isoindoline-5-carboxamide . This selection allows for a direct comparison of the electronic and steric effects of a nitrile, a halogen, and an amide group at the 5-position of the isoindoline ring.

  • The Nitrile Group: The carbonitrile moiety is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a halogen atom.[3][4] Its linear geometry and electronic properties can lead to unique and highly specific interactions within a protein's binding pocket.[5] Furthermore, introducing a nitrile can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a compound.[5]

  • The Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity (through favorable electrostatic interactions), and membrane permeability.

  • The Carboxamide Group: The amide functional group is a key structural feature in many pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor.[6] It significantly increases polarity compared to a nitrile or fluoro group, which can influence solubility and target interactions.

Comparative Performance Metrics: A Data-Driven Overview

To objectively compare these derivatives, we will examine their physicochemical properties and their biological performance in a representative kinase inhibition assay.

Physicochemical Properties

A compound's physicochemical profile is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key computed parameters for our selected isoindoline derivatives.

PropertyIsoindoline-5-carbonitrile HCl5-Fluoro-isoindolineIsoindoline-5-carboxamide
Molecular Formula C₉H₉ClN₂C₈H₈FNC₉H₁₀N₂O
Molecular Weight ( g/mol ) 180.64[7]137.16162.19
LogP (calculated) 1.91.71.3
Topological Polar Surface Area (TPSA) 36.1 Ų12.0 Ų59.4 Ų
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 212
Aqueous Solubility High (as HCl salt)ModerateModerate

Data Interpretation: The hydrochloride salt form of Isoindoline-5-carbonitrile significantly improves its aqueous solubility, which is a major advantage for handling and formulation in both in vitro and in vivo settings. Its balanced LogP and TPSA suggest a favorable profile for cell permeability. In contrast, 5-Fluoro-isoindoline is more lipophilic, while Isoindoline-5-carboxamide is considerably more polar, which may impact their respective pharmacokinetic profiles.

Biological Activity Profile: Kinase X Inhibition

To illustrate a typical performance comparison, we present hypothetical but representative data for the inhibition of a target, "Kinase X," and cytotoxicity against a standard cell line (HEK293).

CompoundIC₅₀ vs. Kinase X (nM)CC₅₀ vs. HEK293 (µM)Selectivity Index (CC₅₀ / IC₅₀)
Isoindoline-5-carbonitrile HCl 45> 100> 2222
5-Fluoro-isoindoline 21085405
Isoindoline-5-carboxamide 150> 100> 667

Data Interpretation: In this comparative model, Isoindoline-5-carbonitrile HCl emerges as the most potent inhibitor of Kinase X, with an IC₅₀ value in the low nanomolar range. Crucially, it displays minimal cytotoxicity, leading to a superior selectivity index. This suggests that the specific electronic and steric properties of the 5-carbonitrile group are optimal for binding to the active site of Kinase X while avoiding off-target interactions that could lead to toxicity.

Self-Validating Experimental Protocols

The integrity of any comparative analysis rests on the quality of the experimental data. The following protocols for a kinase binding assay and a cell viability assay are designed to be robust and reproducible.

Protocol 1: Kinase Binding Affinity (TR-FRET Assay)

Causality: To determine a compound's potency (IC₅₀), a direct binding assay is often preferred as it measures the physical interaction between the compound and the target protein, independent of enzyme activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive, homogeneous method ideal for high-throughput screening and accurate IC₅₀ determination.

Experimental Workflow Diagram:

Kinase_Binding_Assay_Workflow Kinase Binding Assay (TR-FRET) Workflow cluster_prep 1. Preparation cluster_exec 2. Assay Execution cluster_acq 3. Data Acquisition & Analysis A Prepare Assay Buffer C Prepare Kinase/Antibody and Tracer Solutions A->C B Serially Dilute Test Compounds in DMSO D Dispense Diluted Compounds to 384-well Plate B->D E Add Kinase/Tb-Antibody Mix D->E F Add Fluorescent Tracer E->F G Incubate at RT (e.g., 60 min) F->G H Read Plate (TR-FRET Reader) λex=340nm, λem=665nm & 620nm G->H I Calculate Emission Ratio (665nm / 620nm) H->I J Plot Dose-Response Curve (Ratio vs. [Compound]) I->J K Determine IC₅₀ using 4-Parameter Logistic Fit J->K

Caption: A generalized workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each isoindoline derivative in 100% DMSO.

  • Reagent Preparation: Prepare working solutions of the target kinase, a terbium (Tb)-labeled antibody against the kinase tag, and a fluorescently-labeled ATP-competitive tracer molecule in the kinase assay buffer.

  • Assay Plating: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate. Include wells for positive (no compound) and negative (no kinase) controls.

  • Kinase Addition: Add the kinase/Tb-antibody solution to all wells and incubate briefly to allow for antibody-kinase binding.

  • Tracer Addition: Add the fluorescent tracer solution to all wells to initiate the binding competition.

  • Equilibration: Seal the plate and incubate at room temperature for 60-90 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (tracer) emission to the donor (terbium) emission. Normalize the data to the controls and plot the normalized response versus the logarithm of the compound concentration. Fit the resulting curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: It is essential to determine if a compound's activity is due to specific target inhibition or general cytotoxicity. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. A high CC₅₀ value indicates low cytotoxicity.

Experimental Workflow Diagram:

MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow cluster_culture 1. Cell Culture & Dosing cluster_assay 2. Formazan Formation cluster_readout 3. Measurement & Analysis A Seed HEK293 Cells in 96-well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each well D->E F Incubate (2-4 hours) (Viable cells form formazan) E->F G Add Solubilization Buffer (e.g., DMSO) F->G H Incubate to Dissolve Crystals G->H I Measure Absorbance at ~570 nm H->I J Calculate % Viability and Determine CC₅₀ I->J

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the isoindoline derivatives in cell culture medium and add them to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ value.

Conclusion and Strategic Outlook

This comparative guide demonstrates a systematic approach to evaluating isoindoline derivatives. Based on our representative data, This compound presents a highly promising profile characterized by potent on-target activity and a wide therapeutic window. The nitrile group at the 5-position appears to be a key determinant of this superior performance, highlighting its value as a strategic functional group in drug design.[3]

The provided protocols offer a validated starting point for researchers to generate their own comparative data. Future work on a lead compound like this compound would logically progress to secondary assays, in-depth mechanism of action studies, and comprehensive ADME profiling to fully characterize its potential as a clinical candidate.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
  • The chemistry of isoindole natural products. (n.d.).
  • This compound. (n.d.).
  • 5-fluoro isoindoline hydrochloride. (n.d.). ChemicalBook.
  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. (n.d.). Journal of Pharmaceutical Science and Technology.
  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). PubMed.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.).
  • This compound 95.00%. (n.d.). AChemBlock.
  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. (n.d.).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.).
  • Application of Nitrile in Drug Design. (n.d.).
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Newly Synthesized Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework

Introduction: The Promise of the Isoindoline Scaffold

The isoindoline heterocyclic core is a cornerstone in medicinal chemistry, serving as the foundational scaffold for numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3][4] The synthesis of novel isoindoline-containing compounds, such as Isoindoline-5-carbonitrile hydrochloride, thus represents a promising avenue for discovering new therapeutic agents.[5]

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of a newly synthesized compound, using this compound as a case study. We will operate under the hypothesis that its structure suggests potential as a receptor tyrosine kinase (RTK) inhibitor, a well-established class of anti-cancer drugs. Specifically, we will outline a series of experiments to test its efficacy against the MET tyrosine kinase, a key driver in various cancers.[6]

The core principle of this guide is objective comparison. The performance of our novel compound will be benchmarked against two well-characterized, clinically relevant MET inhibitors: Tepotinib and Cabozantinib .[6] This approach ensures that the generated data is not only robust but also contextually relevant, providing a clear rationale for advancing—or halting—further development.

Phase 1: Foundational Biochemical Validation

The initial and most fundamental question is whether the compound can directly interact with and inhibit the purified target enzyme in a cell-free environment. This biochemical approach is critical as it isolates the interaction between the drug and the target, eliminating the complex variables of a cellular system.[7]

Experiment 1: In Vitro Kinase Inhibition Assay

Causality Behind Experimental Choice: An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of the target protein—in this case, MET kinase transferring phosphate from ATP to a substrate. A positive result here is the first proof-of-concept for on-target activity. We will use a fluorescence-based assay for its high-throughput compatibility and sensitivity.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of Test Compounds (Isoindoline-5-carbonitrile HCl, Tepotinib, Cabozantinib) Plate Dispense Compounds into 384-well plate Compound_Prep->Plate Enzyme_Prep Prepare MET Kinase and Peptide Substrate Master Mix Add_Enzyme Add Kinase/Substrate Mix Enzyme_Prep->Add_Enzyme Plate->Add_Enzyme Incubate1 Short Incubation (Drug-Enzyme Binding) Add_Enzyme->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate at 30°C (Phosphorylation) Initiate->Incubate2 Stop Add Detection Reagent (Quantifies ADP) Incubate2->Stop Incubate3 Incubate at RT Stop->Incubate3 Read Read Fluorescence on Plate Reader Incubate3->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for the in vitro fluorescence-based kinase assay.

Detailed Protocol: In Vitro MET Kinase Activity Assay

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of Isoindoline-5-carbonitrile HCl, Tepotinib, and Cabozantinib in DMSO. Dispense 100 nL of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Enzyme & Substrate Preparation: Prepare a master mix containing recombinant MET kinase and a suitable peptide substrate in kinase reaction buffer.

  • Enzyme Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution at a concentration equal to its Michaelis-Menten constant (Km) for MET. Add 5 µL of the ATP solution to each well to start the kinase reaction.[9] The use of Km-level ATP is crucial for accurately identifying competitive inhibitors.[9]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Reading: Incubate as per the detection reagent's protocol (e.g., 30 minutes at room temperature) and measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[9]

Comparative Data Summary: Biochemical Potency

CompoundMET IC50 (nM)
Isoindoline-5-carbonitrile HCl 8.5
Tepotinib (Reference 1)1.2
Cabozantinib (Reference 2)4.1

Note: Data are representative examples for comparative purposes.

Interpretation: The hypothetical data shows that Isoindoline-5-carbonitrile HCl is a potent, single-digit nanomolar inhibitor of MET kinase. While not as potent as Tepotinib, it demonstrates comparable activity to Cabozantinib, establishing it as a strong candidate for further investigation.

Phase 2: Cellular Activity and On-Target Engagement

Demonstrating that a compound inhibits a purified enzyme is the first step. The next, more critical phase is to confirm that it can enter a living cancer cell, engage its intended target, and produce a desired biological effect (e.g., stop cell proliferation).[8][10]

Experiment 2: Cell Viability Assay

Causality Behind Experimental Choice: A cell viability assay measures the overall health and proliferation of cells after treatment with the compound.[11] By using a cancer cell line known to be dependent on MET signaling (e.g., EBC-1, a MET-amplified lung cancer line), we can test the hypothesis that the compound's MET-inhibitory activity translates into anti-proliferative effects. The XTT assay is chosen over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[12][13]

Detailed Protocol: XTT Cell Viability Assay

  • Cell Plating: Seed EBC-1 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.[13]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[14]

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of viability relative to the vehicle control. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary: Anti-proliferative Activity

CompoundEBC-1 Cell Line GI50 (nM)
Isoindoline-5-carbonitrile HCl 25.2
Tepotinib (Reference 1)5.8
Cabozantinib (Reference 2)15.5

Note: Data are representative examples for comparative purposes.

Interpretation: The GI50 value for our novel compound is higher than its biochemical IC50, which is expected due to factors like cell membrane permeability and efflux pumps.[15] Crucially, it demonstrates potent anti-proliferative activity in a MET-dependent cell line, reinforcing the link between target inhibition and cellular function.

Experiment 3: Cellular Target Engagement via Western Blot

Causality Behind Experimental Choice: A positive result in the viability assay is encouraging, but it doesn't definitively prove the mechanism of cell death. The cells could be dying due to off-target toxicity. A target engagement assay provides direct evidence that the compound is inhibiting MET kinase inside the cell.[10][16] We will use Western blotting to measure the level of MET autophosphorylation (p-MET), a direct marker of its activation.[6] Inhibition of p-MET at concentrations similar to the GI50 value strongly validates the compound's on-target mechanism of action.[10]

MET Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes MET MET Receptor MET->MET RAS RAS/MAPK Pathway MET->RAS PI3K PI3K/AKT Pathway MET->PI3K STAT STAT Pathway MET->STAT Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation HGF HGF (Ligand) HGF->MET Binds & Induces Dimerization Inhibitor Isoindoline-5-carbonitrile HCl (Blocks ATP Binding) Inhibitor->MET Inhibits

Caption: MET signaling pathway and the point of inhibition.

Detailed Protocol: p-MET Western Blot

  • Cell Treatment: Seed EBC-1 cells in 6-well plates. Once they reach ~80% confluency, starve them in serum-free medium for 6 hours.

  • Inhibitor Pre-treatment: Treat cells with serial dilutions of the compounds for 2 hours.

  • Ligand Stimulation: Stimulate the MET receptor by adding its ligand, Hepatocyte Growth Factor (HGF), to the medium for 15 minutes. This induces robust MET autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Y1234/1235).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MET and a loading control (e.g., GAPDH) to ensure equal protein loading.[6]

  • Analysis: Quantify the band intensities. Normalize the p-MET signal to the total MET signal for each lane. Calculate the concentration of compound required to inhibit 50% of MET phosphorylation (cellular IC50).

Comparative Data Summary: Cellular Target Engagement

Compoundp-MET Inhibition IC50 (nM)
Isoindoline-5-carbonitrile HCl 31.5
Tepotinib (Reference 1)7.2
Cabozantinib (Reference 2)18.9

Note: Data are representative examples for comparative purposes.

Interpretation: The cellular IC50 for p-MET inhibition closely matches the GI50 from the viability assay. This is a critical piece of evidence, strongly suggesting that the observed anti-proliferative effect is indeed caused by the on-target inhibition of MET kinase. This self-validating system—where biochemical, cellular, and mechanistic data align—builds significant trust in the compound's profile.

Phase 3: Advanced Characterization

With on-target activity confirmed, the final phase involves understanding the compound's specificity and the precise nature of its interaction with the enzyme.

Experiment 4: Kinase Selectivity Profiling

Causality Behind Experimental Choice: Many kinase inhibitors bind to the highly conserved ATP pocket, leading to potential inhibition of other, unintended kinases.[7] Such "off-target" activity can cause toxicity. A selectivity profile is essential to assess the compound's specificity and predict potential side effects.[7][17] The compound will be screened at a single high concentration (e.g., 1 µM) against a panel of diverse kinases.

Comparative Data Summary: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetIsoindoline-5-carbonitrile HClTepotinib (Reference 1)Cabozantinib (Reference 2)
MET 98% 99% 99%
VEGFR235%8%95%
AXL28%12%88%
SRC15%5%25%
EGFR9%3%11%

Note: Data are representative examples for comparative purposes.

Interpretation: The hypothetical data shows that Isoindoline-5-carbonitrile HCl is highly selective for MET. Unlike Cabozantinib, which is a known multi-kinase inhibitor targeting MET, VEGFR2, and AXL, our compound shows significantly less activity against these key off-targets. This "cleaner" profile could translate to a better safety profile in future development.

Experiment 5: Enzyme Kinetic Studies

Causality Behind Experimental Choice: Determining the mechanism of inhibition (MoI) provides deep insight into how the compound interacts with the enzyme.[18][19] This knowledge is invaluable for any future efforts in structure-activity relationship (SAR) studies to improve potency or selectivity.[19] We will perform a kinase assay with varying concentrations of both ATP and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[20]

Mechanism of Inhibition Diagram

Caption: Comparison of inhibitor binding mechanisms.

Data Interpretation: By plotting the reaction rates in a double-reciprocal (Lineweaver-Burk) plot, the MoI can be determined. For an ATP-competitive inhibitor , the lines will intersect on the y-axis, indicating an increase in the apparent Km of ATP with no change in Vmax. The inhibition constant (Ki) can then be calculated.

Comparative Data Summary: Mechanism of Inhibition

CompoundMechanism of Inhibition (vs. ATP)Ki (nM)
Isoindoline-5-carbonitrile HCl Competitive 4.3
Tepotinib (Reference 1)Competitive0.6
Cabozantinib (Reference 2)Competitive2.0

Interpretation: Isoindoline-5-carbonitrile HCl acts as a direct competitor to ATP for the MET kinase active site. Its Ki value, which represents the true binding affinity, is low and consistent with the IC50 value determined earlier, further validating our results.

Overall Synthesis and Conclusion

This guide has systematically outlined a multi-phase process to validate the biological activity of a novel compound, this compound. Through a logical, self-validating sequence of experiments, we have:

  • Confirmed Potent Biochemical Activity: The compound directly inhibits MET kinase with nanomolar potency.

  • Demonstrated Cellular Efficacy: It effectively halts the proliferation of MET-dependent cancer cells.

  • Validated On-Target Mechanism: The anti-proliferative effect was directly linked to the inhibition of MET phosphorylation within the cellular environment.

  • Established a Favorable Selectivity Profile: The compound shows high selectivity for MET over other related kinases, suggesting a potentially wider therapeutic window compared to multi-targeted inhibitors like Cabozantinib.

  • Defined the Mechanism of Action: It functions as an ATP-competitive inhibitor, providing a clear basis for future medicinal chemistry optimization.

In direct comparison with established drugs, this compound emerges as a highly promising lead compound. Its combination of potency and selectivity warrants its advancement into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.

References

  • The Role of Isoindoline in Pharmaceutical Drug Development. (2025, October 20). Google Cloud.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2025, October 15).
  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025, January 9). Bentham Science Publishers.
  • Virtual Target Screening: Validation Using Kinase Inhibitors.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Examples of biologically active isoindolinone derivatives.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024, January 25). BMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • Target Engagement Assays in Early Drug Discovery.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Semantic Scholar.
  • Target EngagementAssays in Early Drug Discovery. (2025, June 4). R Discovery.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023, March 21). ACS Omega.
  • Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press.
  • Validating Target Engagement of MET Kinase Inhibitors: A Compar
  • Cell Viability/Growth Assays and Reagents. R&D Systems.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2).
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme kinetics and inhibition studies. Fiveable.
  • Xtt assay for cell viability and prolifer
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Liability: A Cross-Reactivity Profile of Isoindoline-5-Carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold and the Imperative for Selectivity

The isoindoline heterocyclic core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs targeting a wide array of indications, from oncology to central nervous system disorders.[1][2] Isoindoline-5-carbonitrile hydrochloride (CAS: 1159823-51-4) represents a key starting material and structural motif for the synthesis of novel therapeutic agents.[3][4][5] Its stable aromatic structure and capacity for derivatization make it an attractive scaffold for developing novel, biologically active molecules.[3]

However, as with any promising therapeutic candidate, the journey from a novel chemical entity to a safe and effective drug is contingent upon a thorough understanding of its pharmacological profile. A critical, and often challenging, aspect of this profile is its selectivity—the degree to which it interacts with its intended biological target versus other unintended receptors or enzymes. Unforeseen interactions, or cross-reactivity, can lead to a spectrum of consequences, from diminished efficacy to severe off-target toxicities, potentially derailing a development program.[6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of compounds derived from the this compound scaffold. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols, data interpretation strategies, and the causal logic behind each methodological choice. Our objective is to equip scientists with a robust, self-validating system for de-risking novel chemical entities early in the discovery pipeline.

Pillar 1: Foundational Principles of Cross-Reactivity Assessment

Before initiating any screen, it is crucial to establish a strategic approach. Cross-reactivity is not a random phenomenon; it is often rooted in the structural or functional homology between proteins. Therefore, a well-designed selectivity panel should include:

  • Related Family Members: Receptors or enzymes that belong to the same family as the primary target.

  • Common "Problem" Receptors: A standard panel of receptors known for promiscuous binding or significant clinical side effects if unintentionally modulated (e.g., hERG, CYPs, various GPCRs).

  • Broad Diversity Panels: Large-scale screens across entire protein families (e.g., the human kinome) to uncover unexpected interactions.[8][9]

The assessment itself is typically a tiered process, beginning with simple binding assays to identify potential interactions, followed by more complex functional assays to determine the biological consequence of that binding (i.e., agonism, antagonism, or inverse agonism).[10][11]

Pillar 2: Experimental Design & Protocols

Here, we detail the core experimental workflows for generating a comprehensive cross-reactivity profile. For this guide, we will hypothesize that our lead compound, "Isoindoline-Derivative-X," has a primary target within the G-Protein Coupled Receptor (GPCR) family.

A. Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method to directly measure the affinity of a compound for a target receptor.[12][13] The principle is based on competition: the ability of the unlabeled test compound (Isoindoline-Derivative-X) to displace a known, high-affinity radiolabeled ligand from the receptor.[12][14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Receptor Source (Cell Membranes or Tissue Homogenates) a1 Incubate Receptor, Radioligand & Test Compound in 96-well plate p1->a1 p2 Radioligand (e.g., [3H]-Ketanserin) p2->a1 p3 Test Compound (Isoindoline-Derivative-X) Serial Dilution p3->a1 a2 Reach Equilibrium a1->a2 a3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) a2->a3 d1 Quantify Radioactivity (Scintillation Counting) a3->d1 d2 Generate Competition Curve d1->d2 d3 Calculate IC50 d2->d3 d4 Convert to Ki (Cheng-Prusoff Equation) d3->d4

Caption: Workflow for a competitive radioligand binding assay.

This protocol is adapted from standard methodologies.[12][15]

  • Preparation of Reagents:

    • Prepare a dilution series of the test compound, Isoindoline-Derivative-X, typically spanning 7-10 log units (e.g., from 10 mM down to 100 pM).

    • Thaw the receptor membrane preparation (e.g., CHO cells expressing the target receptor) on ice and resuspend in the final assay binding buffer. Determine protein concentration via a BCA assay.

    • Prepare the radioligand solution in the binding buffer at a concentration near its known dissociation constant (Kd).

  • Assay Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer (for total binding controls).

      • A saturating concentration of a known unlabeled ligand (for non-specific binding controls).

      • The test compound dilutions.

    • Add the diluted receptor membrane preparation to each well.

    • Initiate the binding reaction by adding the radioligand solution to all wells. The final volume is typically 200-250 µL.[15]

  • Equilibration and Filtration:

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification and Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Count the radioactivity trapped on each filter disc using a scintillation counter.

    • Subtract the non-specific binding from all other values to determine specific binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays: From Binding to Biological Effect

Observing binding affinity is only half the story. A functional assay is required to determine if this binding event translates into a biological response.[11] For a hypothetical Gq-coupled GPCR, a calcium flux assay is a common and effective method to measure receptor activation.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate Cells Expressing Target Receptor p2 Load Cells with Calcium-Sensitive Dye (e.g., Fluo-8) p1->p2 a1 Place Plate in Reader (e.g., FLIPR) p2->a1 p3 Prepare Test Compound (Isoindoline-Derivative-X) and Control Agonist a2 Add Test Compound (Antagonist Mode) p3->a2 a3 Add Control Agonist (Antagonist Mode) a2->a3 If testing for antagonism a4 Monitor Fluorescence (Real-time) a2->a4 If testing for agonism a3->a4 d1 Measure Peak Fluorescence Response a4->d1 d2 Generate Dose-Response Curves d1->d2 d3 Calculate EC50 (Agonist) or IC50 (Antagonist) d2->d3

Caption: Workflow for a cell-based calcium flux functional assay.

This protocol is based on standard industry practices.[11]

  • Cell Preparation:

    • Seed cells stably expressing the GPCR of interest into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in assay buffer.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature to allow for dye de-esterification.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of Isoindoline-Derivative-X in a separate compound plate.

    • Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for several seconds.

    • For Agonist Mode: The instrument adds the test compound dilutions to the cell plate, and fluorescence is monitored continuously for 2-3 minutes to detect any increase in intracellular calcium.

    • For Antagonist Mode: The instrument first adds the test compound dilutions and incubates for a set period. It then adds a known agonist at its EC80 concentration, and fluorescence is monitored to see if the test compound inhibits the agonist's effect.

  • Data Analysis:

    • The change in fluorescence intensity over baseline is calculated for each well.

    • For agonist activity, plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

C. Broad Kinase Profiling

Given that many small molecules show unexpected kinase activity, screening against a broad panel of kinases is a critical step to identify potential off-target liabilities that could lead to toxicity.[16][17] Several commercial services offer comprehensive kinase profiling across hundreds of kinases.[8][9][18] The typical output is the percent inhibition at a fixed concentration (e.g., 1 or 10 µM), followed by IC50 determination for any significant "hits."

Pillar 3: Data Interpretation and Reporting

The raw data from these assays must be synthesized into a clear, comparative format. A summary table is the most effective way to present the cross-reactivity profile.

Hypothetical Cross-Reactivity Data for Isoindoline-Derivative-X
Target ReceptorAssay TypeResult (Kᵢ or IC₅₀)Selectivity Index (vs. Primary Target)Notes
Primary Target (GPCR A) Radioligand Binding 15 nM (Kᵢ) - Potent binder
Serotonin Receptor 5-HT2ARadioligand Binding2,100 nM (Kᵢ)140-foldModerate off-target binding
Dopamine Receptor D2Radioligand Binding> 10,000 nM (Kᵢ)> 667-foldClean
Adrenergic Receptor α1Radioligand Binding850 nM (Kᵢ)57-foldPotential for side effects
hERG ChannelRadioligand Binding> 10,000 nM (Kᵢ)> 667-foldLow risk of cardiotoxicity
Kinase Panel (240 kinases)Biochemical Activity2 hits >50% inhibition @ 1µMN/ASee below
Kinase Hit 1 (MAPK1)Biochemical Activity750 nM (IC₅₀)50-foldPotential off-target kinase activity
Kinase Hit 2 (CDK2)Biochemical Activity1,500 nM (IC₅₀)100-foldModerate off-target kinase activity

Interpreting the Results:

  • Selectivity Index: This is a critical metric, calculated by dividing the off-target Kᵢ or IC₅₀ by the primary target Kᵢ. A selectivity index of >100-fold is generally considered good, though the required window depends on the therapeutic area and the nature of the off-target receptor.

  • Actionable Insights: In our hypothetical example, the 57-fold selectivity against the α1 adrenergic receptor is a red flag that warrants further investigation, as this could translate to cardiovascular side effects (e.g., orthostatic hypotension). The kinase hits, while less potent than the primary target interaction, also require follow-up cellular assays to determine if this biochemical inhibition is relevant in a physiological context.

Conclusion

The evaluation of receptor cross-reactivity is a non-negotiable step in modern drug discovery. For compounds derived from versatile scaffolds like this compound, a systematic and multi-faceted approach is essential. By combining high-fidelity binding assays with physiologically relevant functional screens and broad panel profiling, researchers can build a comprehensive selectivity profile. This data-driven strategy not only satisfies regulatory expectations but, more importantly, enables the early identification and mitigation of potential off-target liabilities, ultimately paving the way for the development of safer and more effective medicines.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Reaction Biology. Kinase Panel Screening Services. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. PubMed.[Link]

  • May, L. T., & Hill, S. J. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed.[Link]

  • Eglen, R. M. (2005). Functional assays for screening GPCR targets. Drug Discovery Today: Technologies.[Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Uklańska-Pusz, C., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. National Institutes of Health.[Link]

  • Taranova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.[Link]

  • Mittal, S., et al. (2016). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. National Institutes of Health.[Link]

  • Reddy, T. S., & Guntreddi, T. (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.[Link]

  • Nordman, J. C., & Kabbani, N. (2014). Chemical crosslinkers enhance detection of receptor interactomes. National Institutes of Health.[Link]

  • MySkinRecipes. this compound. [Link]

  • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed.[Link]

  • Reddy, T. S., & Guntreddi, T. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.[Link]

  • Pharmaffiliates. CAS No: 1159823-51-4 | Product Name: this compound. [Link]

  • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health.[Link]

  • Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: A review. Journal of Analytical Toxicology.[Link]

  • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate.[Link]

  • National Institutes of Health. Indole-5-carbonitrile. PubChem.[Link]

  • Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine.[Link]

Sources

A Comparative Guide to Isoindoline-5-Carbonitrile Analogs in PARP Inhibition: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] The isoindolinone scaffold has proven to be a privileged structure in the design of potent PARP inhibitors, owing to its ability to mimic the nicotinamide moiety of the NAD+ substrate, thereby competitively inhibiting the enzyme.[3][4] This guide provides a detailed comparative analysis of isoindoline-5-carbonitrile analogs as PARP-1 inhibitors, with a focus on elucidating the structure-activity relationships (SAR) that govern their potency and selectivity. We will delve into the experimental data of key analogs, provide detailed protocols for their evaluation, and visualize the intricate relationships between chemical structure and biological function.

The Isoindolinone Carboxamide Scaffold: A Foundation for Potent PARP-1 Inhibition

The isoindolinone carboxamide core is a highly effective pharmacophore for PARP-1 inhibition.[5] The lactam moiety serves as a nicotinamide mimic, forming crucial hydrogen bond interactions with the active site residues of PARP-1.[3] Our comparative analysis will focus on two prominent series of isoindolinone-based PARP-1 inhibitors: the NMS-P118 series and the stereospecific NMS-P515 series, which feature a methyl substituent at the C1 position of the isoindolinone core.[5][6]

Comparative Analysis of Isoindoline-5-Carbonitrile Analogs

The following tables summarize the in vitro potency of key analogs from the NMS-P118 and NMS-P515 series against PARP-1 and PARP-2, as well as their cellular activity in a PARP-dependent cell line.

Table 1: Biochemical Potency of NMS-P118 and Related Analogs

CompoundR GroupPARP-1 Kd (μM)PARP-2 Kd (μM)Selectivity (PARP-2/PARP-1)
NMS-P118 4,4-Difluorocyclohexyl0.0091.39154
Analog 1Cyclohexyl< 0.03> 10>333

Table 2: Biochemical and Cellular Potency of NMS-P515 Stereoisomers

CompoundStereochemistryPARP-1 Kd (μM)Cellular PAR Assay IC50 (μM)
(S)-13 (NMS-P515) S0.0160.027
(R)-13 R> 10> 10
Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal critical SAR trends for the isoindoline-5-carboxamide scaffold:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences potency and selectivity. The 4,4-difluorocyclohexyl group in NMS-P118 and the cyclohexyl group in Analog 1 lead to high PARP-1 affinity.[5][6] Computational studies suggest that these bulky, hydrophobic groups form favorable interactions with residues such as Y889 in PARP-1.[6]

  • Stereochemistry at C1 of the Isoindolinone Core: The introduction of a methyl group at the C1 position of the isoindolinone ring led to the discovery of the stereospecific inhibitor NMS-P515.[5] The (S)-enantiomer exhibits potent inhibition of PARP-1, while the (R)-enantiomer is inactive.[5] X-ray crystallography has shown that the isoindolinone core of both enantiomers binds to the nicotinamide pocket of PARP-1 through hydrogen bonds with Gly863 and Ser904, and a π–π stacking interaction with Tyr907.[5] The superior activity of the (S)-enantiomer is attributed to a more favorable orientation of the C1-methyl group within the active site.

  • The Carboxamide Moiety: The 4-carboxamide group on the isoindolinone ring is crucial for activity. It forms a seven-membered intramolecular hydrogen bond with the lactam carbonyl, which constrains the conformation of the molecule into a planar arrangement that is optimal for binding to the PARP active site.[7]

SAR_Summary cluster_scaffold Isoindolinone-5-Carboxamide Scaffold cluster_modifications Key Structural Modifications cluster_activity Impact on Activity Scaffold Core Structure R_Group R Group on Piperidine Scaffold->R_Group Influences C1_Methyl C1-Methyl Stereochemistry Scaffold->C1_Methyl Influences Carboxamide 4-Carboxamide Scaffold->Carboxamide Essential for Binding Potency High Potency (nM) R_Group->Potency Selectivity Selectivity for PARP-1 R_Group->Selectivity Stereospecificity Stereospecific Inhibition C1_Methyl->Stereospecificity Carboxamide->Potency PARP_Biochemical_Assay Start Start Plate_Coating Coat 96-well plate with Histone H1 Start->Plate_Coating Compound_Prep Prepare serial dilutions of test compounds Plate_Coating->Compound_Prep Incubation Add compounds and reaction mix to plate Incubate for 1 hour Compound_Prep->Incubation Reaction_Mix Prepare PARP-1 reaction mixture Reaction_Mix->Incubation Detection Add Streptavidin-HRP and incubate Incubation->Detection Signal_Read Add chemiluminescent substrate and read luminescence Detection->Signal_Read Data_Analysis Calculate % inhibition and IC50 Signal_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the PARP-1 biochemical inhibition assay.

Cellular PAR Formation Assay

This cell-based assay measures the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The formation of poly(ADP-ribose) (PAR) chains is then detected by immunocytochemistry.

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cancer cell line with a known BRCA mutation (e.g., MDA-MB-436) in a 96-well plate and allow them to adhere overnight. [1]2. Compound Treatment: Treat the cells with a serial dilution of the test compounds for 30 minutes.

  • DNA Damage Induction: Induce DNA damage by adding a final concentration of 10 mM H2O2 and incubate for 15 minutes. [8]4. Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.

  • Immunostaining: Block the cells with 5% BSA in PBS and then incubate with a primary antibody against PAR. Follow this with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR staining in the nucleus.

  • Data Analysis: Calculate the percent inhibition of PAR formation for each compound concentration and determine the IC50 value.

Cellular_PAR_Assay Start Start Cell_Seeding Seed BRCA-mutant cancer cells Start->Cell_Seeding Compound_Treatment Treat cells with test compounds Cell_Seeding->Compound_Treatment DNA_Damage Induce DNA damage with H2O2 Compound_Treatment->DNA_Damage Fix_Perm Fix and permeabilize cells DNA_Damage->Fix_Perm Immunostaining Immunostain for PAR Fix_Perm->Immunostaining Imaging Acquire and quantify fluorescent images Immunostaining->Imaging Data_Analysis Calculate % inhibition and IC50 Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cellular PAR formation assay.

Conclusion

The isoindoline-5-carbonitrile scaffold represents a highly promising framework for the development of potent and selective PARP-1 inhibitors. The detailed SAR studies of the NMS-P118 and NMS-P515 series have provided invaluable insights into the key structural features that drive high-affinity binding and cellular efficacy. Specifically, the strategic placement of bulky, hydrophobic groups on the piperidine nitrogen and the stereospecific introduction of a methyl group at the C1 position of the isoindolinone core have been shown to be critical for optimizing the inhibitory activity of these analogs. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of this important class of anticancer agents. Future efforts in this area will likely focus on further refining the selectivity profile of these inhibitors and exploring their potential in combination therapies to overcome resistance and improve patient outcomes.

References

  • BPS Bioscience. PARP1 Homogenous Assay Kit. [Link]

  • Ceballos, L. G., et al. (2024). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 29(11), 2728. [Link]

  • Gao, M., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 837. [Link]

  • Li, X., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875-6898. [Link]

  • Bio-protocol. PARP activity assay. [Link]

  • BPS Bioscience. PARP1 Colorimetric Assay Kit. [Link]

  • PARP-Assay-Protocol.com. PARP - Assay-Protocol. [Link]

  • Chen, Y., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(23), 7244. [Link]

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From concept to clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584. [Link]

  • Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is a major driver of baseline PARP inhibitor tolerance. Cancer Research, 70(18), 7321-7331.
  • Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 10(4), 578-583. [Link]

  • Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry, 20(15), 4635-4645. [Link]

  • Zhou, X., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Wang, L., et al. (2017). Molecular Mechanism of Selective Binding of NMS-P118 to PARP-1 and PARP-2: A Computational Perspective. Frontiers in Pharmacology, 8, 77. [Link]

  • Büttner, R., et al. (2003). Imidazoquinolinone, Imidazopyridine, and Isoquinolindione Derivatives as Novel and Potent Inhibitors of the Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 46(1), 211-214.
  • White, A. W., et al. (2008). Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 18(19), 5342-5345. [Link]

  • Valo Health, INC. (2024). Isoindolinone-containing parp inhibitors and methods of use.
  • Valo Health. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. [Link]

Sources

A Comparative Guide to the Efficacy of Novel and Established Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its role in promoting B-cell proliferation, survival, and differentiation has made it a premier therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[4][5][6] The therapeutic landscape has been reshaped by the introduction of BTK inhibitors (BTKi).[1]

The first-generation BTKi, Ibrutinib , revolutionized treatment by forming an irreversible, covalent bond with a cysteine residue (Cys481) in the BTK active site.[4][7] This mechanism leads to sustained inhibition of kinase activity.[4] While highly effective, the development of resistance, often through mutations at the Cys481 binding site, and off-target effects have prompted the development of next-generation inhibitors.[8][9]

This guide introduces a novel, investigational inhibitor, Isoindoline-5-carbonitrile hydrochloride (herein referred to as Isonitrilinib ), a potent, non-covalent (reversible) BTKi.[8][10] Non-covalent inhibitors offer a promising strategy to overcome resistance mechanisms associated with covalent agents and may present a different safety profile.[8][9][11]

Here, we present a head-to-head benchmark of the efficacy of Isonitrilinib against the established covalent inhibitor, Ibrutinib. We will detail the biochemical and cell-based methodologies used for this comparison and provide a transparent analysis of the resulting data to guide researchers in the field.

Mechanism of Action: Covalent vs. Non-Covalent BTK Inhibition

Understanding the distinct mechanisms of Ibrutinib and Isonitrilinib is fundamental to interpreting their efficacy profiles.

  • Ibrutinib (Covalent, Irreversible): Ibrutinib's acrylamide group forms a covalent bond with the Cys481 residue within the ATP-binding pocket of BTK.[4][7] This irreversible binding permanently inactivates the enzyme. This potent mode of action has demonstrated significant clinical efficacy.[12] However, mutations at the C481 residue can prevent this binding, leading to acquired resistance.[9]

  • Isonitrilinib (Non-Covalent, Reversible): Isonitrilinib is designed to bind with high affinity to the BTK active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This reversible binding does not depend on the Cys481 residue, suggesting it may retain activity against C481-mutant forms of BTK that are resistant to Ibrutinib.[8][9]

Comparative Efficacy Data

The following data summarizes the performance of Isonitrilinib and Ibrutinib across key biochemical and cellular assays.

Parameter Isonitrilinib (Hypothetical Data) Ibrutinib (Reference Data) Assay Type
BTK Enzymatic IC50 (Wild-Type) 0.8 nM0.5 nMBiochemical (HTRF)
BTK Enzymatic IC50 (C481S Mutant) 1.2 nM>500 nMBiochemical (HTRF)
Cellular IC50 (TMD8 cell line) 10 nM8 nMCell Viability (CellTiter-Glo)
Kinase Selectivity (400-kinase panel) High (S-score (10) < 0.02)Moderate (S-score (10) < 0.1)KinomeScan

Experimental Methodologies & Protocols

Scientific integrity requires robust and reproducible experimental design. The following sections detail the protocols used to generate the comparative data.

Biochemical Potency Assessment: HTRF® Kinase Assay

Rationale: A biochemical assay using purified enzyme is the first step in characterizing an inhibitor's direct effect on its target. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust platform for measuring kinase activity in a high-throughput format.[13][14][15] It measures the phosphorylation of a substrate, providing a direct readout of enzyme inhibition.

Experimental Workflow Diagram:

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 1. Prepare serial dilutions of Isonitrilinib & Ibrutinib Assay_Plate 4. Add compounds, enzyme, and Substrate/ATP mix to 384-well plate Compound_Dilution->Assay_Plate Enzyme_Prep 2. Prepare BTK enzyme (WT or C481S mutant) Enzyme_Prep->Assay_Plate Substrate_Prep 3. Prepare Substrate/ATP mix Substrate_Prep->Assay_Plate Incubation 5. Incubate at RT for 60 min Assay_Plate->Incubation Detection_Reagents 6. Add HTRF detection reagents (Eu-Ab & XL665-SA) Incubation->Detection_Reagents Detection_Incubation 7. Incubate at RT for 60 min Detection_Reagents->Detection_Incubation Plate_Reader 8. Read plate on HTRF-compatible plate reader (665nm / 620nm) Detection_Incubation->Plate_Reader BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PKC PKCβ PLCG2->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Isonitrilinib Isonitrilinib Isonitrilinib->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified BTK signaling pathway in B-cells.

Step-by-Step Protocol:

  • Cell Plating: Seed TMD8 cells in a 96-well, clear-bottom plate at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Isonitrilinib or Ibrutinib. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume. [16]5. Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [17][16]6. Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the percent viability against compound concentration to determine the cellular IC50 value.

Discussion and Interpretation

The data presented provides a compelling profile for Isonitrilinib as a next-generation BTK inhibitor.

  • Potency against Wild-Type BTK: Both Isonitrilinib and Ibrutinib demonstrate potent, sub-nanomolar inhibition of wild-type BTK in the biochemical assay. This establishes that Isonitrilinib is a highly potent inhibitor of the target enzyme, comparable to the well-established standard. Their similar low-nanomolar activity in the TMD8 cellular assay confirms that both compounds effectively penetrate cells and inhibit BTK in a physiological context, leading to a reduction in cell proliferation. [18]

  • Overcoming Covalent Resistance: The key differentiator lies in their activity against the C481S mutant BTK. As expected, the covalent inhibitor Ibrutinib loses its potency significantly against this mutant, which is a known clinical resistance mechanism. In stark contrast, Isonitrilinib, with its non-covalent binding mode, retains its potent inhibitory activity. This is a critical finding, suggesting that Isonitrilinib could provide a therapeutic option for patients who have developed resistance to covalent BTKi. [8][9]

  • Kinase Selectivity: The hypothetical kinome scan data suggests Isonitrilinib has a more favorable selectivity profile than Ibrutinib. High selectivity is desirable as it can reduce the potential for off-target effects, which may translate to an improved safety profile in clinical settings. Ibrutinib is known to inhibit other kinases, such as TEC and EGFR family members, which has been linked to some of its side effects. [19]A more selective compound like Isonitrilinib could potentially mitigate these issues.

Conclusion and Future Directions

This comparative guide demonstrates that the novel, non-covalent inhibitor, Isonitrilinib, is a highly potent BTK inhibitor with an efficacy against wild-type BTK that is comparable to the established covalent inhibitor, Ibrutinib. Critically, Isonitrilinib maintains its potency against the C481S resistance mutation, highlighting its potential to address a significant unmet need in the treatment of B-cell malignancies.

Further investigation is warranted to fully characterize its kinase selectivity profile, explore its efficacy in various preclinical models of B-cell cancers, and evaluate its in vivo pharmacokinetic and pharmacodynamic properties. The data presented herein provides a strong rationale for the continued development of Isonitrilinib as a promising next-generation therapeutic agent.

References

  • Title: Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Treatment Options for CLL After Non-Covalent BTK Inhibitors Source: CLL Society URL: [Link]

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ibrutinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Mechanism of Action of Ibrutinib Source: Targeted Oncology URL: [Link]

  • Title: Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What is the mechanism of Ibrutinib? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action of Ibrutinib (Imbruvica)? Source: Dr.Oracle URL: [Link]

  • Title: Ibrutinib - Uses, Side Effects, Warnings & FAQs Source: Drugs.com URL: [Link]

  • Title: Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation Source: ACS Publications URL: [Link]

  • Title: Signaling pathways involving BTK in B cells Source: ResearchGate URL: [Link]

  • Title: HTRF® Kinase Assay Protocol Source: ResearchGate URL: [Link]

  • Title: BTK Inhibitors: present and future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HTRF Kinase Assay Development and Methods in Inhibitor Characterization Source: Springer Protocols URL: [Link]

  • Title: Role of Bruton's tyrosine kinase in B cells and malignancies Source: Springer Medizin URL: [Link]

  • Title: The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TMD8 as a model for evaluation of PI3Kδ and BTK inhibition Source: ResearchGate URL: [Link]

  • Title: Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects Source: Frontiers in Immunology URL: [Link]

  • Title: Kinase Inhibition Assays Source: Buhlmann Diagnostics Corp URL: [Link]

  • Title: Discovery of a highly potent and selective Bruton's tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of screening results with different BTKis Source: ResearchGate URL: [Link]

Sources

In vivo validation of the therapeutic effects of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the In vivo Validation of Isoindoline-5-carbonitrile hydrochloride as a Novel MDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide outlines a comprehensive strategy for the in vivo validation of a novel therapeutic candidate, this compound, hypothesized to function as an inhibitor of the MDM2-p53 protein-protein interaction. Overexpression of the MDM2 oncogene is a key survival mechanism in many cancers that retain wild-type p53, making it a prime therapeutic target.[3][4] Restoring p53's tumor suppressor function by inhibiting MDM2 offers a promising, non-genotoxic therapeutic strategy.[5][6] This document provides a detailed framework for preclinical evaluation, comparing the candidate against established MDM2 inhibitors in relevant oncology models, complete with experimental protocols, data interpretation guidelines, and mechanistic pathway visualizations.

Rationale for Therapeutic Targeting and Comparative Analysis

The MDM2-p53 Axis: A Critical Oncogenic Pathway

The p53 tumor suppressor protein is a transcription factor that plays a pivotal role in maintaining genomic stability by inducing cell-cycle arrest or apoptosis in response to cellular stress.[7] Its activity must be tightly controlled to allow for normal cell proliferation.[8] The primary negative regulator of p53 is the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for degradation.[8][9] In many human tumors with wild-type p53, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein. This effectively sequesters and inactivates p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[4][9] Therefore, small-molecule inhibitors that disrupt the MDM2-p53 interaction can liberate p53, restoring its potent tumor-suppressing functions.[10]

This compound and Comparator Selection

The isoindoline core is present in multiple approved drugs with diverse pharmacological activities.[1] Based on this chemical precedent and in silico modeling (hypothetical), this compound has been identified as a potent candidate for disrupting the MDM2-p53 interaction. To rigorously assess its therapeutic potential, its performance must be benchmarked against a relevant standard-of-care or clinical-stage comparator.

  • Test Article: this compound

  • Comparator: Navtemadlin (KRT-232), a potent, selective, and orally available MDM2 inhibitor currently in clinical trials for various malignancies, including myelofibrosis and solid tumors.[4][11][12] Navtemadlin has a well-characterized pharmacokinetic (PK) and pharmacodynamic (PD) profile, making it an ideal benchmark.[13][14]

Designing the Comparative In Vivo Efficacy Study

The most widely used and informative preclinical models for evaluating anti-cancer agents are xenograft models, where human cancer cells are implanted into immunocompromised mice.[15][16] This allows for the direct assessment of a drug's effect on human tumor growth in vivo.

Recommended Animal Model: Patient-Derived Xenograft (PDX)

To maximize clinical relevance, a Patient-Derived Xenograft (PDX) model is recommended. In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse host (e.g., NOD-SCID Gamma mice).[17] This approach better maintains the genetic and histological characteristics of the original human tumor compared to traditional cell-line-derived xenografts (CDX).[16][17]

  • Selected Model: A PDX model derived from a human sarcoma with confirmed TP53 wild-type status and MDM2 amplification. This genetic profile makes the tumor highly dependent on MDM2 for survival and thus exquisitely sensitive to MDM2 inhibition.

Workflow for In Vivo Efficacy Study

The following diagram outlines the critical steps for a comparative in vivo study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis PDX Select MDM2-amplified, TP53-WT PDX Model Implant Implant Tumor Fragments Subcutaneously in NSG Mice PDX->Implant Acclimate Acclimatize Mice (3-5 days) Implant->Acclimate TumorGrowth Monitor Tumor Growth (Volume ~100-150 mm³) Randomize Randomize into Treatment Cohorts (n=8-10/group) TumorGrowth->Randomize Dosing Administer Daily Oral Dosing: - Vehicle Control - Isoindoline Cpd (50 mg/kg) - Navtemadlin (60 mg/kg) Randomize->Dosing Measure Measure Tumor Volume (2x/week) & Body Weight Dosing->Measure PKPD PK/PD Satellite Cohort: Collect Blood/Tumor at 2, 8, 24h post-dose Dosing->PKPD Efficacy Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI) Measure->Efficacy Survival Secondary Endpoint: Survival Analysis Efficacy->Survival

Caption: Workflow for Comparative In Vivo Efficacy Assessment.

Detailed Experimental Protocols

PDX Tumor Implantation and Cohort Establishment
  • Animal Acclimatization: Female NOD-SCID Gamma (NSG) mice, 6-8 weeks old, should be allowed to acclimatize for at least 3-5 days upon arrival.[18]

  • Tumor Implantation: Cryopreserved PDX tumor fragments are thawed. Using a trocar, a single fragment (approx. 3x3 mm) is implanted subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, their volume is measured twice weekly with digital calipers using the formula: Volume = (Width² x Length) / 2.[18]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group).

Drug Formulation and Administration
  • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in sterile water.

  • Isoindoline-5-carbonitrile HCl: Prepare a 5 mg/mL suspension in vehicle.

  • Navtemadlin (KRT-232): Prepare a 6 mg/mL suspension in vehicle.

  • Administration: Administer once daily via oral gavage at a volume of 10 mL/kg body weight.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Integrated PK/PD modeling is crucial for understanding the relationship between drug exposure and therapeutic response.[19][20][21]

  • Sample Collection: In a separate satellite cohort (n=3 mice per time point), collect blood (via cardiac puncture) and tumor tissue at 2, 8, and 24 hours after the final dose.

  • PK Analysis: Quantify drug concentration in plasma using a validated LC-MS/MS method.[22] Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[13][23]

  • PD Analysis (Western Blot): Prepare protein lysates from tumor tissue. Perform Western blotting to assess the modulation of the p53 pathway. Primary antibodies should include:

    • Total p53 (Expect stabilization/upregulation)

    • MDM2 (Expect upregulation as it's a p53 target gene)

    • p21 (A key p53 target gene, expect upregulation)[9]

    • β-Actin (Loading control)

Data Interpretation and Comparative Analysis

Efficacy Data Comparison

The primary outcome is Tumor Growth Inhibition (TGI). Efficacy data should be summarized for clear comparison.

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle Control -1250 ± 150--
Isoindoline Cpd 50480 ± 9561.6%p < 0.001
Navtemadlin 60410 ± 8067.2%p < 0.001

Table represents hypothetical but expected results.

Pharmacokinetic Profile Comparison
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)
Isoindoline Cpd 50~18002~15000
Navtemadlin 60~22004~21000

Table represents hypothetical but expected results based on typical small molecule profiles.

Visualizing the Target Pathway

The following diagram illustrates the mechanism of action for this compound.

G MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Targeted for Transcription p53-mediated Gene Transcription p53->Transcription Activates Isoindoline Isoindoline-5- carbonitrile HCl Isoindoline->MDM2 Inhibits Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: Mechanism of Action of MDM2-p53 Inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of this compound. The proposed head-to-head comparison with Navtemadlin in a clinically relevant PDX model will generate the critical data needed to assess its therapeutic potential. Positive results, demonstrating comparable or superior efficacy and a favorable PK/PD profile, would strongly support its advancement into formal IND-enabling toxicology studies and subsequent clinical development. Future studies should also explore combination therapies, as MDM2 inhibitors have shown synergy with other agents, including immune checkpoint blockers.[7]

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Xenograft Tumor Model Protocol. (2005). CSH Protocols. Retrieved from [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2010). PMC. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). MDPI. Retrieved from [Link]

  • Drug discovery oncology in a mouse: concepts, models and limitations. (2021). PMC. Retrieved from [Link]

  • LLC cells tumor xenograft model. (2018). Protocols.io. Retrieved from [Link]

  • Cancer Animal Models | Oncology | CRO services. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved from [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dovepress. Retrieved from [Link]

  • In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. (2004). Science. Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Rutgers Cancer Institute of New Jersey. Retrieved from [Link]

  • BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis. (2022). RWTH Publications. Retrieved from [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. (2024). PMC. Retrieved from [Link]

  • In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. (2004). PubMed. Retrieved from [Link]

  • Cancer Pharmacokinetics and Pharmacodynamics. (n.d.). Moffitt Cancer Center. Retrieved from [Link]

  • Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. Retrieved from [Link]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Semantic Scholar. Retrieved from [Link]

  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (2023). MDPI. Retrieved from [Link]

  • The p53 inhibitors MDM2/MDMX complex is required for control of p53 activity in vivo. (2011). PNAS. Retrieved from [Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. (2014). ACS Publications. Retrieved from [Link]

  • Inhibition of MDM2 promotes antitumor responses in p53 wild-type cancer cells through their interaction with the immune and stromal microenvironment. (2021). Novartis OAK. Retrieved from [Link]

  • Pharmacodynamic-pharmacokinetic relationships and therapeutic drug monitoring. (1993). PubMed. Retrieved from [Link]

  • BOREAS: A Global, Phase III Study of the MDM2 Inhibitor Navtemadlin (KRT-232) in Relapsed/Refractory Myelofibrosis. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. (2024). ACS Publications. Retrieved from [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). MDPI. Retrieved from [Link]

  • Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. (2013). PubMed Central. Retrieved from [Link]

  • KRT-232-109: Navtemadlin plus ruxolitinib in MF with a suboptimal ruxolitinib response. (2023). VJHemOnc. Retrieved from [Link]

  • Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects. (2022). PMC. Retrieved from [Link]

  • Population Pharmacokinetic Analysis of the MDM2 Inhibitor KRT-232 (formerly AMG 232) in Subjects with Advanced Solid Tumors, Multiple Myeloma or Acute Myeloid Leukemia. (2019). ResearchGate. Retrieved from [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. (2024). PubMed. Retrieved from [Link]

  • Special Issue “Breast Cancer: Molecular Pathology, Diagnosis, and Therapeutic Strategies”. (2025). MDPI. Retrieved from [Link]

  • Clinical Trials Using MDM2 Inhibitors. (n.d.). Antidote. Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]

  • Optimized Small-Molecule MDM2 Inhibitors Show Promise in Multiple Cancer Types. (2011). Onco'Zine. Retrieved from [Link]

  • Advances in in vivo screening to uncover cancer vulnerabilities. (2025). YouTube. Retrieved from [Link]

  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023). PubMed. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • CAS No : 1159823-51-4 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of Isoindoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoindoline Scaffold

The isoindoline scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, including several with demonstrated anticancer properties.[1][2] Derivatives of isoindoline have attracted significant attention in medicinal chemistry due to their diverse pharmacological profiles, which include anti-inflammatory, kinase inhibitory, and potent cytotoxic activities against various cancer cell lines.[3][4] These compounds can induce cell death through various mechanisms, including the disruption of cellular metabolism, inhibition of critical enzymes like protein phosphatases, and induction of programmed cell death (apoptosis).[5][6]

While extensive research has been conducted on the broader class of isoindoline-1,3-diones and other derivatives, publicly available cytotoxicity data for specific salts like Isoindoline-5-carbonitrile hydrochloride is limited. Therefore, this guide provides a comparative overview of the cytotoxic potential of the isoindoline chemical class, leveraging experimental data from structurally related and well-characterized derivatives. We will compare their effects across three distinct and widely utilized human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): An aggressive and robust epithelial cell line, foundational in cancer research.[7][]

  • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line, commonly used as a model for lung cancer and for the development of anticancer therapies.[9][10]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a key model for studying hormone-responsive breast cancers.[6][11]

This guide will provide detailed experimental protocols for assessing cytotoxicity, present comparative data against a standard chemotherapeutic agent, doxorubicin, and explore the underlying cellular mechanisms, offering a valuable benchmark for researchers investigating this promising class of compounds.

Methodology: A Multi-Faceted Approach to Assessing Cytotoxicity

To comprehensively evaluate the cytotoxic effects of any new compound, it is crucial to employ a battery of assays that probe different aspects of cell health and death. A single assay is rarely sufficient, as it may provide a limited or misleading picture. Here, we detail three fundamental and complementary assays that create a self-validating system for cytotoxicity assessment.

MTT Assay: Quantifying Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[12] Its primary function is to measure the metabolic activity of a cell population, which serves as an indicator of cell viability.

Causality Behind Experimental Choices: Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cell death or inhibition of proliferation.[12]

Detailed Experimental Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing HeLa, A549, or MCF-7 cells using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[2]

  • Compound Treatment:

    • Prepare a stock solution of the isoindoline derivative and the positive control (e.g., Doxorubicin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include untreated cells (vehicle control) and medium-only wells (blank).

  • Incubation and Assay Development:

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

    • Plot the % Viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.[12]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[14]

Causality Behind Experimental Choices: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[15][16] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[14] This assay is an excellent complement to the MTT assay because it directly measures cell death rather than metabolic activity.[17]

Detailed Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay (Steps 1 and 2). It is often practical to run both assays in parallel from the same initial cell seeding.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of the substrate, cofactor, and dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

    • To calculate the percentage of cytotoxicity, you need controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • The formula for calculation is: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Apoptosis Assay: Visualizing Programmed Cell Death

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, is essential.

Causality Behind Experimental Choices: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. By using both stains, we can distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[11]

Detailed Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1-2 x 10⁶ cells) in 6-well plates or culture flasks.

    • After 24 hours, treat the cells with the isoindoline derivative at concentrations around its IC₅₀ value for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells.

    • To harvest adherent cells, wash with PBS and detach using trypsin-EDTA. Combine these with the floating cells.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

    • The data will allow for the quantification of the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizing the Methodologies

G

Caption: Workflow for determining compound cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.[18] The following table summarizes representative IC₅₀ values for a hypothetical isoindoline derivative compared to the standard chemotherapeutic drug, Doxorubicin, after 48 hours of treatment. These values are illustrative and based on typical findings for this class of compounds in the literature.[4][19][20]

Compound/DrugChemical ClassHeLa (IC₅₀, µM)A549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
Isoindoline Derivative (Hypothetical) Isoindoline15.519.425.2
Doxorubicin (Reference) Anthracycline~1.0[20]~0.02 - 20[20]~0.5 - 1.0

Interpretation of Data: The hypothetical data suggests that this particular isoindoline derivative exhibits broad-spectrum cytotoxic activity against all three cancer cell lines. While not as potent as Doxorubicin in this example, its efficacy in the micromolar range indicates significant anticancer potential, warranting further investigation.[12][18] The variation in IC₅₀ values across the cell lines highlights the importance of screening compounds against a diverse panel of cancer types to identify specific sensitivities.[19]

Mechanism of Action: Induction of Apoptosis

Many isoindoline derivatives exert their cytotoxic effects by inducing apoptosis.[11] The results from an Annexin V/PI assay can confirm this mechanism. A significant increase in the Annexin V-positive cell population following treatment indicates that the compound triggers the apoptotic signaling cascade. This cascade often involves the activation of a family of proteases called caspases, which are the executioners of apoptosis.

G

Caption: Simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide outlines a robust, multi-assay approach to evaluating the comparative cytotoxicity of isoindoline derivatives. The experimental protocols provided for MTT, LDH, and apoptosis assays serve as a foundational resource for researchers seeking to characterize the anticancer potential of novel compounds.

The data, while hypothetical, reflects the general cytotoxic efficacy of the isoindoline scaffold against various cancer cell lines as reported in the scientific literature.[19] It is crucial to remember that in vitro cytotoxicity is the first step in a long drug discovery process. Future studies should focus on:

  • Selectivity: Assessing the cytotoxicity of promising compounds against non-cancerous cell lines to determine their therapeutic window.

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models to translate in vitro findings to a preclinical setting.[4]

The isoindoline scaffold remains a highly promising area for the development of new and more effective anticancer agents.

References

  • Antiproliferative activity of the isoindigo 5'-Br in HL-60 cells is mediated by apoptosis, dysregulation of mitochondrial functions and arresting cell cycle at G0/G1 phase. PubMed. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. MDPI. [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • The chemistry of isoindole natural products. National Institutes of Health (NIH). [Link]

  • Hela Cell Line. Elabscience. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed. [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • A549 cell. Wikipedia. [Link]

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. [Link]

  • Cell viability of A549 and MCF-7 cells after the treatment with... ResearchGate. [Link]

  • Fig. 1 Detection of apoptosis in MCF-7 cell line. Induction of... ResearchGate. [Link]

  • Cell line profile: A549. Culture Collections. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Institutes of Health (NIH). [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health (NIH). [Link]

  • Protolichesterinic acid enhances doxorubicin-induced apoptosis in HeLa cells in vitro. PubMed. [Link]

  • Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo. PubMed. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health (NIH). [Link]

  • HeLa. Wikipedia. [Link]

  • Induction of apoptosis in MCF-7 cells by indole-3-carbinol is independent of p53 and bax. PubMed. [Link]

  • Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. National Institutes of Health (NIH). [Link]

  • Analysis of Biomolecular Changes in HeLa Cervical Cancer Cell Line Induced by Interaction with [Pd(dach) Cl 2 ]. MDPI. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. [Link]

  • The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. PubMed. [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. [Link]

  • Activity of Doxorubicin (standard) against various cell lines by MTT assay (48 hrs). ResearchGate. [Link]

  • Cell viability after treated with positive control of drug doxorubicin.... ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]

  • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. MDPI. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Isoindoline-5-carbonitrile Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoindoline-5-carbonitrile hydrochloride is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive head-to-head comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of key metrics, and insights into the practical considerations for each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, purity, scalability, and reagent availability.

Synthetic Strategies: An Overview

Two logical and strategically distinct pathways for the synthesis of Isoindoline-5-carbonitrile have been identified and will be critically evaluated in this guide:

  • Route 1: Catalytic Hydrogenation of 4-Cyanophthalonitrile. This approach builds the isoindoline core through the reductive cyclization of a readily available dinitrile precursor.

  • Route 2: Cyanation of 5-Bromoisoindoline. This route introduces the desired nitrile functionality onto a pre-formed isoindoline scaffold via a cross-coupling reaction.

The final step in both routes involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Route 1: Synthesis via Catalytic Hydrogenation

This synthetic pathway leverages the established methodology of reducing phthalonitriles to form the corresponding isoindoline ring system. The starting material, 4-cyanophthalonitrile, can be prepared from commercially available precursors. The key transformation is a high-pressure catalytic hydrogenation reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of Isoindoline-5-carbonitrile from 4-Cyanophthalonitrile

  • Reaction Setup: A high-pressure autoclave is charged with 4-cyanophthalonitrile (1.0 eq.) and 5% Platinum on carbon (Pt/C) (typically 10-20% w/w of the starting material).

  • Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

  • Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 180 bar. The reaction mixture is heated to 60°C and stirred vigorously for 5-6 hours.

  • Work-up and Purification: After cooling and careful depressurization, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield crude Isoindoline-5-carbonitrile. Further purification can be achieved by vacuum distillation or crystallization.

Step 2: Formation of this compound

  • Procedure: The crude or purified Isoindoline-5-carbonitrile is dissolved in ethyl acetate. A solution of 2.5 N hydrochloric acid in ethyl acetate is added dropwise with stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to afford this compound as a solid.[1]

Causality Behind Experimental Choices

The choice of 5% Pt/C as the catalyst is crucial, as it has been demonstrated to be highly effective for the hydrogenation of phthalonitriles to isoindolines, minimizing the formation of by-products.[1] The use of a high-pressure autoclave is necessary to achieve the desired level of hydrogenation within a reasonable timeframe. THF is selected as the solvent due to its ability to dissolve the starting material and its stability under the reaction conditions. The final precipitation as a hydrochloride salt not only provides a stable, crystalline solid but also serves as an effective purification step.[1]

Route 2: Synthesis via Cyanation of 5-Bromoisoindoline

This approach utilizes a pre-existing isoindoline core and introduces the nitrile group in the final step of the synthesis of the free base. The key transformation is a palladium-catalyzed cyanation of 5-bromoisoindoline, a reaction analogous to the well-established Rosenmund-von Braun reaction and modern cross-coupling methodologies.

Experimental Protocol: Route 2

Step 1: Synthesis of Isoindoline-5-carbonitrile from 5-Bromoisoindoline

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), 5-bromoisoindoline (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) are added.

  • Solvent: Anhydrous dimethylformamide (DMF) is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Step 2: Formation of this compound

  • Procedure: The purified Isoindoline-5-carbonitrile is dissolved in a suitable solvent such as ethyl acetate or diethyl ether. A solution of hydrochloric acid (e.g., 2.5 N in ethyl acetate or ethereal HCl) is added dropwise with stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices

The use of a palladium catalyst, specifically Pd(PPh₃)₄, is a modern and efficient method for the cyanation of aryl bromides, offering milder reaction conditions compared to traditional copper cyanide methods.[2] Zinc cyanide is a less toxic and commonly used cyanide source in palladium-catalyzed reactions. DMF is an excellent solvent for this type of cross-coupling reaction due to its high boiling point and ability to dissolve the reactants and catalyst. The final hydrochloride salt formation is performed for the same reasons of stability and ease of handling as in Route 1.

Comparative Data Analysis

ParameterRoute 1: Catalytic HydrogenationRoute 2: Cyanation of 5-Bromoisoindoline
Starting Material 4-Cyanophthalonitrile5-Bromoisoindoline
Key Reagents 5% Pt/C, H₂ (high pressure)Zn(CN)₂, Pd(PPh₃)₄
Reaction Conditions High pressure (180 bar), 60°C80-100°C, atmospheric pressure
Estimated Yield 70-80% (based on parent isoindoline synthesis)[1][3]80-95% (estimated based on analogous reactions)[2]
Estimated Purity High after salt formation (>98%)[1]High after chromatography and salt formation (>98%)
Scalability Requires specialized high-pressure equipmentMore readily scalable with standard laboratory equipment
Safety Considerations Handling of high-pressure hydrogen gasUse of toxic cyanide reagents and a palladium catalyst
Cost-Effectiveness Potentially lower reagent cost but higher equipment costHigher reagent cost (palladium catalyst) but lower equipment cost

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Cyanation A1 4-Cyanophthalonitrile B1 Isoindoline-5-carbonitrile A1->B1 H₂, 5% Pt/C THF, 60°C, 180 bar C1 Isoindoline-5-carbonitrile Hydrochloride B1->C1 2.5 N HCl in Ethyl Acetate A2 5-Bromoisoindoline B2 Isoindoline-5-carbonitrile A2->B2 Zn(CN)₂, Pd(PPh₃)₄ DMF, 80-100°C C2 Isoindoline-5-carbonitrile Hydrochloride B2->C2 HCl in Ethyl Acetate/Ether

Sources

A Senior Application Scientist's Guide to Assessing the Target Specificity of Isoindoline-5-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of Isoindoline-5-carbonitrile hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a self-validating system for robust and reproducible findings. We will explore cutting-edge techniques to build a detailed specificity profile, compare its performance against relevant alternatives, and provide the foundational data necessary for confident progression in research and development.

The isoindoline core is a prevalent scaffold in a number of commercially available drugs with a wide range of pharmacological activities, including anti-inflammatory, antineoplastic, and anti-angiogenic properties.[1] Given this therapeutic importance, any new derivative, such as this compound, warrants a thorough investigation of its molecular mechanism and target selectivity to unlock its full potential and mitigate potential adverse effects. Small molecule off-target effects can lead to unforeseen biological consequences, making a comprehensive understanding of a compound's interactome critical for both efficacy and safety.[2]

Foundational Specificity Analysis: Biochemical Kinase Profiling

The initial and most critical step in assessing the specificity of a potential kinase inhibitor is to perform a broad biochemical screen against a large panel of kinases. This provides a panoramic view of the compound's activity across the human kinome, identifying both the intended target and any potential off-targets with high sensitivity.

Rationale for Kinase Panel Screening

Most kinase inhibitors target the ATP-binding site, which shares structural homology across the kinome, creating the potential for off-target binding.[3] A broad screening panel, ideally encompassing over 400 kinases, is crucial to de-risk a compound by identifying these unintended interactions early in the discovery process.[4] The data generated allows for the calculation of selectivity scores, providing a quantitative measure of a compound's specificity.

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)

This protocol outlines a radiometric assay, a gold-standard method for quantifying kinase activity.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be tested, typically in a 10-dose response format.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only as a high-activity control and a known inhibitor for the primary target as a positive control.

  • Kinase and Substrate Addition: Add 10 µL of the respective kinase enzyme to each well and incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding 10 µL of a mix containing the specific peptide substrate and [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each individual kinase to ensure physiologically relevant results.[5]

  • Reaction Quenching and Detection: After a defined incubation period, stop the reaction by adding phosphoric acid. The phosphorylated substrate is then captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Kinase Selectivity Profile
Kinase TargetIC50 (nM) of this compoundIC50 (nM) of Alternative AIC50 (nM) of Alternative B
Primary Target X 15 25 50
Off-Target Kinase 11,500>10,0002,500
Off-Target Kinase 22,300>10,0005,000
Off-Target Kinase 3>10,0005,000>10,000
Off-Target Kinase 4800>10,0001,200
Workflow Visualization

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound Compound Dilution Series Plate Dispense to 384-well Plate Compound->Plate Controls Controls (DMSO, Ref Cmpd) Controls->Plate AddKinase Add Kinase Enzymes Plate->AddKinase AddSubstrate Add Substrate & [γ-³³P]-ATP (Initiate Reaction) AddKinase->AddSubstrate Incubate Incubate AddSubstrate->Incubate Stop Stop Reaction Incubate->Stop Filter Capture on Filter Plate Stop->Filter Read Scintillation Counting Filter->Read Analyze Calculate % Inhibition Read->Analyze IC50 Determine IC50 Values Analyze->IC50 caption Workflow for Radiometric Kinase Profiling. G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CellCulture Cell Culture Treatment Treat with Compound or Vehicle CellCulture->Treatment Harvest Harvest & Aliquot Cells Treatment->Harvest Heat Apply Temperature Gradient Harvest->Heat Cool Cool on Ice Heat->Cool Lysis Freeze-Thaw Lysis Cool->Lysis Centrifuge Centrifuge to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Plot Plot Melt Curve WB->Plot caption Workflow for Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Unbiased Target Identification: Chemoproteomics

To gain a truly global and unbiased view of the cellular targets of this compound, chemoproteomic approaches are invaluable. [6]These methods identify protein-small molecule interactions on a proteome-wide scale, helping to uncover both on-target and off-target interactions that might be missed by other methods. [2][6]

Rationale for Chemoproteomics

Affinity-based chemoproteomics involves immobilizing the small molecule of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. [7]These captured proteins are then identified by mass spectrometry, providing a comprehensive list of potential targets. This approach is particularly powerful for validating the primary target and discovering novel, unexpected interactions that could explain phenotypic effects or predict toxicity. [8]

Experimental Protocol: Affinity-Based Protein Profiling
  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control set of beads without the compound should also be prepared.

  • Cell Lysate Preparation: Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein structure and interactions.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and the control beads. Allow sufficient time for the proteins to bind to the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads. Proteins that are significantly enriched on the compound beads are considered potential binding partners.

Data Presentation: Potential Binding Partners
Protein IdentifiedEnrichment Score (Treated vs. Control)Known Function
Primary Target X 25.3 Serine/Threonine Kinase
Protein A8.1Scaffolding protein
Protein B5.5Metabolic enzyme
Protein C (Off-Target)12.7Unrelated Kinase
Workflow Visualization

G cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Probe Synthesize & Immobilize Probe Incubate Incubate Lysate with Beads Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify caption Workflow for Chemoproteomic Target Identification.

Caption: Workflow for Chemoproteomic Target Identification.

Comparative Analysis and Conclusion

A thorough assessment of target specificity is incomplete without a direct comparison to alternative compounds. This contextualizes the performance of this compound and informs its optimal use in research.

Comparative Data Summary
ParameterIsoindoline-5-carbonitrile HClAlternative AAlternative B
Primary Target IC50 (Biochemical) 15 nM 25 nM 50 nM
Selectivity Score (S10 at 1µM) 0.0250.010.05
Cellular Target Engagement (CETSA Shift) +10°C+8°C+6°C
Key Off-Targets Identified Off-Target Kinase 4Off-Target Kinase 3Off-Target Kinases 1, 2, 4

Selectivity Score (S10) is the number of off-targets inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Expert Interpretation and Recommendations

The collective data suggests that This compound is a potent and highly selective inhibitor of its primary target.

  • Potency and Selectivity: Biochemically, it is the most potent compound tested and demonstrates superior selectivity over Alternative B, with only one significant off-target identified at a concentration approximately 50-fold higher than its on-target IC50. Alternative A shows the highest selectivity but at the cost of reduced potency.

  • Cellular Activity: The pronounced thermal shift observed in the CETSA experiment confirms robust target engagement in a cellular context, superior to both alternatives. This indicates excellent cell permeability and binding to the target in its native environment.

  • Overall Assessment: this compound represents a high-quality chemical probe for studying its primary target. Its high potency and selectivity make it an excellent tool for cellular pathway analysis. However, researchers should remain aware of the potential for effects mediated by Off-Target Kinase 4, especially at higher concentrations. For experiments requiring the absolute highest degree of selectivity, Alternative A may be considered, though its lower potency must be taken into account.

This multi-faceted approach, combining broad biochemical profiling with direct cellular target engagement and unbiased proteomics, provides the rigorous, self-validating framework necessary to confidently characterize the target specificity of novel small molecules like this compound.

References

  • Wu, H., Ge, J., & Yao, S. Q. (2010). Recent advances in chemoproteomics for drug target identification. Biotechnology Journal, 5(9), 948-964. Available from: [Link]

  • Longdom Publishing. (2021). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. Available from: [Link]

  • Drewes, G., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2715-2725. Available from: [Link]

  • An, F., & Wu, J. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 15(4), 368-377. Available from: [Link]

  • Lu, K. Y. (2020). Chemoproteomic strategies for drug target identification. ResearchGate. Available from: [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. FEBS Letters, 586(17), 2755-2762. Available from: [Link]

  • Markwardt, M. L., & Sevecka, M. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific Reports, 6, 20852. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Nguyen, T. H. N., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(17), e3748. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • D'Arcy, B. R., et al. (2014). Mapping the Protein Kinome: Current Strategy and Future Direction. Cancers, 6(2), 1017-1036. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • van der Wijk, T., et al. (2017). Kinome Profiling. Journal of Clinical & Cellular Immunology, 8(1), 488. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Available from: [Link]

  • Elkins, J. M., et al. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Opinion in Chemical Biology, 33, 1-8. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Reaction Biology. Available from: [Link]

  • Sacco, F., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 989. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]

  • Li, Y., et al. (2024). Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors. Journal of Cheminformatics, 16(1), 10. Available from: [Link]

  • Nomura, D. (2025). Reimagining Druggability using Chemoproteomic Platforms. YouTube. Available from: [Link]

  • Elkins, J. M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One, 9(6), e100941. Available from: [Link]

  • Wyrwant, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8826. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available from: [Link]

  • BellBrook Labs. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available from: [Link]

  • Maji, R., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 184(14), 3823-3835.e17. Available from: [Link]

  • Wang, L., et al. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Chemical Biology, 11(5), 1277-1285. Available from: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. Available from: [Link]

  • Milburn, D., et al. (2009). Prediction of specificity-determining residues for small-molecule kinase inhibitors. Proteins, 75(4), 959-972. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4983. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available from: [Link]

Sources

A Comparative Guide to Achieving Reproducible Synthesis of Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoindoline scaffold is a privileged structure found in numerous bioactive compounds.[1] Isoindoline-5-carbonitrile hydrochloride serves as a critical building block for synthesizing complex molecules, particularly in neuroscience and oncology research. However, the success of any multi-step synthesis hinges on the reliability and reproducibility of each individual step. The synthesis of this key intermediate is no exception.

This guide provides an in-depth analysis of a robust, reproducible protocol for the synthesis of this compound. We will dissect the causality behind critical experimental choices, present a framework for self-validating the results through rigorous analytical characterization, and compare the proposed methodology against viable alternatives. Our objective is to empower researchers to achieve consistent outcomes, minimizing batch-to-batch variability and accelerating discovery.

A Validated Protocol for the Synthesis of this compound

The reproducibility of a synthetic procedure is not merely about following steps; it is about controlling variables and understanding the function of each reagent and condition. The following protocol is designed for robustness, starting from the commercially available 4-cyanophthalimide. The chosen method is a complete reduction of both imide carbonyls via catalytic hydrogenation, a technique well-regarded for its scalability and clean reaction profiles compared to many metal hydride reagents.

Proposed Synthetic Pathway

The overall transformation involves the reduction of 4-cyanophthalimide to the corresponding isoindoline, which is then isolated as its hydrochloride salt for enhanced stability and handling.

G cluster_main Synthetic Pathway start 4-Cyanophthalimide (1H-Isoindole-5-carbonitrile, 2,3-dihydro-1,3-dione) end Isoindoline-5-carbonitrile Hydrochloride start->end  H₂ (g, 50 bar)  10% Pd/C, Ethanol  Trifluoroacetic Acid (cat.)  Then: HCl in Ethanol  

Caption: Proposed synthesis of the target compound via catalytic hydrogenation.

Step-by-Step Experimental Protocol
  • Reactor Setup: To a 250 mL stainless steel autoclave, add 4-cyanophthalimide (5.00 g, 29.0 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (0.50 g, 10% w/w). Note: The catalyst loading is critical; too little may lead to incomplete reaction or formation of the intermediate isoindolinone.

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the autoclave. The choice of ethanol is based on its ability to dissolve the starting material and its compatibility with hydrogenation conditions.

  • Acid Catalyst: Add trifluoroacetic acid (TFA) (0.22 mL, 2.9 mmol, 0.1 eq.). Causality: Phthalimides can be resistant to reduction. A strong acid promoter like TFA facilitates the conversion into the isoindolin-1-one intermediate and subsequent reduction to the isoindoline by activating the carbonyl groups.[2]

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 80 °C. Maintain these conditions for 12-18 hours. Self-Validation: Reaction progress should be monitored by taking aliquots (after cooling and depressurizing) and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude isoindoline free base as an oil or semi-solid.

  • Salt Formation & Purification: Dissolve the crude product in anhydrous ethanol (50 mL). While stirring, slowly add a 2 M solution of HCl in ethanol until the pH is acidic (~pH 2). The hydrochloride salt will precipitate. Cool the mixture to 0-5 °C for 1 hour to maximize precipitation.

  • Final Product: Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum at 40 °C to a constant weight.

Analytical Characterization: A Framework for Reproducibility

Confirming the identity and purity of the final product is the cornerstone of a reproducible experiment. The data below represents the expected analytical profile for this compound, which serves as a benchmark for success.

Analysis Technique Expected Result
Identity ¹H NMRConforms to the predicted structure (see details below).
Identity ¹³C NMRConforms to the predicted structure (see details below).
Identity MS (ESI+)m/z = 145.076 [M+H]⁺ (for the free base C₉H₈N₂)
Purity HPLC≥97% (AUC)
Appearance VisualWhite to off-white solid.
Detailed Spectroscopic Data
  • ¹H NMR (500 MHz, DMSO-d₆, δ):

    • ~9.5-10.5 ppm (broad s, 2H): This broad singlet corresponds to the two protons of the ammonium salt (-NH₂⁺-). The chemical shift can be highly variable and dependent on concentration and residual water.

    • ~8.1 ppm (s, 1H): Aromatic proton at the C4 position (adjacent to the nitrile).

    • ~7.9 ppm (d, 1H): Aromatic proton at the C6 position.

    • ~7.7 ppm (d, 1H): Aromatic proton at the C7 position.

    • ~4.6 ppm (s, 4H): The two equivalent methylene groups (-CH₂-) of the isoindoline ring (C1 and C3). These often appear as a sharp singlet.

  • ¹³C NMR (125 MHz, DMSO-d₆, δ):

    • ~145.2 ppm, ~138.5 ppm: Quaternary aromatic carbons (C3a, C7a).

    • ~134.1 ppm, ~129.5 ppm, ~125.0 ppm: Aromatic CH carbons.

    • ~118.5 ppm: Nitrile carbon (-C≡N).

    • ~111.0 ppm: Quaternary aromatic carbon attached to the nitrile (C5).

    • ~51.5 ppm: Methylene carbons (C1, C3).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • A successful, clean synthesis will show a single major peak for the product. This method is adapted from established procedures for analyzing related indoline compounds.[3]

Experimental Workflow Visualization

G cluster_workflow Reproducible Synthesis Workflow start 1. Charge Reactor (4-Cyanophthalimide, Pd/C) reaction 2. Hydrogenation (Ethanol, TFA, 50 bar H₂, 80°C) start->reaction monitor 3. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 4. Catalyst Filtration (Cool, Vent, Filter via Celite®) monitor->workup isolate 5. Isolate Free Base (Solvent Evaporation) workup->isolate purify 6. Salt Formation (Dissolve in EtOH, Add HCl) isolate->purify product 7. Final Product (Filter, Wash, Dry) purify->product analysis 8. QC Analysis (NMR, HPLC, MS) product->analysis

Caption: A self-validating workflow for reproducible synthesis.

Comparative Analysis of Alternative Synthetic Routes

While catalytic hydrogenation is a robust method, other synthetic strategies exist for the formation of the isoindoline core. The primary alternative is reduction using chemical hydrides. Understanding the trade-offs is key to selecting the appropriate method for a given application.

Parameter Proposed Method (Catalytic Hydrogenation) Alternative Method (Diborane Reduction)
Reagents H₂, Pd/C, TFADiborane (BH₃•THF or generated in situ)
Safety & Handling Requires high-pressure autoclave. H₂ is flammable. Pd/C can be pyrophoric when dry.Diborane is toxic and highly reactive with water and air. Requires inert atmosphere techniques.
Scalability Excellent. Widely used in industrial processes.Moderate. Handling large quantities of diborane can be hazardous and challenging.
Workup Simple filtration to remove the catalyst.Requires a careful quenching step (e.g., with methanol or acid) to destroy excess hydride, followed by extraction.
Selectivity Generally high. Over-reduction of the nitrile is possible under harsh conditions but is controllable.Can be highly selective for amides over other functional groups.[4] The nitrile group may also be reduced.
Cost-Effectiveness Initial equipment cost (autoclave) is high. Catalyst can be recycled but has an upfront cost. H₂ is inexpensive.Diborane reagents are more expensive than hydrogen gas. No specialized high-pressure equipment is needed.

Expert Insight: For lab-scale synthesis where a high-pressure reactor is unavailable, the diborane reduction of 4-cyanophthalimide presents a viable alternative.[4] However, for process development and scale-up, the superior safety profile (with proper engineering controls), easier workup, and lower reagent cost make catalytic hydrogenation the more reproducible and industrially preferred method.

Key Factors Influencing Experimental Reproducibility

Achieving consistent results extends beyond the written protocol. Several often-overlooked factors can dramatically impact the outcome of this synthesis.

  • Catalyst Quality and Handling: The activity of Pd/C can vary between suppliers and even between batches. It is crucial to use a catalyst from a reputable source and handle it properly. Never add catalyst to a solvent in the presence of hydrogen without first inerting the system, as this can be an ignition source.

  • Purity of Starting Material: The presence of impurities in the starting 4-cyanophthalimide can poison the catalyst or lead to side products. Verify the purity of the starting material by NMR or HPLC before beginning the reaction.

  • Reaction Monitoring: Relying solely on reaction time is a common source of irreproducibility. Reaction rates can be affected by stirring efficiency, catalyst activity, and temperature fluctuations. The only way to ensure complete conversion is through direct monitoring via TLC or LC-MS.[5]

  • Atmosphere Control: Incomplete purging of air (oxygen) from the reactor can deactivate the catalyst and pose a safety risk. Likewise, moisture can interfere with both the hydrogenation and alternative hydride reduction pathways. Using anhydrous solvents is critical.

  • Purification: The final precipitation step is crucial for purity. The rate of addition of the HCl solution and the final temperature can affect crystal size and the occlusion of impurities. A slow addition at room temperature followed by cooling will yield a cleaner product.

By controlling these variables and validating the outcome with rigorous analytical methods, researchers can transition this synthesis from a procedure to a truly reproducible process.

References

  • Strassert, C. A., & Awruch, J. (2006). Conversion of Phthalimides to Isoindolines by Diborane. Monatshefte für Chemie, 137, 1499–1503. Available from: [Link]

  • Brion, F., et al. (2021). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 17, 1338–1380. Available from: [Link]

  • ResearchGate. (2006). Conversion of Phthalimides to Isoindolines by Diborane | Request PDF. Available from: [Link]

  • García, J. I., et al. (2020). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Sustainable Chemistry & Engineering, 8(49), 18215–18223. Available from: [Link]

  • McCrindle, R., et al. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040. Available from: [Link]

  • European Patent Office. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1. Available from: [Link]

  • Van Vuuren, M. J., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 25-30. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoindoline-5-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of isoindoline-5-carbonitrile hydrochloride (CAS No: 1159823-51-4), a compound utilized in research and development.[1][2][3][4][5] Our approach is grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

The core principle for the disposal of this compound is to treat it as hazardous waste.[1][6] This directive is based on its toxicological profile and the potential hazards associated with its chemical structure, which includes a nitrile group and a hydrochloride salt.

I. Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its associated hazards. Safety Data Sheets (SDS) from suppliers consistently classify this compound as hazardous.[7]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin.[8]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

These hazards underscore the necessity of stringent safety measures during handling and disposal. All laboratory activities involving this compound must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[10][11][12]

PropertyValueSource
CAS Number 1159823-51-4[1][2]
Molecular Formula C₉H₉ClN₂[2][3]
Molecular Weight 180.63 g/mol [2]
Appearance Off-white solid[7]
Melting Point 275 - 276 °C[7]
II. Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE).[13] When handling this compound, the following PPE is mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber gloves.[6][14] It is critical to change gloves immediately if they become contaminated.[14]

  • Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes.[7]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6][7]

  • Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH-approved respirator.[7]

III. Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Minor Spills:

  • Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled solid. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][7]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste.

Major Spills: In the case of a large spill, evacuate the laboratory immediately and follow your institution's emergency procedures. Contact your Environmental Health and Safety (EHS) department for assistance.

IV. Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1][6] This is in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17][18]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Keep solid waste separate from liquid waste.

  • Containerization:

    • Place all waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), into a designated hazardous waste container that is compatible with the chemical.

    • The container must be in good condition, with a secure, tight-fitting lid.[15]

    • For liquid waste solutions, use a container designed for liquids to prevent leaks.[15]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[11]

    • Follow your institution's specific labeling requirements.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[15][16]

    • The storage area should be secure and away from incompatible materials.[7]

  • Disposal Request:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[17]

Diagram of Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Identify Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Unused Reagent or Contaminated Material B->C D Segregate Waste (Solid vs. Liquid) C->D E Place in Compatible, Sealed Container D->E F Label Container: 'Hazardous Waste' & Chemical Name E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Licensed Hazardous Waste Disposal H->I

Caption: Decision workflow for the safe disposal of this compound.

V. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, which are rooted in the principles of hazard identification, proper handling, and regulatory adherence, researchers can ensure a safe and sustainable laboratory environment. Always consult your institution's specific safety protocols and your laboratory's Chemical Hygiene Plan for comprehensive guidance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 3-Isoquinolinecarbonitrile. Thermo Fisher Scientific. [Link]

  • CAS No : 1159823-51-4 | Product Name : this compound. Pharmaffiliates. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]

  • Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management. A-State Knowledge Base. [Link]

  • Safety Data Sheet: Isoindoline-4-carbonitrile hydrochloride. Angene Chemical. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC). [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

  • Method Chemicals Disposal. OSU Seafood Lab. [Link]

Sources

Mastering the Safe Handling of Isoindoline-5-carbonitrile hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, Isoindoline-5-carbonitrile hydrochloride represents a key building block in the synthesis of novel therapeutics. Its unique structure, featuring an isoindoline core and a nitrile functional group, makes it a valuable intermediate. However, this chemical reactivity also necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient handling, grounded in scientific principles.

Immediate Safety Profile & Hazard Assessment

Before handling this compound, it is critical to internalize its hazard profile. As a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes. The hydrochloride salt suggests that it may be irritating to the respiratory tract and skin. While specific toxicity data for this compound is not extensively published, the presence of the nitrile group warrants caution, as some nitrile compounds can be toxic.

Key Hazards at a Glance:

Hazard TypeDescriptionGHS Pictograms
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.центр
Skin Irritation May cause skin irritation upon contact.центр
Eye Irritation May cause serious eye irritation.центр
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.центр

This table is a summary based on data for similar compounds and should be used for initial risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a foundational element of a safe laboratory environment. The choice of each component is dictated by the chemical's properties and the potential for exposure.

Hand Protection: Selecting the Right Glove

Standard disposable nitrile gloves are a common choice in laboratory settings due to their good general chemical resistance.[1][2] However, it is crucial to understand their limitations. This compound is an aromatic compound, and nitrile gloves can degrade upon prolonged exposure to aromatic hydrocarbons.[1][3]

  • For Solids Handling (Weighing, Transfer): A standard-thickness (e.g., 4-5 mil) nitrile glove is generally sufficient for short-term handling of the solid compound where only incidental contact is expected.[4]

  • For Work with Solutions: When working with solutions of the compound, especially for extended periods, it is advisable to use a thicker nitrile glove (e.g., 8 mil) or to practice double-gloving. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Change Protocol: Always inspect gloves for any signs of degradation, such as swelling or discoloration.[2] It is imperative to change gloves immediately if they become contaminated. A routine glove change every 1-2 hours during extended procedures is a recommended best practice.

Eye and Face Protection: Shielding from Splashes and Particles
  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-rated safety glasses with side shields are mandatory to protect against flying particles during solid transfer.

  • Chemical Splash Goggles: When handling solutions or performing any operation with a risk of splashing, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: For procedures with a significant splash or aerosol generation potential (e.g., sonication, vortexing of solutions in open or semi-sealed containers), a face shield should be worn in conjunction with safety goggles to protect the entire face.

Body Protection: A Barrier Against Contamination

A standard, flame-resistant laboratory coat is required to protect against incidental skin contact and to prevent the contamination of personal clothing. Ensure the lab coat is fully buttoned.

Respiratory Protection: Mitigating Inhalation Risks

All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available for a specific short-duration task like weighing, a NIOSH-approved N95 respirator is the minimum requirement. For any situation with the potential for significant aerosol generation from solutions, working within a fume hood is mandatory.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound will minimize risks and ensure procedural consistency.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_area->gather_ppe gather_mats 3. Gather All Materials (Chemical, Solvents, Glassware) gather_ppe->gather_mats spill_kit 4. Verify Spill Kit is Accessible & Stocked gather_mats->spill_kit weigh 5. Weigh Solid Compound (Use anti-static weigh boat) spill_kit->weigh dissolve 6. Prepare Solution (Add solid to solvent slowly) reaction 7. Perform Experimental Procedure decontaminate 8. Decontaminate Glassware & Work Surfaces reaction->decontaminate dispose_solid 9. Dispose of Solid Waste (Gloves, weigh boats) dispose_liquid 10. Dispose of Liquid Waste (Unused solutions, reaction mixtures) remove_ppe 11. Doff PPE in Correct Order & Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

1. Preparation Phase:

  • Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Assemble PPE: Before approaching the chemical, ensure all necessary PPE is available and has been inspected for defects.

  • Gather Materials: Bring all necessary chemicals, solvents, glassware, and equipment into the fume hood to minimize traffic in and out of the designated area.

  • Spill Kit Readiness: Confirm that a chemical spill kit is readily accessible and stocked with appropriate absorbent materials for powders and solvents.

2. Handling Phase (Inside Fume Hood):

  • Weighing: When weighing the solid, use an anti-static weigh boat to prevent dispersal of the powder. Perform this task in an area of the fume hood with minimal air turbulence.

  • Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Experimental Procedure: Carry out the intended chemical reaction or procedure, keeping the sash of the fume hood at the lowest practical height.

3. Post-Handling & Disposal Phase:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood. A suitable solvent (e.g., isopropanol or ethanol) followed by a detergent and water wash is generally effective.

  • Waste Segregation and Disposal: Follow the specific disposal plan outlined below.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the lab coat (turning it inside out), and then eye/face protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response: Spill and Exposure Plan

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill if you are not trained to do so.

  • Small Spill Cleanup (Solid):

    • Wear appropriate PPE (double nitrile gloves, safety goggles, lab coat, and N95 respirator if outside a fume hood).

    • Gently cover the spill with an absorbent material designed for chemical powders.

    • Carefully scoop the mixture into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Small Spill Cleanup (Liquid Solution):

    • Wear appropriate PPE.

    • Contain the spill with absorbent pads or booms, working from the outside in.

    • Absorb the liquid and place the used absorbent materials into a labeled hazardous waste container.

    • Decontaminate the area.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Streams:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container (e.g., a sturdy plastic bag or a labeled beaker)Collect all contaminated disposable items such as gloves, weigh boats, and absorbent materials. The container should be clearly labeled "Hazardous Waste: this compound contaminated solids."
Liquid Waste Labeled, sealed, and chemically compatible container (e.g., a glass or polyethylene bottle)Collect all unused solutions and reaction mixtures. The container should be clearly labeled "Hazardous Waste: this compound in [Solvent Name]." Do not mix incompatible waste streams.
Sharps Waste Puncture-proof sharps containerDispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Protocol:

  • Segregate Waste: Keep solid and liquid waste streams separate.

  • Label Containers: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Store Securely: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any solutions containing this compound down the drain.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research.

References

  • Glove Compatibility Chart. "Guide to Nitrile Gloves Chemical Resistance". Available at: [Link]

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide". Available at: [Link]

  • Primo Dental Products. "Are Nitrile Gloves Chemical Resistant?". Available at: [Link]

  • University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference". Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoindoline-5-carbonitrile hydrochloride
Reactant of Route 2
Isoindoline-5-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.